(1-Methyl-1H-indol-2-yl)methanamine
Description
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Properties
IUPAC Name |
(1-methylindol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPAXGOFMVSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557232 | |
| Record name | 1-(1-Methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55556-57-5 | |
| Record name | 1-(1-Methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-indol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (1-Methyl-1H-indol-2-yl)methanamine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-indol-2-yl)methanamine, a primary amine derivative of the indole scaffold, represents a significant building block in medicinal chemistry. The indole nucleus is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The introduction of a methyl group at the N1 position of the indole ring and an aminomethyl group at the C2 position creates a molecule with specific steric and electronic properties, making it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthetic protocol, and its potential applications in drug discovery.
Chemical Structure and Properties
This compound, with the CAS Number 55556-57-5, possesses a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[2][3][4][5][6][7][8][9] The structure consists of an indole ring system where the nitrogen atom of the pyrrole ring is methylated. A methylene bridge connects a primary amine group to the C2 position of the indole.
// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C2 [label="C", pos="-0.75,0.433!", fontcolor="#202124"]; C3 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C3a [label="C", pos="0,-0.866!", fontcolor="#202124"]; C7a [label="C", pos="0.75,0.433!", fontcolor="#202124"];
C4 [label="C", pos="-0.5,-1.732!", fontcolor="#202124"]; C5 [label="C", pos="0.5,-1.732!", fontcolor="#202124"]; C6 [label="C", pos="1,-0.866!", fontcolor="#202124"]; C7 [label="C", pos="1.25,0!", fontcolor="#202124"];
// Substituents N_Me [label="CH₃", pos="0,1.866!", fontcolor="#202124"]; CH2 [label="CH₂", pos="-1.75,0.866!", fontcolor="#202124"]; NH2 [label="NH₂", pos="-2.5,0.433!", fontcolor="#4285F4"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1 [style=invis]; // for ring closure C7a -- N1; C2 -- C7a [style=invis]; // for ring closure
C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a [style=invis]; // for ring closure
// Double bonds C2 -- C3 [style=double, len=1.5]; C4 -- C5 [style=double, len=1.5]; C6 -- C7 [style=double, len=1.5];
// Substituent bonds N1 -- N_Me; C2 -- CH2; CH2 -- NH2; } Structure of this compound
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 55556-57-5 | [2][3][5][6][7][8][9] |
| Molecular Formula | C₁₀H₁₂N₂ | [2][4] |
| Molecular Weight | 160.22 g/mol | [4] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| pKa | Not determined (amine pKa expected to be ~9-10) | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred |
Synthesis of this compound
The most direct and widely applicable synthetic route to this compound is the reduction of the corresponding nitrile, 1-methyl-1H-indole-2-carbonitrile. This transformation can be efficiently achieved using a powerful hydride reducing agent such as lithium aluminum hydride (LiAlH₄).[3]
Synthetic Workflow
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol is based on established procedures for the reduction of nitriles to primary amines using lithium aluminum hydride.[3][5]
Materials:
-
1-Methyl-1H-indole-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water (deionized)
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane
-
Celite
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).
-
Addition of Nitrile: The flask is cooled to 0°C in an ice bath. A solution of 1-methyl-1H-indole-2-carbonitrile (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): The reaction mixture is cooled back to 0°C. The excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of water (1 volume relative to LiAlH₄), followed by 10% aqueous sodium hydroxide (1.5 volumes relative to LiAlH₄), and finally water again (3 volumes relative to LiAlH₄). This procedure is exothermic and should be performed with care.
-
Filtration and Extraction: The resulting granular precipitate is filtered through a pad of Celite and washed thoroughly with ethyl acetate or dichloromethane. The filtrate is transferred to a separatory funnel, and the organic layer is separated.
-
Washing and Drying: The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel if necessary.
Chemical Reactivity and Applications in Drug Development
The this compound scaffold is a versatile intermediate in the synthesis of more complex molecules. The primary amine group serves as a nucleophile and can undergo a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.
-
Formation of Heterocycles: The amine can be incorporated into various heterocyclic ring systems.
The indole nucleus itself is a key pharmacophore in numerous approved drugs and clinical candidates.[1] Derivatives of indole have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The 2-aminomethylindole moiety, in particular, can serve as a crucial pharmacophoric element or as a linker to attach other functional groups to the indole core. While specific biological activities for this compound are not extensively reported in publicly available literature, its structural similarity to other biologically active indole derivatives suggests its potential as a starting material for the synthesis of compounds targeting a variety of biological targets.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Indole Protons: Aromatic protons on the benzene portion of the indole ring would appear as multiplets in the range of δ 7.0-7.8 ppm. The C3 proton would likely be a singlet around δ 6.3-6.5 ppm.
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group on the indole nitrogen would be expected around δ 3.7-4.0 ppm.
-
Methylene Protons: The two protons of the CH₂ group adjacent to the amine would likely appear as a singlet around δ 3.8-4.2 ppm.
-
Amine Protons: The two protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR:
-
Indole Carbons: Aromatic carbons of the indole ring would resonate in the region of δ 100-140 ppm.
-
N-Methyl Carbon: The carbon of the N-methyl group would be expected in the range of δ 30-35 ppm.
-
Methylene Carbon: The carbon of the CH₂ group would likely appear around δ 40-45 ppm.
IR Spectroscopy:
-
N-H Stretching: The primary amine would show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 2850-3100 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
-
N-H Bending: The N-H bending vibration of the primary amine would be visible around 1590-1650 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 160.
-
Fragmentation: A prominent fragment would likely be observed at m/z = 130, corresponding to the loss of the aminomethyl group (CH₂NH₂).
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and medicinal chemistry. Its synthesis is readily achievable from the corresponding nitrile precursor via reduction. While detailed experimental data on its properties and reactivity are not extensively documented in the public domain, its structural features suggest significant potential for derivatization and incorporation into novel bioactive compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
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- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol.
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- 2-Methylindole: A Versatile Organic Intermediate for Synthesis and Research. (n.d.). Angene.
- (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. (n.d.). PubChem.
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- An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. (2011). The Royal Society of Chemistry.
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- Singh, U. P., & Bhat, H. R. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(14), 5496.
- Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98.
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An In-Depth Technical Guide to the Hypothesized CNS Mechanism of Action of (1-Methyl-1H-indol-2-yl)methanamine
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of (1-Methyl-1H-indol-2-yl)methanamine within the central nervous system (CNS). In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related indoleamine analogs to propose a plausible biological target profile. We hypothesize that this compound primarily interacts with serotonergic and dopaminergic receptors. This guide details the scientific rationale for this hypothesis, outlines rigorous experimental protocols for its validation, and provides the necessary framework for researchers and drug development professionals to investigate this compound's therapeutic potential.
Introduction: The Therapeutic Potential of Indoleamines
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activity.[1][2] Indole derivatives are known to interact with a wide range of CNS targets, demonstrating efficacy as antidepressants, antipsychotics, and anxiolytics.[3][4] The specific substitution pattern on the indole ring dictates the compound's affinity and functional activity at various receptors. This compound, a simple substituted indoleamine, presents an intriguing subject for investigation due to its structural similarities to known psychoactive compounds. This guide aims to provide a robust, albeit hypothesized, starting point for the elucidation of its CNS mechanism of action.
Hypothesized Mechanism of Action: A Synthesis of Structure-Activity Relationships
Based on the analysis of structurally related 2-aminomethylindole and N-methylated indole derivatives, we postulate that this compound functions as a modulator of monoamine neurotransmitter systems, with a primary affinity for serotonin (5-HT) and dopamine (D) receptors.
Rationale for Serotonergic Activity
The aminomethylindole scaffold is a common feature in ligands for various serotonin receptor subtypes. Studies on related (indol-3-yl)alkylamines have demonstrated significant affinity for the serotonin transporter (SERT) and 5-HT2A receptors.[5][6] The presence of the aminomethyl group at the 2-position, while less common than the 3-position, is still expected to confer affinity for serotonergic targets. The N-methylation of the indole ring can influence selectivity and potency.
Rationale for Dopaminergic Activity
Several indole-based compounds have been identified as potent ligands for dopamine D2-like receptors.[7][8] The overall structure of this compound shares features with some D2 receptor antagonists. The N-methyl group on the indole and the primary amine of the methanamine moiety could engage in key interactions within the binding pockets of D2-like receptors.
The following diagram illustrates the hypothesized signaling pathways that may be modulated by this compound.
Caption: Hypothesized modulation of serotonergic and dopaminergic pathways.
Experimental Protocols for Mechanism of Action Validation
To rigorously test our hypothesis, a multi-tiered experimental approach is essential, progressing from in vitro receptor binding and functional assays to in vivo neurochemical and behavioral studies.
In Vitro Characterization
Radioligand binding assays are crucial for determining the affinity of this compound for its hypothesized targets.[2][9]
Objective: To determine the binding affinity (Ki) of the test compound for a panel of CNS receptors, with a primary focus on serotonin (5-HT1A, 5-HT2A, SERT) and dopamine (D1, D2, D3, DAT) receptors.
Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the human recombinant receptor of interest (e.g., HEK293 cells).[10]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Citalopram for SERT, [3H]SCH23390 for D1, [3H]Spiperone for D2), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: Rapidly separate bound from unbound radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for the radioligand binding assay.
Caption: Workflow for Radioligand Binding Assay.
Functional assays are necessary to determine whether the test compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.
Objective: To characterize the functional activity of this compound at serotonin and dopamine receptors.
Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for D2 Receptor)
-
Cell Culture: Use a cell line stably expressing the human D2 receptor and a reporter system (e.g., cAMP-dependent luciferase or a calcium-sensitive fluorescent dye).[11]
-
Assay Setup: Plate the cells in a 96-well plate. For antagonist mode, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., quinpirole). For agonist mode, add varying concentrations of the test compound alone.
-
Incubation: Incubate the plate to allow for receptor activation and downstream signaling.
-
Signal Detection: Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for calcium).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
A similar approach can be used for other GPCRs, such as the 5-HT2A receptor (typically Gq-coupled, measuring intracellular calcium) and the 5-HT1A receptor (typically Gi-coupled, measuring inhibition of cAMP production).[12]
In Vivo Evaluation
In vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the compound's effects on neurotransmitter release and reuptake.[7][13]
Objective: To determine the effect of systemic administration of this compound on extracellular levels of serotonin and dopamine in relevant brain regions (e.g., prefrontal cortex, striatum).
Protocol: In Vivo Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.
-
Perfusion and Sampling: After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a slow, constant rate. Collect dialysate samples at regular intervals.
-
Drug Administration: Administer the test compound systemically (e.g., via intraperitoneal injection).
-
Neurotransmitter Analysis: Analyze the dialysate samples for serotonin, dopamine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[7]
-
Data Analysis: Compare neurotransmitter levels before and after drug administration to determine the compound's effect on neurotransmitter dynamics.
Behavioral assays in rodent models can provide evidence for the psychoactive effects of the compound and help to elucidate its therapeutic potential.
Objective: To assess the behavioral effects of this compound in validated rodent models of CNS disorders.
Selected Behavioral Models:
-
Forced Swim Test (FST) and Tail Suspension Test (TST): To assess potential antidepressant-like activity.[14]
-
Elevated Plus Maze (EPM) and Open Field Test (OFT): To evaluate anxiolytic or anxiogenic effects.[14]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: To screen for antipsychotic-like properties.
-
Locomotor Activity: To assess stimulant or sedative effects.[15]
Data Presentation and Interpretation
All quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothesized In Vitro Profile of this compound
| Target | Assay Type | Predicted Outcome | Rationale |
| SERT | Radioligand Binding | Moderate to high affinity (Ki in nM range) | Structural similarity to known SERT inhibitors.[5] |
| Functional (Reuptake) | Inhibition of serotonin reuptake | Consistent with binding affinity. | |
| 5-HT2A Receptor | Radioligand Binding | Moderate affinity (Ki in nM range) | Indoleamine scaffold is a common 5-HT2A ligand.[4] |
| Functional (Calcium) | Antagonist or partial agonist activity | To be determined experimentally. | |
| D2 Receptor | Radioligand Binding | Moderate affinity (Ki in nM range) | Structural features shared with some D2 antagonists.[7] |
| Functional (cAMP) | Antagonist activity | To be determined experimentally. |
Conclusion
While direct pharmacological data for this compound is currently unavailable, a thorough analysis of the structure-activity relationships of related indoleamine compounds allows for the formulation of a plausible and testable hypothesis regarding its CNS mechanism of action. We propose that this compound is likely to interact with serotonergic and dopaminergic systems. The experimental protocols detailed in this guide provide a clear and comprehensive roadmap for the validation of this hypothesis and the elucidation of the compound's therapeutic potential. This foundational work is essential for guiding future research and development efforts in the pursuit of novel CNS-active therapeutics.
References
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- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Glennon, R. A., & Dukat, M. (2000). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Journal of Medicinal Chemistry, 43(18), 3465-3472. [Link]
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- Kłeczek, N., et al. (2021). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 26(11), 3291. [Link]
- Glennon, R. A., & Dukat, M. (2000). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Journal of Medicinal Chemistry, 43(18), 3465-3472. [Link]
- Blough, B. E., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Neuropharmacology, 179, 108298. [Link]
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- Guillaumet, G., et al. (1995). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of Medicinal Chemistry, 38(1), 126-135. [Link]
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The Multifaceted Biological Activities of (1-Methyl-1H-indol-2-yl)methanamine Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Potential of the Indole Scaffold
The indole nucleus, a privileged scaffold in medicinal chemistry, has captivated the attention of researchers for decades due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and versatile substitution patterns offer a fertile ground for the design and development of novel therapeutic agents. Within this diverse chemical space, derivatives of (1-Methyl-1H-indol-2-yl)methanamine have emerged as a particularly promising class of compounds, exhibiting a remarkable spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a valuable resource to inspire and guide future investigations in this exciting field.
I. The Synthetic Gateway to this compound Derivatives
The journey to unlocking the biological potential of these compounds begins with their chemical synthesis. A general and adaptable synthetic route is paramount for generating a diverse library of derivatives for biological screening. The following protocol outlines a common and effective approach to the synthesis of the core scaffold and its subsequent derivatization.
Experimental Protocol: Synthesis of N-Substituted this compound Derivatives
Step 1: N-Methylation of Indole-2-carbaldehyde
-
To a solution of commercially available indole-2-carbaldehyde in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Add methyl iodide (CH₃I) dropwise to the reaction mixture and continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-methyl-1H-indole-2-carbaldehyde.
Causality: The use of a strong base like NaH is crucial for the deprotonation of the indole nitrogen, which then acts as a nucleophile to attack the electrophilic methyl iodide, resulting in the desired N-methylated product.
Step 2: Reductive Amination to Form this compound Derivatives
-
Dissolve 1-methyl-1H-indole-2-carbaldehyde and a primary or secondary amine of choice in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, for instance, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions at room temperature.
-
Stir the reaction mixture for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted this compound derivative.
Causality: Reductive amination is a highly efficient one-pot procedure for the formation of amines. The aldehyde first reacts with the amine to form an iminium ion intermediate, which is then reduced in situ by the hydride reagent to the corresponding amine. STAB is often preferred for its milder nature and broader substrate scope.
Figure 1: General synthetic workflow for N-substituted this compound derivatives.
II. Anticancer Activity: Targeting the Machinery of Cell Division
The indole scaffold is a common feature in numerous anticancer agents.[4] Derivatives of this compound have shown particular promise as inhibitors of tubulin polymerization, a critical process in cell division.[5][6]
Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their constant assembly and disassembly are vital for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis.[6]
Figure 2: Mechanism of action of tubulin polymerization inhibitors.
Structure-Activity Relationship (SAR) Insights
A study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which share a similar structural motif, revealed key features for potent antiproliferative activity.[5] Although these are 3-substituted derivatives, the insights can be extrapolated to the 2-substituted isomers. The presence of the 3,4,5-trimethoxyphenyl group, a well-known feature of many colchicine-binding site inhibitors, is crucial for activity.[5] Modifications on the indole ring and the linker between the two aromatic systems significantly impact potency.
Table 1: Antiproliferative Activity of Selected Indole Derivatives
| Compound | Target Cell Lines | IC₅₀ (µM) | Reference |
| 7d * | HeLa, MCF-7, HT-29 | 0.52, 0.34, 0.86 | [5] |
| Besipirdine | - | - | [7] |
| MBA236 | - | - | [8] |
Note: Compound 7d is an N-((1-methyl-1H-indol-3-yl)methyl) derivative. Data for direct 2-substituted methanamine derivatives with potent anticancer activity is limited in the initial search.
III. Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[9] Indole derivatives have demonstrated significant potential in this area.[9]
Targeting Bacterial Cell Integrity and Essential Enzymes
The antimicrobial mechanisms of indole derivatives are diverse and can involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[10] For instance, some indole derivatives can form pores in the cytoplasmic membrane of microbial cells, leading to cell death.[11]
Key Findings from Antimicrobial Screening
While specific data on this compound derivatives is not abundant in the initial search, studies on related indole structures provide valuable clues. For example, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives exhibited significant inhibition against Gram-positive cocci.[3] Another study on indolyl derivatives containing amino-guanidinium moieties showed potent activity against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.[9]
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Target Organisms | MIC (µg/mL) | Reference |
| Indolyl Thioureas | Gram-positive cocci | - | [3] |
| Indolyl Amino-guanidiniums | K. pneumoniae | 4-16 | [9] |
| tris(1H-Indol-3-yl)methylium Salts | Gram-positive bacteria | 0.13-1.0 | [11] |
IV. Neuroprotective Activity: Combating the Scourge of Neurodegenerative Diseases
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. Indole-based compounds have emerged as promising neuroprotective agents due to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][7][12]
Multi-target Approach to Neuroprotection
The neuroprotective effects of this compound derivatives can be attributed to a multi-target mechanism of action. This includes the inhibition of key enzymes like cholinesterases and monoamine oxidases, which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[8][13] Additionally, their antioxidant properties can mitigate the oxidative stress that contributes to neuronal damage.[1]
Figure 3: Multi-target neuroprotective mechanisms of indole derivatives.
Promising Lead Compounds
A notable example is N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236), which was identified as a potent dual inhibitor of cholinesterase and monoamine oxidase.[8] This compound, a derivative of the core structure of interest, highlights the potential for developing multi-target-directed ligands for the treatment of complex neurodegenerative diseases. Furthermore, besipirdine, an N-propyl-N-(4-pyridinyl)-1H-indol-1-amine analog, has been clinically evaluated for Alzheimer's disease and demonstrates both cholinomimetic and adrenergic enhancing properties.[7]
V. Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated activities across anticancer, antimicrobial, and neuroprotective domains underscore their potential to address significant unmet medical needs. The synthetic accessibility of this core structure allows for extensive structural modifications, enabling the fine-tuning of their biological profiles through rigorous structure-activity relationship studies.
Future research should focus on a more systematic exploration of the chemical space around the this compound core. This includes:
-
Expansion of Derivative Libraries: Synthesizing a broader range of analogs with diverse substitutions on the indole ring, the methanamine nitrogen, and the amino substituent to comprehensively map the SAR.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds to understand their mechanisms of action fully.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy and safety.
By leveraging the insights presented in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of indole derivatives.
VI. References
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [5]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [1]
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Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. [14]
-
Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. ResearchGate. [2]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. [4]
-
Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. PubMed Central. [3]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Publishing. [6]
-
Synthesis and biological evaluation of some newer Indole Derivatives. ResearchGate. [15]
-
Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH. [9]
-
An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. MDPI. [12]
-
(PDF) Antimicrobial and in silico admet screening of novel (E)-n-(2-(1H-indol-3-yl-amino) vinyl). ResearchGate. [16]
-
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. [17]
-
Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI. [18]
-
Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. PubMed. [7]
-
N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. PubMed. [8]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PubMed Central. [19]
-
N-(2-methyl-indol-1H-5-yl)-1-naphthalenesulfonamide: A novel reversible antimitotic agent inhibiting cancer cell motility. ResearchGate. [20]
-
Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. MDPI. [11]
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Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. PubMed. [10]
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Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. PubMed Central. [13]
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(PDF) The Study of the Structure—Diuretic Activity Relationship in a Series of New N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides. ResearchGate. [21]
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Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. NIH. [22]
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STRUCTURE-ACTIVITY RELATIONSHIPS IN A SERIES OF ANTI-INFLAMMATORY N-ARYLANTHRANILIC ACIDS. PubMed. [23]
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Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. MDPI. [24]
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STRUCTURE-ACTIVITY RELATIONSHIPS OF 1-((3-INDOLYL)ALKYL)-4- ARYLPIPERAZINES. A NEW SERIES OF TRANQUILIZERS. PubMed. [25]
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A Senior Application Scientist's Guide to (1-Methyl-1H-indol-2-yl)methanamine: A Versatile Building Block in Medicinal Chemistry
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the vast array of functionalized indoles, (1-Methyl-1H-indol-2-yl)methanamine has emerged as a highly valuable and versatile building block. The strategic placement of a primary aminomethyl group at the C2 position of the N-methylated indole provides a key reactive handle for diverse synthetic transformations. This guide offers an in-depth technical overview of the synthesis, physicochemical properties, and strategic applications of this compound in the design and discovery of novel therapeutic agents. Authored from the perspective of a senior application scientist, this document emphasizes not just the protocols but the underlying scientific rationale, providing researchers with actionable insights for their drug development programs.
The Strategic Advantage of the Indole Scaffold
The indole ring system is a recurring motif in a multitude of biologically active compounds, owing to its unique electronic and structural features.[2] Its ability to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions allows for effective binding to a wide range of biological targets. The N-methylation of the indole nitrogen in this compound serves a dual purpose: it blocks the hydrogen-bond donating capability of the indole NH group, which can be advantageous for tuning solubility and membrane permeability, and it can also orient substituents at other positions for optimal receptor engagement. The primary amine functionality at the C2 position is the key to its utility as a building block, offering a nucleophilic site for the facile introduction of a wide variety of substituents through robust and well-established chemical reactions.
Synthesis of the Core Building Block: this compound
A reliable and scalable synthesis of this compound is paramount for its widespread application. The most common and efficient route is the reductive amination of 1-methyl-1H-indole-2-carboxaldehyde. This one-pot procedure is favored for its high yields and operational simplicity.[3]
Detailed Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of this compound from 1-methyl-1H-indole-2-carboxaldehyde.
Materials:
-
1-Methyl-1H-indole-2-carboxaldehyde
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol (for chromatography)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-indole-2-carboxaldehyde (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2 M. To this solution, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1-2 hours. The large excess of ammonium acetate serves as an ammonia source and drives the equilibrium towards the formation of the imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction. Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the indole ring.
-
Reaction Completion and Quenching: After the addition of NaBH₄ is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product as a pale yellow oil.
Caption: Synthesis of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is essential for its effective use in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | [4] |
| Molecular Weight | 160.22 g/mol | [4] |
| Appearance | Pale yellow oil | N/A |
| Boiling Point | Not available (predicted to be high) | N/A |
| pKa (of the conjugate acid) | Predicted to be ~9-10 | N/A |
| LogP | 1.3 (computed) | [4] |
Applications in Medicinal Chemistry
The primary amine of this compound is a versatile functional group that allows for its incorporation into a wide range of molecular scaffolds through reactions such as amide bond formation and further reductive aminations.
Synthesis of Indole-2-Carboxamides as Antimitotic Agents
The indole-2-carboxamide scaffold has been identified as a promising pharmacophore for the development of antimitotic agents that target tubulin polymerization.[5][6] this compound is an ideal starting material for the synthesis of these compounds.
Experimental Protocol: Amide Coupling via Acyl Chloride
This protocol describes the synthesis of an N-substituted indole-2-carboxamide.
Materials:
-
This compound
-
Substituted benzoyl chloride (or other acyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.
-
Acylation: Slowly add a solution of the desired substituted benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure indole-2-carboxamide.
Caption: General scheme for the synthesis of indole-2-carboxamides.
Building Blocks for Serotonin Receptor Modulators
The indole core is a key feature of serotonin and many of its receptor modulators.[7][8] this compound can be utilized as a scaffold to synthesize novel ligands for various serotonin receptor subtypes, which are important targets for the treatment of a range of CNS disorders. The primary amine allows for the introduction of pharmacophoric elements necessary for receptor affinity and selectivity through various coupling reactions.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive primary amine handle make it an ideal starting material for the construction of diverse and complex molecules. The successful incorporation of this scaffold into potent antimitotic agents and its potential for the development of novel serotonin receptor modulators highlight its significance in modern drug discovery. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their quest for new and improved therapeutics.
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An In-depth Technical Guide to the Role of (1-Methyl-1H-indol-2-yl)methanamine and its Analogs in Neurological Disease Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of the Indole Scaffold in Neuroscience
The indole nucleus, a bicyclic aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its inherent structural features allow it to interact with a multitude of biological targets, making it a recurring motif in both natural products and synthetic drugs.[1][2] Within the vast landscape of neurological disease research, indole derivatives have emerged as particularly promising candidates for therapeutic intervention.[3][4] Their ability to modulate key pathways implicated in neurodegeneration and neuropsychiatric disorders has fueled extensive investigation. This guide delves into the therapeutic potential of a specific subclass of these compounds: (1-Methyl-1H-indol-2-yl)methanamine and its structural analogs. We will explore their chemical properties, plausible mechanisms of action, and the experimental methodologies crucial for their evaluation as potential neurotherapeutics.
The Chemical Foundation: Synthesis and Properties of this compound
This compound belongs to the family of aminomethylindoles. The synthesis of the core indole structure can be achieved through various established methods, with the Fischer indole synthesis being a classic and versatile approach.[2][5] This method typically involves the reaction of a phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.
For N-methylated indole derivatives like this compound, the synthesis can be adapted from general procedures for N-alkylation of indoles. A common strategy involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with an electrophilic methyl source. The aminomethyl group at the 2-position can be introduced through various synthetic routes, often involving the reduction of a corresponding nitrile or amide precursor.
The physicochemical properties of these compounds, such as lipophilicity and hydrogen bonding capacity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, including their ability to cross the blood-brain barrier.[6][7]
Unraveling the Mechanism of Action in Neurological Disorders
While direct studies on this compound in neurological diseases are limited, the broader class of indole-2-yl-methanamine derivatives offers significant insights into their potential therapeutic mechanisms. The structural similarity to key neurotransmitters, particularly serotonin, suggests a primary mode of action involving the modulation of serotonergic pathways.
Interaction with Serotonin Receptors
The indole core is a key pharmacophore for serotonin (5-hydroxytryptamine, 5-HT) receptors. (1H-Indol-2-ylmethyl)amine, a close structural analog, is utilized as a building block in the synthesis of pharmaceuticals targeting these receptors.[8] It is highly probable that this compound and its derivatives can act as ligands for various 5-HT receptor subtypes, which are known to play crucial roles in mood, cognition, and memory. Dysregulation of the serotonergic system is a hallmark of several neurological and psychiatric conditions, including depression and Alzheimer's disease.
Below is a conceptual diagram illustrating the potential interaction of an indole-2-yl-methanamine derivative with a serotonin receptor, leading to downstream signaling cascades.
Enzyme Inhibition in Neurodegenerative Pathways
A significant body of research points to the potential of indole derivatives to inhibit key enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[3]
-
Cholinesterase (ChE) Inhibition: The depletion of the neurotransmitter acetylcholine is a well-established feature of Alzheimer's disease.[3] Many indole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine breakdown.
-
Monoamine Oxidase B (MAO-B) Inhibition: In Parkinson's disease, the degeneration of dopaminergic neurons is a primary pathological event. MAO-B is involved in the degradation of dopamine. Inhibiting this enzyme can increase dopamine levels in the brain, offering symptomatic relief. Indazole derivatives, which share structural similarities with indoles, have shown potent MAO-B inhibitory activity.[9]
The following table summarizes the enzymatic inhibitory activities of various indole-related compounds, providing a basis for the potential activity of this compound analogs.
| Compound Class | Target Enzyme | Disease Relevance | Reference |
| Indole Derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | [3] |
| Indole Derivatives | Butyrylcholinesterase (BChE) | Alzheimer's Disease | [3] |
| Indazole Derivatives | Monoamine Oxidase B (MAO-B) | Parkinson's Disease | [9] |
Experimental Protocols for Evaluation
To ascertain the therapeutic potential of this compound and its analogs, a series of well-defined experimental protocols are essential. These assays provide a systematic approach to characterizing the compound's biological activity and mechanism of action.
Serotonin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype.
Objective: To quantify the binding affinity (Ki) of the test compound.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compound (this compound analog).
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and the diluted test compound.
-
For total binding wells, add only buffer and radioligand.
-
For non-specific binding wells, add buffer, radioligand, and the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the filtration apparatus.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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An In-Depth Technical Guide to the Interaction of (1-Methyl-1H-indol-2-yl)methanamine with Serotonin and Dopamine Receptors
Abstract
This technical guide provides a comprehensive framework for the pharmacological characterization of (1-Methyl-1H-indol-2-yl)methanamine, a novel indole-based compound, at serotonin and dopamine receptors. The indole scaffold is a privileged structure in neuropharmacology, forming the core of numerous endogenous ligands and therapeutic agents. This guide outlines a systematic, multi-tiered approach, commencing with in vitro binding affinity profiling to establish the compound's receptor interaction landscape. Subsequently, a suite of functional assays is detailed to elucidate the nature of these interactions, discerning between agonism, antagonism, and potential biased signaling. The described methodologies are grounded in established principles of receptor pharmacology and are designed to provide a robust and reproducible characterization of this novel chemical entity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting the serotonergic and dopaminergic systems.
Introduction: The Rationale for Investigating this compound
The indole nucleus is a cornerstone of neuropharmacology, present in the endogenous neurotransmitter serotonin and a multitude of synthetic drugs targeting the central nervous system. Its unique electronic and steric properties allow for diverse interactions with a wide range of biological targets. This compound, as an indole derivative, presents a compelling candidate for investigation at serotonin and dopamine receptors. The strategic placement of the methylamine side chain at the 2-position of the N-methylated indole ring suggests potential for specific receptor subtype interactions within these two critical neurotransmitter systems.
A thorough understanding of the interaction of this compound with serotonin and dopamine receptors is a prerequisite for any further drug development efforts. This guide provides a roadmap for a comprehensive in vitro pharmacological evaluation, from initial binding studies to detailed functional characterization.
Pharmacological Characterization Strategy: A Multi-Faceted Approach
A robust characterization of a novel compound's pharmacology necessitates a multi-pronged approach. The following strategy is proposed for this compound:
-
Primary Screening: Radioligand Binding Assays: To determine the compound's affinity for a panel of serotonin (5-HT) and dopamine (D) receptor subtypes. This will identify the primary targets and provide initial insights into selectivity.
-
Functional Profiling: Second Messenger and Effector Recruitment Assays: To characterize the functional activity of the compound at the identified target receptors. This will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
-
Downstream Signaling Pathway Analysis: To investigate the specific intracellular signaling cascades modulated by the compound, providing a more nuanced understanding of its mechanism of action.
This tiered approach ensures a cost-effective and scientifically rigorous evaluation, with each stage informing the next.
In Vitro Binding Affinity Profiling: Unveiling the Receptor Interaction Landscape
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][2] These assays are based on the principle of competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.[1]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a general procedure for a radioligand competition binding assay. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin or dopamine receptor subtype.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells.
-
Radioligand Addition: Add the radiolabeled ligand at a concentration near its Kd value to all wells except those for determining non-specific binding.
-
Non-Specific Binding: To a set of wells, add a high concentration of a known unlabeled ligand for the target receptor to determine non-specific binding.
-
Membrane Addition: Add the cell membranes expressing the target receptor to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
The data will be used to generate a competition binding curve, from which the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Proposed Receptor Panel
A comprehensive initial screening panel should include a diverse range of serotonin and dopamine receptor subtypes to assess both affinity and selectivity.
| Receptor Family | Subtypes to Screen |
| Serotonin (5-HT) | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7 |
| Dopamine (D) | D1, D2, D3, D4, D5 |
The results of this screening will identify the primary receptor targets of this compound and guide the subsequent functional assays.
Functional Activity Assessment: From Binding to Biological Response
Once the binding affinity of this compound for specific receptor subtypes has been established, the next critical step is to determine its functional activity. G protein-coupled receptors (GPCRs), which include the majority of serotonin and dopamine receptors, can signal through a variety of intracellular pathways.[3][4] Functional assays are designed to measure the modulation of these pathways.[5]
cAMP Assays for Gs and Gi-Coupled Receptors
Many serotonin and dopamine receptors are coupled to either stimulatory (Gs) or inhibitory (Gi) G proteins, which modulate the activity of adenylyl cyclase and, consequently, the intracellular concentration of cyclic AMP (cAMP).[6][7]
Principle:
-
Gs-coupled receptors (e.g., D1, D5, 5-HT4, 5-HT6, 5-HT7): Agonist binding leads to an increase in intracellular cAMP.
-
Gi-coupled receptors (e.g., D2, D3, D4, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A): Agonist binding leads to a decrease in intracellular cAMP.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is based on a competitive immunoassay format.[8]
Materials:
-
Cells stably expressing the target Gs or Gi-coupled receptor.
-
This compound.
-
Known agonist and antagonist for the target receptor (for controls).
-
Forskolin (an adenylyl cyclase activator, used in Gi-coupled receptor assays).
-
HTRF cAMP assay kit (containing Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
384-well low-volume white microplates.
-
HTRF-compatible plate reader.
Procedure for Gs-Coupled Receptors:
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the cells.
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis and Detection: Add the HTRF detection reagents (d2-cAMP and anti-cAMP cryptate) to lyse the cells and initiate the competitive immunoassay.
-
Reading: After a further incubation period, read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
Procedure for Gi-Coupled Receptors:
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight.
-
Compound and Forskolin Addition: Add serial dilutions of this compound or control compounds, followed by the addition of forskolin to stimulate cAMP production.
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis and Detection: Add the HTRF detection reagents.
-
Reading: Read the plate on an HTRF-compatible reader.
Data Analysis:
The ratio of the two fluorescence signals is used to determine the concentration of cAMP in each well. Dose-response curves are then generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.
β-Arrestin Recruitment Assays: A G Protein-Independent Pathway
In addition to G protein-mediated signaling, many GPCRs can also signal through β-arrestin recruitment.[9][10] This pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades.[11] Assays that measure β-arrestin recruitment are crucial for identifying "biased" ligands that preferentially activate one pathway over another.[12]
Principle:
Ligand binding to a GPCR promotes its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestins. The recruitment of β-arrestin to the receptor can be measured using various technologies, such as enzyme fragment complementation (EFC).[9]
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
Materials:
-
PathHunter® cell line co-expressing the target receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
This compound.
-
Known agonist and antagonist for the target receptor.
-
PathHunter® detection reagents.
-
384-well white, clear-bottom microplates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating: Seed the PathHunter® cells into a 384-well plate and incubate overnight.[9]
-
Compound Addition: Add serial dilutions of this compound or control compounds to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents and incubate at room temperature for 60 minutes.
-
Reading: Read the chemiluminescent signal on a plate reader.
Data Analysis:
The chemiluminescent signal is proportional to the amount of β-arrestin recruited to the receptor. Dose-response curves are generated to determine the EC₅₀ of this compound for β-arrestin recruitment.
Downstream Signaling Pathway Analysis: Mapping the Intracellular Response
A comprehensive understanding of the pharmacological profile of this compound requires an investigation of its effects on downstream signaling pathways.
Serotonin Receptor Signaling
Serotonin receptors activate a multitude of signaling pathways.[13][14] For example:
-
5-HT1A receptors (Gi-coupled): Inhibit adenylyl cyclase, open G protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit voltage-gated Ca²⁺ channels.[15]
-
5-HT2A receptors (Gq-coupled): Activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[16]
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[17][18]
-
D1-like receptors (Gs-coupled): Activate adenylyl cyclase, leading to an increase in cAMP and activation of protein kinase A (PKA).[][20]
-
D2-like receptors (Gi-coupled): Inhibit adenylyl cyclase, leading to a decrease in cAMP. They can also modulate ion channels and activate the MAPK/ERK pathway.[][21]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs.
Experimental Workflow for GPCR Functional Characterization
Caption: Overview of GPCR signaling pathways.
Dopamine D1 vs. D2 Receptor Signaling Pathways
Caption: Dopamine D1-like vs. D2-like receptor signaling.
Data Interpretation and Future Directions
The data generated from this comprehensive in vitro characterization will provide a detailed pharmacological profile of this compound.
Hypothetical Data Summary
The following table illustrates a hypothetical data summary for this compound.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Mode of Action |
| 5-HT1A | 15 | 25 | Agonist (cAMP) |
| 5-HT2A | 5 | 10 (IC₅₀) | Antagonist (Ca²⁺) |
| D2 | 50 | 75 | Partial Agonist (cAMP) |
| D3 | 20 | 30 | Agonist (β-arrestin) |
This hypothetical profile suggests that this compound is a potent 5-HT2A antagonist with additional agonist activity at 5-HT1A and D3 receptors, and partial agonist activity at D2 receptors.
Lead Optimization and In Vivo Studies
Based on the in vitro profile, medicinal chemistry efforts can be directed towards optimizing affinity, selectivity, and functional activity. For example, if the desired therapeutic profile is a selective 5-HT2A antagonist, modifications to the this compound scaffold can be made to reduce its activity at other receptors.
Promising compounds with desirable in vitro profiles should then be advanced to in vivo studies to assess their pharmacokinetic properties, safety, and efficacy in relevant animal models of disease.
Conclusion
The systematic pharmacological evaluation of this compound at serotonin and dopamine receptors, as outlined in this guide, is a critical step in determining its therapeutic potential. By employing a combination of binding and functional assays, researchers can build a comprehensive understanding of the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent for neurological and psychiatric disorders. The principles and protocols described herein provide a robust framework for the rigorous scientific investigation of this and other novel chemical entities.
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An In-depth Technical Guide to the Potential Psychoactive Properties of (1-Methyl-1H-indol-2-yl)methanamine Analogues
Abstract
This technical guide provides a comprehensive exploration of the potential psychoactive properties of analogues of (1-Methyl-1H-indol-2-yl)methanamine. While direct pharmacological data on this specific scaffold is limited, this document synthesizes information from the broader class of indole-based psychoactive compounds, particularly tryptamines, to build a predictive framework for the structure-activity relationships (SAR), potential mechanisms of action, and key considerations for the synthesis and evaluation of these novel compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with potential central nervous system activity. We will delve into rational analogue design, proposed synthetic routes, and detailed in vitro and in vivo protocols for the comprehensive characterization of their psychoactive potential, with a strong emphasis on established methodologies for assessing serotonergic activity. Furthermore, this document will address the critical safety, ethical, and legal considerations inherent in the study of novel psychoactive substances.
Introduction: The Indole Nucleus and Psychoactivity
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of compounds targeting the central nervous system. A significant class of indole-containing compounds with profound effects on consciousness are the tryptamines, such as psilocybin and N,N-dimethyltryptamine (DMT). The psychoactive effects of these classic hallucinogens are primarily mediated by their agonist activity at the serotonin 2A (5-HT2A) receptor.[1][2][3]
The subject of this guide, this compound, represents a structural isomer of N-methyltryptamine (NMT), with the aminomethyl group at the 2-position of the indole ring instead of the 3-position. This seemingly minor structural alteration can have significant implications for the molecule's interaction with biological targets. This guide will explore the hypothetical psychoactive potential of analogues derived from this under-explored scaffold, drawing parallels with the well-established pharmacology of classic tryptamines.
Analogue Design and Synthesis Strategies
The design of novel analogues of this compound will focus on systematic modifications to probe the structure-activity relationships (SAR) for potential 5-HT2A receptor agonism. Key areas for modification include the amine substituent, the indole nitrogen, and the indole ring itself.
Rationale for Analogue Design
Based on the SAR of classical tryptamines, the following modifications are proposed:
-
N-Alkylation of the Primary Amine: Introducing various alkyl groups (e.g., methyl, ethyl, propyl, isopropyl) to the terminal amine can modulate potency and receptor selectivity.
-
Substitution on the Indole Ring: The introduction of substituents at the 4, 5, 6, and 7-positions of the indole ring, particularly methoxy and hydroxy groups, is known to influence the psychoactive profile of tryptamines.
-
Modifications to the Indole N-Methyl Group: While the parent compound is N-methylated, exploring analogues with other N-alkyl groups or an unsubstituted NH could provide valuable SAR data.
Proposed Synthetic Pathways
The synthesis of this compound analogues can be approached through a multi-step sequence starting from commercially available indole-2-carboxylic acid or its esters.
Step 1: Synthesis of 1-Methylindole-2-carboxaldehyde
A common precursor for the desired aminomethylindole is 1-methylindole-2-carboxaldehyde. This can be synthesized from 1H-indole-2-carboxylic acid methyl ester via N-methylation followed by reduction of the ester to an alcohol and subsequent oxidation.[1] An alternative route involves the direct formylation of 1-methylindole.
Step 2: Reductive Amination to Form the Aminomethylindole Scaffold
The synthesized 1-methylindole-2-carboxaldehyde can be subjected to reductive amination with various primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to yield the desired this compound analogues. A direct reduction of an oxime or a nitrostyrene intermediate can also be employed.[4][5]
Step 3: N-Alkylation of the Indole Nitrogen
For analogues with modifications at the indole nitrogen, N-alkylation can be achieved by treating the corresponding indole with an alkyl halide in the presence of a base like sodium hydride.[6][7]
Figure 1: Proposed synthetic workflow for this compound analogues.
Pharmacological Characterization: A Step-by-Step Approach
A thorough pharmacological evaluation is essential to determine the potential psychoactive properties of the synthesized analogues. This involves a tiered approach, starting with in vitro receptor binding and functional assays, followed by in vivo behavioral studies in animal models.
In Vitro Assays: Probing Receptor Interactions
In vitro assays are the first step in characterizing the interaction of novel compounds with specific molecular targets.[8][9] For potential psychoactive compounds, the primary focus is on serotonin receptors, particularly the 5-HT2A subtype.
3.1.1. Receptor Binding Assays
-
Objective: To determine the affinity of the synthesized analogues for a panel of relevant receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D2), and adrenergic (α1, α2) receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) in the presence of varying concentrations of the test compound.
-
Separation and Scintillation Counting: Separate the bound from unbound radioligand and quantify the radioactivity.
-
Data Analysis: Calculate the inhibition constant (Ki) for each compound, which represents its binding affinity.
-
3.1.2. Functional Assays
Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.[8][10][11][12]
-
Objective: To assess the functional activity of the analogues at the 5-HT2A receptor.
-
Methodology (Calcium Flux Assay): [10]
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound to classify it as a full or partial agonist.
-
Figure 2: Workflow for in vitro pharmacological characterization.
In Vivo Assays: Assessing Behavioral Effects
In vivo studies in animal models are essential for evaluating the physiological and behavioral effects of novel compounds and predicting their potential psychoactive effects in humans.[3][13][14]
3.2.1. Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a reliable behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of serotonergic compounds in humans.[2][15][16]
-
Objective: To determine if the synthesized analogues induce the head-twitch response in mice.
-
-
Animal Model: Use male C57BL/6J mice.
-
Drug Administration: Administer the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Place the mouse in an observation chamber and record the number of head twitches over a specified period (e.g., 30-60 minutes). Recording can be done manually by a trained observer or automatically using a magnetometer system or video tracking software.
-
Data Analysis: Quantify the number of head twitches and compare the effects of different doses to a vehicle control.
-
3.2.2. Drug Discrimination Studies
Drug discrimination is a more sophisticated behavioral assay that can determine if a novel compound produces subjective effects similar to a known psychoactive drug.[18][19]
-
Objective: To assess whether the subjective effects of the test compounds are similar to those of a known hallucinogen like DOI or LSD.
-
Methodology:
-
Training: Train animals (typically rats or mice) to press one of two levers to receive a reward (e.g., food pellet). The "correct" lever depends on whether they have been administered a known hallucinogen (the "training drug") or a vehicle.
-
Testing: Once the animals have learned to discriminate between the drug and vehicle, administer a test compound and observe which lever they predominantly press.
-
Data Analysis: If the animals press the drug-associated lever, it suggests that the test compound has similar subjective effects to the training drug.
-
Predicted Structure-Activity Relationships (SAR)
Based on the extensive research on tryptamine and phenethylamine hallucinogens, we can hypothesize the following SAR for this compound analogues:
| Modification | Predicted Effect on Psychoactivity | Rationale |
| N,N-dimethylation of the amine | Likely to increase potency | Similar to the high potency of DMT. |
| Introduction of a 4-hydroxy or 4-acetoxy group | May increase potency and alter the qualitative effects | Analogous to psilocin and psilacetin. |
| Substitution with a 5-methoxy group | May increase potency and produce more stimulant-like effects | Similar to 5-MeO-DMT. |
| Bulky N-alkyl substituents (e.g., diisopropyl) | May decrease or abolish psychoactivity | Steric hindrance at the receptor binding site. |
It is crucial to emphasize that these are predictions, and empirical testing is necessary to validate these hypotheses. The shift of the side chain from the 3- to the 2-position of the indole ring could significantly alter the conformational preferences of the molecule and its interaction with the 5-HT2A receptor, potentially leading to a unique pharmacological profile.
Safety, Ethical, and Legal Considerations
The investigation of novel psychoactive substances carries significant responsibilities.
Safety Pharmacology
A core battery of safety pharmacology studies should be conducted to identify any potential adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems, before any consideration of human administration.[20][21]
Ethical Considerations
All animal studies must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure the ethical treatment and welfare of the animals. Furthermore, the potential for abuse and societal harm of any newly discovered psychoactive compound must be a primary consideration throughout the research and development process.
Legal Status
The legal landscape for novel psychoactive substances is complex and varies by jurisdiction. In the United States, the Federal Analogue Act allows for the prosecution of individuals who manufacture, distribute, or possess chemicals that are substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance.[22][23][24] In the United Kingdom, the Psychoactive Substances Act 2016 prohibits the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect. Researchers must be fully aware of and compliant with all applicable laws and regulations.[25]
Conclusion
The exploration of this compound analogues presents an intriguing avenue for the discovery of novel psychoactive compounds. By leveraging the extensive knowledge of tryptamine SAR and employing a systematic approach to synthesis and pharmacological characterization, it is possible to elucidate the psychoactive potential of this underexplored chemical space. This guide provides a foundational framework for such an investigation, emphasizing a rigorous, data-driven, and ethically responsible approach to research in this sensitive yet scientifically compelling field.
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An In-Depth Technical Guide to the Spectroscopic Data Interpretation of (1-Methyl-1H-indol-2-yl)methanamine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound (1-Methyl-1H-indol-2-yl)methanamine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for researchers. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of substituted indole compounds.
Introduction: The Structural Significance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The title compound, this compound, incorporates key pharmacophoric elements: a methylated indole ring and a primary aminomethyl group at the 2-position. The N-methylation prevents hydrogen bonding at the indole nitrogen, potentially influencing its pharmacokinetic profile. The primary amine introduces a basic center, crucial for salt formation and receptor interactions. Accurate and unambiguous structural confirmation is the foundation of any drug discovery program, making proficient spectroscopic interpretation an indispensable skill.
This guide will deconstruct the spectroscopic signature of this compound, providing both predicted data based on established principles and a framework for interpreting experimentally acquired spectra.
Experimental & Methodological Considerations
For the acquisition of high-quality spectroscopic data, the following protocols are recommended:
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons. Tetramethylsilane (TMS) is typically used as an internal standard.
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable. For liquid samples, a thin film between salt plates (e.g., NaCl) can be used.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI).
Instrumentation Parameters
-
NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
IR: A Fourier-Transform Infrared (FT-IR) spectrometer with a typical scan range of 4000-400 cm⁻¹ is standard.
-
MS: High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and elemental composition analysis.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-3 (indole ring) | ~6.3 | s | 1H | - |
| H-4, H-5, H-6 (aromatic) | ~7.0-7.3 | m | 3H | - |
| H-7 (aromatic) | ~7.6 | d | 1H | ~8.0 |
| N-CH₃ | ~3.7 | s | 3H | - |
| C-CH₂-N | ~3.9 | s | 2H | - |
| -NH₂ | ~1.5 (broad) | s | 2H | - |
Interpretation Insights:
-
Indole Protons: The proton at the C-3 position is expected to be a singlet and appear in a relatively upfield region for an aromatic proton due to the electron-donating nature of the indole nitrogen. The protons on the benzene portion of the indole ring will exhibit complex splitting patterns (multiplets) in the aromatic region.
-
N-Methyl Group: The N-methyl group will appear as a sharp singlet, typically around 3.7 ppm.[3][4]
-
Methylene Protons: The methylene protons adjacent to the primary amine will also be a singlet.
-
Amine Protons: The primary amine protons often appear as a broad singlet and their chemical shift can be highly variable depending on concentration, solvent, and temperature. These protons can be confirmed by D₂O exchange, which will cause the signal to disappear.[5][6]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, relative to TMS at 0 ppm):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~100 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~121 |
| C-6 | ~122 |
| C-7 | ~110 |
| C-7a | ~137 |
| N-CH₃ | ~30 |
| C-CH₂-N | ~45 |
Interpretation Insights:
-
Indole Carbons: The chemical shifts of the indole carbons are well-documented.[7] C-2, being adjacent to the nitrogen and substituted with the aminomethyl group, will be significantly downfield. C-3 is typically found at a characteristically upfield position for an aromatic carbon.
-
Aliphatic Carbons: The N-methyl and the methylene carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3300 (two bands) | Medium |
| Primary Amine (N-H) | Scissoring (Bend) | 1650-1580 | Medium |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aliphatic C-H | Stretch | 3000-2850 | Medium |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Strong |
| C-N | Stretch | 1335-1250 (aromatic), 1250-1020 (aliphatic) | Medium |
Interpretation Insights:
-
Primary Amine: The most characteristic feature will be the two N-H stretching bands in the 3400-3300 cm⁻¹ region, which is a hallmark of a primary amine.[5][6][8][9][10] The N-H bending vibration will also be present around 1600 cm⁻¹.
-
Aromatic and Aliphatic C-H: The spectrum will show characteristic C-H stretching vibrations for both the aromatic indole ring and the aliphatic methyl and methylene groups.
-
C-N Stretching: Both aromatic and aliphatic C-N stretching bands will be observable.[9][10]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Predicted Mass Spectrometry Data (ESI+):
-
Molecular Ion Peak [M+H]⁺: m/z = 175.12
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the methylene group and the indole ring is susceptible to cleavage. This is a common fragmentation pathway for benzylamine-like structures.[11][12][13][14]
-
Loss of Ammonia: Elimination of ammonia (NH₃) from the protonated molecular ion is a possibility.[11][12][15][16]
-
Logical Fragmentation Workflow:
Caption: Predicted ESI-MS fragmentation of this compound.
Integrated Spectroscopic Analysis: A Holistic Approach
A definitive structural elucidation relies on the synergistic interpretation of all spectroscopic data.
Workflow for Structural Confirmation:
Caption: Integrated workflow for spectroscopic structural elucidation.
Self-Validating System:
-
MS provides the molecular formula's mass.
-
IR confirms the presence of the key functional groups (amine, aromatic ring).
-
¹H and ¹³C NMR provide the precise connectivity of the atoms, which must be consistent with the molecular formula from MS and the functional groups from IR.
Any inconsistencies in this workflow would necessitate a re-evaluation of the proposed structure or the purity of the sample.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that requires a systematic and logical approach. This guide has provided a detailed framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data. By understanding the underlying principles and characteristic spectral features, researchers can confidently elucidate and confirm the structure of this and related indole derivatives, thereby ensuring the integrity of their scientific investigations and drug development endeavors.
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(1-Methyl-1H-indol-2-yl)methanamine solubility in different organic solvents
An In-Depth Technical Guide to the Solubility of (1-Methyl-1H-indol-2-yl)methanamine in Organic Solvents
Introduction
This compound is a heterocyclic amine belonging to the vast family of indole derivatives. These structures are foundational scaffolds in numerous natural products and synthetic pharmaceuticals, playing pivotal roles in biological processes.[1][2] The subject compound, with its characteristic N-methylated indole ring and a primary amine on a methylene bridge, serves as a valuable building block in medicinal chemistry. Its applications are noted in the synthesis of compounds targeting neurological disorders and in the development of novel therapeutic agents.[3]
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property. It profoundly influences every stage of the drug development lifecycle, from synthesis and purification to formulation and ultimate bioavailability.[4][5] An understanding of how this molecule behaves in different solvent environments is paramount for researchers in process chemistry, formulation science, and drug discovery. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predictive solubility profile, and a robust experimental protocol for its empirical determination.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle. The solubility of this compound is dictated by its unique structural features:
-
The Indole Nucleus: The bicyclic indole ring system is largely aromatic and hydrophobic, contributing to its affinity for nonpolar or moderately polar solvents. The N-methylation at position 1 slightly increases its lipophilicity and removes the potential for hydrogen bond donation from the indole nitrogen.
-
The Methanamine Side Chain (-CH₂NH₂): This is a polar, hydrophilic functional group. The primary amine contains a lone pair of electrons and two hydrogen atoms, enabling it to act as both a hydrogen bond acceptor and a donor. This group imparts a degree of solubility in polar, protic solvents.
-
Overall Molecular Polarity: The molecule possesses a distinct polarity arising from the amine group, but this is counterbalanced by the larger, nonpolar indole core. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent. A key indicator of a compound's lipophilicity is its partition coefficient, LogP. While the exact experimental LogP for this specific molecule is not readily published, related structures like N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine have a calculated LogP of approximately 1.9, indicating moderate lipophilicity.[6]
Predicted Solubility Profile
While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative prediction can be made based on its structure and the principles of intermolecular forces.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The primary amine can form strong hydrogen bonds with the hydroxyl groups of these solvents. Solubility in water is expected to be lower than in alcohols due to the large hydrophobic indole core. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Moderate | These solvents can act as hydrogen bond acceptors, interacting favorably with the amine group's protons. DMSO and DMF are particularly strong solvents for a wide range of organic compounds.[7] |
| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | Low to Very Low | The dominant nonpolar character of these solvents leads to weak interactions with the polar amine group, insufficient to overcome the solute-solute interactions in the crystal lattice. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have a moderate polarity and can engage in dipole-dipole interactions. They may offer some solubility, but likely less than polar aprotic solvents. |
Experimental Determination of Solubility: A Protocol
The most reliable method for determining the intrinsic solubility of a compound is the shake-flask method, which measures the thermodynamic or equilibrium solubility.[8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Objective:
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Reagents:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Measurement.
Step-by-Step Procedure:
-
Preparation of Stock Solutions/Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis. Generate a calibration curve by plotting peak area versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[9] A preliminary time-to-equilibrium study is recommended.
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturate solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Key Factors Influencing Solubility Measurements
Achieving accurate and reproducible solubility data requires careful control over several experimental variables:
-
Temperature: Solubility is temperature-dependent. All measurements must be conducted at a constant and reported temperature.[8]
-
Purity: Both the solute and the solvent must be of high purity to avoid erroneous results.[8]
-
pH of the Medium: As a basic compound, the solubility of this compound will be highly dependent on the pH in aqueous or buffered systems. Its solubility will increase significantly in acidic conditions due to the formation of the more soluble protonated salt.[9]
-
Solid State Form: Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities. It is crucial to characterize the solid form both before and after the experiment.[9]
Conclusion
This compound is a molecule of significant interest in pharmaceutical research. Its amphiphilic nature, combining a large hydrophobic indole core with a polar primary amine, results in a varied solubility profile across different organic solvents. It is predicted to be most soluble in polar protic and aprotic solvents like methanol, ethanol, and DMSO, with limited solubility in nonpolar solvents such as hexanes. Due to the scarcity of published quantitative data, empirical determination is essential. The provided shake-flask protocol offers a reliable and authoritative method for researchers to obtain precise solubility data, which is indispensable for optimizing synthetic routes, purification strategies, and the development of effective drug formulations.
References
- J&K Scientific. (1H-Indol-2-ylmethyl)amine | 21109-25-1. [Link]
- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Pharmapproach. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
- ResearchGate.
- Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
- Lund University Publications.
- Elsevier. Predicting drug solubility in organic solvents mixtures. [Link]
- MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]
- PubChem. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. [Link]
- RJPBCS.
- RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
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- Journal of Applied Pharmaceutical Science. Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. [Link]
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Safety, handling, and storage guidelines for (1-Methyl-1H-indol-2-yl)methanamine
An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Procedures for (1-Methyl-1H-indol-2-yl)methanamine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. The protocols and recommendations herein are synthesized from established chemical safety principles and data from structurally similar indole and amine compounds to ensure a high degree of operational safety and scientific integrity.
Section 1: Chemical Profile and Properties
This compound is a substituted indole derivative. Indole scaffolds are prevalent in numerous biologically active molecules and are of significant interest in medicinal chemistry and drug discovery.[1][2] Understanding the fundamental chemical and physical properties of this compound is the first step in establishing a robust safety protocol.
Table 1: Chemical Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Synonym(s) | [(1-Methyl-1H-indol-2-yl)methyl]amine | [3] |
| CAS Number | 55556-57-5 | [3] |
| Molecular Formula | C₁₀H₁₂N₂ | [3] |
| Molecular Weight | 160.22 g/mol |[3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source & Notes |
|---|---|---|
| Appearance | White to light yellow crystal/powder (typical for similar compounds) | [4] |
| Boiling Point | 303.4 ± 17.0 °C | [5] (Predicted) |
| Density | 1.04 ± 0.1 g/cm³ | [5] (Predicted) |
| pKa | 10.52 ± 0.10 | [5] (Predicted) |
| Stability | Stable under recommended storage conditions. | [6] |
| Incompatibilities | Strong oxidizing agents. |[7][8] |
Section 2: Hazard Identification and Toxicological Profile
Causality of Hazards : The amine functional group imparts a basic and nucleophilic character to the molecule, which can disrupt cellular membranes and proteins upon contact, leading to skin and eye irritation or damage. The indole ring system, while generally stable, can participate in various metabolic pathways, and its breakdown products or metabolites could have their own toxicological profiles.
Table 3: GHS Hazard Classification Note: This classification is extrapolated from data on structurally similar compounds, such as (1H-Indol-3-yl)methanamine and (1-Methyl-1H-indol-3-yl)-methylamine.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [9][10][11][12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [9][10][12][13] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation | [7][9][10][13][14] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [9][10][13] |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to all handling procedures to minimize potential exposure.
Engineering Controls
-
Ventilation: All manipulations of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[10][14]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[7][14]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the potential routes of exposure: dermal, ocular, and inhalation.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical safety goggles or a face shield. | Protects against splashes and dust, mitigating the risk of serious eye damage.[7][10] |
| Hand | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[6] |
| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory | Not required under normal use with a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[15] |
PPE Workflow
Proper donning and doffing of PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are removed in an order that minimizes exposure to the user.
Caption: PPE Donning and Doffing Workflow.
Section 4: Safe Handling and Storage Procedures
Handling Protocol
-
Preparation: Before handling, review this guide and the relevant Safety Data Sheets (SDS) for any other chemicals in the procedure.[16] Ensure the fume hood is operational and all necessary PPE is available.
-
Aliquotting: Avoid creating dust when handling the solid material.[10] Use appropriate tools (e.g., spatulas) and weigh the material on a tared weigh boat within the fume hood.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
-
Post-Handling: After use, wash hands and any exposed skin thoroughly.[7] Decontaminate the work area and any equipment used.
Storage Protocol
Improper storage is a common source of laboratory incidents. The primary goals are to ensure chemical stability, prevent accidental release, and avoid contact with incompatible materials.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[13][14]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[13][14] Store locked up.[7][13]
-
Segregation: Store away from strong oxidizing agents.[7]
Caption: Core Principles for Safe Chemical Storage.
Section 5: Emergency Procedures
A clear, pre-defined emergency plan is essential. All personnel must be familiar with these procedures.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][10]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[7][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]
Spill Response Protocol
The response to a chemical spill depends on its size and the immediate hazard it presents.
Step-by-Step Spill Cleanup (Minor Spill):
-
Alert Personnel: Immediately alert others in the vicinity.[15]
-
Don PPE: Wear appropriate PPE, including gloves, lab coat, and eye protection.[16]
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Work from the outside of the spill inwards to prevent spreading.[17][18]
-
Collection: Once absorbed, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[10][17]
-
Decontamination: Clean the spill area with a mild detergent and water.[15]
-
Disposal: Seal and label the waste container as "Spill Debris containing this compound" and dispose of it through your institution's hazardous waste program.[15][17]
Caption: Decision Flowchart for Chemical Spill Response.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
-
Firefighter Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7]
Section 6: Disposal Considerations
Chemical waste must be managed in compliance with all local, state, and federal regulations.
-
Chemical Disposal: Dispose of unused this compound as hazardous waste. Do not dispose of it down the drain.[7]
-
Contaminated Materials: All materials used for cleanup (absorbents, gloves, etc.) must be collected, sealed in a labeled container, and disposed of as hazardous waste.[10]
-
Professional Service: It is recommended to contact a licensed professional waste disposal service for final disposal.[10]
Section 7: References
-
N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 . PubChem. [Link]
-
Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]
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Chemical Spill procedure . University of Wollongong. [Link]
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Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]
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Guide for Chemical Spill Response . American Chemical Society. [Link]
-
Procedure for Chemical Spills . Ajman University. [Link]
-
Safety Data Sheet - Methenamine Hippurate USP . PCCA. [Link]
-
Safety Data Sheet - 1-(5-methyl-1H-indol-2-yl)methanamine . Angene Chemical. [Link]
-
[(1-METHYL-1H-INDOL-2-YL)METHYL]AMINE . ChemBK. [Link]
-
1-(5-chloro-1H-indol-2-yl)methanamine . ChemBK. [Link]
-
Safety Data Sheet - Methenamine Hippurate USP 1 g . Viona Pharmaceuticals. [Link]
-
(1H-indol-5-yl)methanamine | C9H10N2 | CID 54791 . PubChem. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . MDPI. [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities . National Institutes of Health (NIH). [Link]
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- 4. chembk.com [chembk.com]
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- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 18. acs.org [acs.org]
The Discovery and Synthesis of Indole-Based Methanamines: A Technical Guide for Drug Development
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of a specific, yet highly significant, class of indole derivatives: indole-based methanamines. This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the historical context, key synthetic methodologies, structure-activity relationships (SAR), and practical experimental protocols. We will delve into the causality behind experimental choices, providing field-proven insights to empower the rational design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Indole-3-Methanamine Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic the side chain of the amino acid tryptophan and interact with a wide array of biological targets.[2] Indole-based compounds exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]
Within this vast family, indole-3-methanamines, characterized by an aminomethyl group at the C3 position of the indole nucleus, represent a critical pharmacophore. Their structural resemblance to endogenous neurotransmitters like serotonin has positioned them as valuable ligands for various receptors, particularly within the central nervous system.[4] This guide will illuminate the journey from the foundational discoveries in indole chemistry to the sophisticated synthetic strategies employed today to generate diverse libraries of indole-based methanamines for therapeutic applications.
Historical Perspective: From Indigo to Indole Alkaloids
The story of indole chemistry begins in 1866 when Adolf von Baeyer first synthesized indole from oxindole using zinc dust.[5] This seminal discovery paved the way for the isolation and characterization of a vast number of naturally occurring indole alkaloids from plant and marine sources.[5] These natural products, including vincristine (an anticancer agent) and reserpine (an antihypertensive), demonstrated the profound biological activity of the indole nucleus and spurred further investigation into its synthetic derivatives.[5]
The development of synthetic methodologies for 3-substituted indoles has been a continuous pursuit, with early methods often requiring harsh reaction conditions.[1][6] Modern organic synthesis has introduced a plethora of catalytic and greener approaches, enabling more efficient and selective access to complex indole derivatives.[1][7]
Core Synthetic Methodologies for Indole-3-Methanamines
The synthesis of indole-3-methanamines can be broadly categorized into several key strategies. The choice of a particular method is often dictated by the availability of starting materials, the desired substitution pattern on the indole ring and the amine, and the scalability of the reaction.
The Mannich Reaction: A Classic Three-Component Approach
The Mannich reaction is a cornerstone of organic synthesis and a widely employed method for the preparation of indole-3-methanamines. This three-component condensation involves an active hydrogen compound (indole), an aldehyde (typically formaldehyde), and a primary or secondary amine.
Mechanism of the Mannich Reaction
The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine, which then undergoes electrophilic attack by the electron-rich C3 position of the indole ring.
Caption: The Mannich reaction pathway for indole-3-methanamine synthesis.
Experimental Protocol: Synthesis of Gramine (N,N-Dimethyl-1H-indole-3-methanamine)
Materials:
-
Indole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Acetic acid
-
Ethanol
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve indole (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
To the cooled solution, add dimethylamine solution (1.2 equivalents) followed by the slow addition of formaldehyde solution (1.2 equivalents).
-
Add glacial acetic acid (catalytic amount) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure gramine.
Self-Validation: The identity and purity of the synthesized gramine can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). The expected spectroscopic data should be compared with literature values.
Reductive Amination of Indole-3-carboxaldehyde
Reductive amination is a versatile two-step, one-pot method for the synthesis of primary, secondary, and tertiary amines. For indole-3-methanamines, this involves the reaction of indole-3-carboxaldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of indole-3-carboxaldehyde.
A key advantage of this method is the wide variety of commercially available amines that can be used, allowing for the synthesis of a diverse library of N-substituted indole-3-methanamines. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) because it is selective for the reduction of the iminium ion in the presence of the starting aldehyde.
Reduction of Indole-3-carbonitrile
For the synthesis of the parent indole-3-methanamine, a straightforward approach is the reduction of indole-3-carbonitrile. This method is particularly useful for obtaining the primary amine, which can then be further functionalized if desired.
Experimental Protocol: Synthesis of Indole-3-methanamine
Materials:
-
1H-indole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous dioxane
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (3 N solution)
-
Water
-
Rotary evaporator
Procedure:
-
To a solution of 1H-indole-3-carbonitrile (100 mg) in 15 mL of a 2:1 mixture of anhydrous dioxane and THF, add lithium aluminum hydride (100 mg) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux the reaction mixture for 30 minutes.
-
Cool the reaction to 0°C in an ice bath.
-
Carefully quench the reaction by the sequential addition of 0.1 mL of water, 0.1 mL of 3 N sodium hydroxide solution, and 0.3 mL of water.
-
Stir the resulting mixture for 15 minutes at room temperature to allow for the precipitation of aluminum salts.
-
Remove the aluminum salts by filtration through a pad of celite.
-
Evaporate the solvent from the filtrate under reduced pressure to yield Indole-3-methanamine.
Causality: The use of a powerful reducing agent like LiAlH₄ is necessary to reduce the nitrile functional group to a primary amine. The specific quenching procedure is crucial for safely neutralizing the excess LiAlH₄ and facilitating the removal of the inorganic byproducts.
Structure-Activity Relationship (SAR) Insights
The biological activity of indole-based methanamines is highly dependent on the substitution patterns on both the indole ring and the methanamine nitrogen.
The Role of N-Substitution
Studies on indole-3-methanamine derivatives as ligands for serotonin receptors have revealed that the nature of the substituent on the nitrogen atom significantly influences their affinity and functional activity.[4] For instance, in a study of 5-HT₄ receptor ligands, certain N-substituted derivatives showed affinities comparable to that of serotonin.[4]
| Compound | N-Substituent | Relative Potency (vs. Serotonin) |
| Serotonin | -H | 1 |
| I-o (from Hanna-Elias et al.) | [Specific Substituent] | ~0.2 |
| Derivative X | [Another Substituent] | [Relative Value] |
| Derivative Y | [Yet Another Substituent] | [Relative Value] |
| Note: This table is illustrative. Specific data would be populated from detailed literature sources. |
Docking studies have shown that these N-substituents can engage in various interactions, such as hydrogen bonding and hydrophobic interactions, with the receptor's binding pocket, thereby modulating the ligand's affinity and efficacy.[4]
Impact of Indole Ring Substitution
Substitution on the indole ring also plays a crucial role in determining the pharmacological profile of these compounds. For example, halogenation at the 5-position of the indole ring has been shown to modulate the activity of tryptamine derivatives at serotonin receptors.[8][9] Electron-donating or -withdrawing groups at various positions can influence the electronic properties of the indole ring, affecting its interaction with biological targets.
Spectroscopic Characterization
The unambiguous identification of synthesized indole-based methanamines relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: Provides information on the number and connectivity of protons in the molecule. Key signals include the indole N-H proton (typically a broad singlet), the aromatic protons of the indole ring, the methylene protons of the methanamine bridge, and the protons of the N-substituents.
-
¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the indole ring carbons and the methylene carbon are characteristic.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the N-H stretch of the indole and the amine, and C-H stretches of the aromatic and aliphatic portions.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation.
Conclusion and Future Directions
The discovery and development of indole-based methanamines have been driven by their significant therapeutic potential, particularly in the realm of neuroscience. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse chemical libraries for drug screening. Future research in this area will likely focus on the development of more stereoselective and enantioselective synthetic methods, as well as the exploration of novel biological targets for this versatile scaffold. The integration of computational modeling with synthetic chemistry will continue to accelerate the rational design of new indole-based methanamines with improved potency, selectivity, and pharmacokinetic properties.
References
- Hanna-Elias, A., Manallack, D. T., Berque-Bestel, I., Irving, H. R., Coupar, I. M., & Iskander, M. N. (2009). Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands. European Journal of Medicinal Chemistry, 44(7), 2952–2959. [Link]
- Mishra, B., & Tiwari, V. K. (2011). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules, 16(12), 10176–10215. [Link]
- Sarkar, D., Amin, A., Qadir, T., & Sharma, P. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1). [Link]
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The "Magic Methyl" Effect: A Technical Guide to the Physicochemical Characteristics of N-Methylated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] A common and seemingly minor structural modification—methylation of the indole nitrogen (N-methylation)—can profoundly alter a molecule's physicochemical properties, a phenomenon often contributing to the "magic methyl effect".[3][4] This guide provides an in-depth analysis of these changes, offering both theoretical explanations and practical, field-proven experimental protocols. We will dissect the impact of N-methylation on lipophilicity, solubility, metabolic stability, and hydrogen bonding, providing drug development professionals with the causal understanding needed to strategically leverage this modification for optimizing drug candidates.
The Strategic Rationale for N-Methylation in Drug Design
N-methylation is more than a simple addition of 14 Daltons; it is a strategic tool used to fine-tune a compound's drug-like properties.[5] The primary motivation often stems from the need to improve metabolic stability by blocking a site of enzymatic oxidation or to enhance membrane permeability by masking a hydrogen bond donor.[5] However, this modification initiates a cascade of changes in other key physicochemical parameters that must be understood and balanced.
Key Impacts of N-Methylating an Indole Nitrogen:
-
Elimination of Hydrogen Bond Donor: The indole N-H group is a hydrogen bond donor. Replacing the hydrogen with a methyl group removes this capability, which directly influences solubility, crystal packing, and target interactions.[6]
-
Increased Lipophilicity: The addition of a nonpolar methyl group typically increases the molecule's affinity for lipid environments, a critical factor for membrane traversal.[5]
-
Altered Basicity: While the indole nitrogen is not strongly basic, N-methylation can subtly influence the electronic character of the heterocyclic ring.
-
Blocked Metabolism: The N-H bond can be a site for Phase I metabolism. N-methylation can prevent N-dealkylation or conjugation reactions, often prolonging the compound's half-life.
The following sections will explore these effects quantitatively and provide robust protocols for their measurement.
Lipophilicity: Quantifying the Shift Towards Fat-Solubility
Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) science.[7][8][9] It is most commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D).[7]
-
Log P: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[7]
-
Log D: The ratio of the total concentration of a compound (neutral and ionized forms) in a lipid phase to its total concentration in an aqueous phase at a specific pH (e.g., physiological pH 7.4).[7]
Causality: N-methylation of an indole invariably increases lipophilicity. This is because the polar N-H bond, capable of donating a hydrogen bond to water, is replaced by a nonpolar C-H bond within the methyl group. This reduces the molecule's interaction with the aqueous phase, thereby increasing its partitioning into the organic phase.[5]
Comparative Lipophilicity Data: Indole vs. N-Methylated Analogs
| Compound | Parent Indole Log P | N-Methylated Indole Log P | Δ Log P | Rationale for Change |
| Indole | ~2.1 | ~2.6 (1-Methylindole)[10] | +0.5 | Removal of H-bond donor and addition of a hydrophobic methyl group. |
| Tryptamine | ~1.3 | ~1.7 (N-Methyltryptamine) | +0.4 | Similar to indole, the primary amine also contributes to polarity. |
| Melatonin | ~1.2 | ~1.6 (N-Methylmelatonin) | +0.4 | N-methylation at the indole nitrogen significantly increases lipophilicity.[3] |
Note: Log P values are approximate and can vary based on the experimental or computational method used.
Experimental Protocol: Log D Measurement by Shake-Flask Method
This classic method provides a "gold standard" measurement of lipophilicity.[7][9][11][12]
Objective: To determine the log D value of an N-methylated indole compound at pH 7.4.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with phosphate-buffered saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Volumetric flasks, separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)[7]
Methodology:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously for 30 minutes and allow the layers to separate overnight. Drain each layer into separate storage bottles. This step is critical to ensure thermodynamic equilibrium during the experiment.
-
Compound Stock Solution: Prepare a stock solution of the test compound in the aqueous phase (pre-saturated PBS) at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a screw-cap vial, add a precise volume of the compound stock solution and an equal volume of pre-saturated n-octanol.
-
Equilibration: Cap the vial tightly and shake vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at >2000 x g for 15-30 minutes to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample an aliquot from both the aqueous and the organic phase. Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.[11]
-
Calculation:
-
D = [Compound]octanol / [Compound]aqueous
-
Log D = log10(D)
-
Self-Validation: The trustworthiness of this protocol is ensured by running a control compound with a known log D value in parallel and by confirming mass balance (the total amount of compound recovered from both phases should equal the initial amount).
Aqueous Solubility: A Balancing Act
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[13] The effect of N-methylation on solubility is more complex than its effect on lipophilicity and depends heavily on the molecule's solid-state properties (i.e., its crystal lattice energy).
Causality:
-
Electronic Effect: Removing the N-H hydrogen bond donor reduces interactions with water, which tends to decrease solubility.
-
Solid-State Effect: The N-H bond in a parent indole can participate in strong intermolecular hydrogen bonds within the crystal lattice. This high lattice energy requires significant energy to overcome during dissolution. N-methylation disrupts this hydrogen bonding network. If the reduction in crystal lattice energy is greater than the loss of solvation energy, the net effect can be an increase in solubility.[5]
For many rigid, planar aromatic systems, the disruption of crystal packing is the dominant factor, often leading to a surprising increase in solubility upon N-methylation despite the increase in lipophilicity.[5]
Solubility Classifications
| Solubility Term | Parts of Solvent Required for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly soluble | 30 - 100 |
| Slightly soluble | 100 - 1,000 |
| Very slightly soluble | 1,000 - 10,000 |
| Practically insoluble | > 10,000 |
Experimental Protocol: Thermodynamic Solubility Measurement
This method measures the true equilibrium solubility of a compound and is crucial for late-stage drug development.[14]
Objective: To determine the maximum equilibrium concentration of a compound in an aqueous buffer.
Materials:
-
Solid test compound (crystalline powder is ideal)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker with temperature control
-
Filtration device (e.g., 0.45 µm PVDF syringe filters)
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Methodology:
-
Compound Addition: Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains visible at the end of the experiment).
-
Solvent Addition: Add a precise volume of the aqueous buffer to the vial.
-
Equilibration: Cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is necessary to ensure the solution reaches equilibrium with the solid state.
-
Sample Preparation: After incubation, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample of the supernatant, avoiding any solid particles.
-
Filtration: Immediately filter the sample through a 0.45 µm filter to remove any remaining microscopic particles. Causality Note: Use low-binding filter materials like PVDF to prevent loss of the test compound.
-
Quantification: Dilute the filtrate as necessary and determine the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Reporting: The result is reported in units such as µg/mL or µM.
Kinetic vs. Thermodynamic Solubility: In early discovery, a higher-throughput kinetic solubility assay is often used.[13][15][16][17] This involves adding a DMSO stock of the compound to a buffer and measuring the point of precipitation. Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated or amorphous state, but it is a valuable tool for rapid screening.[15][16]
Metabolic Stability: Blocking the Path of Biotransformation
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[18][19] Poor stability can lead to rapid clearance, low bioavailability, and short duration of action.[20][21] The indole ring itself can be metabolized, but the nitrogen atom is a particularly common site for enzymatic modification.
Causality: The indole nitrogen can be a target for oxidation or conjugation. More importantly, in many drug scaffolds, an N-alkyl group can be removed by Cytochrome P450 (CYP) enzymes via a process called N-dealkylation.[22][23] For an unsubstituted indole, this position is vulnerable. By placing a methyl group on the nitrogen, this metabolic pathway is often blocked or significantly hindered, thereby increasing the compound's stability in biological systems. The primary enzymes responsible for N-demethylation are members of the CYP3A4 and CYP2C families.[22]
Workflow: In Vitro Metabolic Stability Assessment
This diagram illustrates a typical workflow for assessing the metabolic stability of a new chemical entity.
Caption: Workflow for determining in vitro metabolic stability using liver microsomes.
Experimental Protocol: Liver Microsomal Stability Assay
This is a standard, high-throughput assay used to predict in vivo hepatic clearance.[20]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of an N-methylated indole.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil)
-
NADPH regenerating system (or NADPH stock solution)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Prepare a reaction mixture containing HLMs in phosphate buffer. Aliquot this mixture into wells of a 96-well plate.
-
Pre-incubation: Add a small volume of the test compound (dissolved in a minimal amount of DMSO, then diluted in buffer) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution to each well. This starts the clock (t=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a volume of cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the amount of the parent compound remaining at each time point relative to the t=0 sample.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Trustworthiness: This protocol is validated by including a positive control compound with known metabolic characteristics and a negative control (incubation without NADPH) to check for non-enzymatic degradation.
Conclusion: A Multifaceted Tool for Drug Optimization
N-methylation of the indole nucleus is a powerful tactic in the medicinal chemist's arsenal. While it reliably increases lipophilicity and can block a key site of metabolism, its effect on aqueous solubility is nuanced, often depending on the disruption of crystal lattice forces. A comprehensive understanding of these interconnected physicochemical changes is essential for the rational design of indole-based drug candidates. By employing the robust experimental protocols detailed in this guide, researchers can accurately characterize their compounds, make informed decisions during lead optimization, and ultimately increase the probability of developing a successful therapeutic agent.
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Methodological & Application
Step-by-step synthesis protocol for (1-Methyl-1H-indol-2-yl)methanamine
An Application Note for the Synthesis of (1-Methyl-1H-indol-2-yl)methanamine
Introduction: The Significance of the Indole-2-methanamine Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, indole-2-methanamine derivatives, as structural analogs of biogenic amines like tryptamine and serotonin, are valuable building blocks for developing novel therapeutic agents.[2][3] this compound, a methylated variant, serves as a key intermediate in the synthesis of compounds targeting neurological pathways and other biological systems. Its structure is closely related to gramine, an indole alkaloid known for a wide range of biological activities and as a versatile synthetic precursor.[4][5]
This application note provides a detailed, four-step protocol for the synthesis of this compound, starting from the commercially available 1H-Indole-2-carboxylic acid. The described pathway involves N-methylation, conversion of the carboxylic acid to a nitrile via a primary amide intermediate, and subsequent reduction to the target primary amine. Each step is elucidated with mechanistic insights and practical considerations to ensure reproducibility and high yield.
Overall Synthetic Scheme
The synthesis proceeds through four distinct chemical transformations, beginning with the protection and activation of the indole nitrogen, followed by functional group manipulations at the C2 position to yield the final amine.
Caption: Four-step synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1H-Indole-2-carboxylic acid | ≥98% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Methyl iodide (MeI) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Chloroform (CHCl₃) | ACS Grade | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | ACS Grade | Fisher Scientific |
| Sodium hydroxide (NaOH) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Silica Gel | 230-400 mesh | Merck |
Experimental Protocol
Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid
Mechanistic Rationale: This step involves the deprotonation of the indole nitrogen using sodium hydride (NaH), a strong, non-nucleophilic base. The resulting indolide anion is a potent nucleophile that subsequently undergoes an SN2 reaction with the electrophilic methyl iodide to form the N-methylated product.[6] Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the ionic reaction.
Procedure:
-
Add 1H-Indole-2-carboxylic acid (10.0 g, 62.1 mmol, 1.0 eq) and anhydrous DMF (150 mL) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 3.0 g, 74.5 mmol, 1.2 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. The solution should become clearer as the sodium indolide salt forms.
-
Add methyl iodide (4.6 mL, 74.5 mmol, 1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 100 mL of cold water.
-
Acidify the aqueous solution to pH ~2-3 with 2 M HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under high vacuum to yield 1-Methyl-1H-indole-2-carboxylic acid as a white to off-white solid.
Step 2: Synthesis of 1-Methyl-1H-indole-2-carboxamide
Mechanistic Rationale: The carboxylic acid is first converted to a more reactive acyl chloride intermediate using thionyl chloride, with a catalytic amount of DMF facilitating the process via the formation of a Vilsmeier reagent. The highly electrophilic acyl chloride then readily reacts with ammonium hydroxide, a nucleophilic source of ammonia, to form the stable primary amide.
Procedure:
-
Suspend the dried 1-Methyl-1H-indole-2-carboxylic acid (10.0 g, 57.1 mmol, 1.0 eq) in toluene (150 mL) in a 500 mL round-bottom flask.
-
Add thionyl chloride (8.3 mL, 114.2 mmol, 2.0 eq) dropwise at room temperature, followed by 3-4 drops of DMF (catalyst).
-
Heat the mixture to reflux (approx. 80-90 °C) for 3 hours. The suspension should dissolve to form a clear solution.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride residue in anhydrous THF (100 mL) and cool to 0 °C.
-
Add this solution dropwise to a vigorously stirred beaker containing concentrated ammonium hydroxide (150 mL, 28%) cooled in an ice bath.
-
A precipitate will form immediately. Stir the suspension for 1 hour at 0 °C.
-
Collect the solid product by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum. 1-Methyl-1H-indole-2-carboxamide is obtained as a solid.
Step 3: Synthesis of 1-Methyl-1H-indole-2-carbonitrile
Mechanistic Rationale: This step is a dehydration reaction. Phosphorus oxychloride (POCl₃) is an effective dehydrating agent that converts the primary amide into the corresponding nitrile. The mechanism involves the activation of the amide oxygen by POCl₃, followed by an elimination process to form the carbon-nitrogen triple bond.[7][8]
Procedure:
-
In a 250 mL round-bottom flask, suspend 1-Methyl-1H-indole-2-carboxamide (8.0 g, 46.0 mmol, 1.0 eq) in chloroform (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add phosphorus oxychloride (8.6 mL, 92.0 mmol, 2.0 eq) dropwise to the stirred suspension.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with chloroform (2 x 50 mL).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 75 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-Methyl-1H-indole-2-carbonitrile.
Step 4: Synthesis of this compound
Mechanistic Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful source of hydride ions (H⁻). The reduction of the nitrile involves two successive nucleophilic additions of hydride to the electrophilic carbon of the nitrile group.[9][10] The first addition forms an imine anion intermediate, which is then attacked by a second hydride equivalent to generate a dianion.[11] A careful aqueous workup protonates the dianion to yield the final primary amine.[12]
Procedure:
-
To a flame-dried 500 mL three-neck flask under an argon atmosphere, add LiAlH₄ (1.0 M solution in THF, 70 mL, 70.0 mmol, 2.5 eq).
-
Cool the LiAlH₄ suspension to 0 °C.
-
Dissolve 1-Methyl-1H-indole-2-carbonitrile (4.37 g, 28.0 mmol, 1.0 eq) in anhydrous THF (70 mL) and add it dropwise to the LiAlH₄ suspension, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath, and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
-
Caution: The following quenching procedure is highly exothermic and generates H₂ gas. Perform it slowly and behind a blast shield. Sequentially and dropwise, add:
-
2.7 mL of water
-
2.7 mL of 15% (w/v) aqueous NaOH solution
-
8.1 mL of water
-
-
A granular white precipitate of aluminum salts should form. Allow the slurry to stir at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.
Workflow and Data Summary
The entire process from setup to final analysis follows a logical progression of synthesis and purification steps.
Caption: General experimental workflow for each synthetic step.
Quantitative Overview
| Step | Starting Material | Moles (mmol) | Key Reagents (Equivalents) | Solvent (mL) | Approx. Time (h) | Expected Yield (%) |
| 1 | 1H-Indole-2-carboxylic acid | 62.1 | NaH (1.2), MeI (1.2) | DMF (150) | 6-8 | 85-95 |
| 2 | 1-Methyl-1H-indole-2-carboxylic acid | 57.1 | SOCl₂ (2.0), NH₄OH (excess) | Toluene (150) | 4-5 | 80-90 |
| 3 | 1-Methyl-1H-indole-2-carboxamide | 46.0 | POCl₃ (2.0) | CHCl₃ (100) | 5-6 | 75-85 |
| 4 | 1-Methyl-1H-indole-2-carbonitrile | 28.0 | LiAlH₄ (2.5) | THF (140) | 5-6 | 80-90 |
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment, including the N-methyl group, the methylene bridge, the amine protons, and the aromatic indole protons.
-
¹³C NMR: To verify the number and type of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 161.11).
-
Infrared Spectroscopy (IR): To identify key functional groups, particularly the N-H stretching of the primary amine.
This detailed protocol provides a reliable and reproducible pathway for the synthesis of this compound, a valuable building block for research in drug discovery and development.
References
- JoVE. Nitriles to Amines: LiAlH4 Reduction. [Link]
- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
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- Chemguide. reduction of nitriles. [Link]
- Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]
- Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]
- ResearchGate.
- J&K Scientific. (1H-Indol-2-ylmethyl)amine | 21109-25-1. [Link]
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- PubMed. Recent Developments of Gramine: Chemistry and Biological Activity. [Link]
- ResearchGate.
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- Wikipedia.
- Organic Syntheses. 1-methylindole. [Link]
- MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
- ResearchGate. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
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- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: A-2-Substituted Indoleamines via Fischer Indole Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, including a vast array of pharmaceuticals and natural products.[1][2] Among these, 2-substituted indoleamines, particularly tryptamines, are of profound interest due to their significant roles in neurobiology and pharmacology, often acting as ligands for various receptors.[1][3] The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry discovered by Emil Fischer in 1883, remains a highly effective and versatile method for constructing the indole scaffold.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Fischer indole synthesis for the targeted preparation of 2-substituted indoleamines. We will delve into the mechanistic intricacies, provide detailed, field-proven protocols, and address common challenges to empower the synthesis of these vital molecular targets.
Introduction: The Strategic Importance of 2-Substituted Indoleamines
Indoleamines, characterized by an aminoalkyl side chain, are integral to a multitude of physiological processes. The substitution pattern on the indole ring dramatically influences their pharmacological profile. While 3-substituted indoleamines (tryptamines) have been extensively studied, their 2-substituted counterparts are gaining increasing attention in drug discovery programs. These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-migraine properties.[1][5]
The Fischer indole synthesis offers a direct and adaptable route to these valuable compounds.[4][5] By carefully selecting the appropriate arylhydrazine and a carbonyl compound bearing the desired aminoalkyl moiety, a diverse library of 2-substituted indoleamines can be efficiently generated.
The Core Mechanism: A Stepwise Journey to the Indole Ring
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Fischer indole synthesis proceeds through a series of well-defined, acid-catalyzed steps:[4][6][7]
-
Hydrazone Formation: The synthesis begins with the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[4][6] This initial step is a reversible acid-catalyzed imine formation.
-
Tautomerization to Ene-hydrazine: The resulting phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, the ene-hydrazine.[4][6]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial and often rate-determining step. Following protonation, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, which forms the key carbon-carbon bond of the indole ring and results in a di-imine intermediate.[4][6][7]
-
Rearomatization and Cyclization: The di-imine intermediate rearomatizes to a more stable form. Subsequent intramolecular cyclization forms a five-membered ring, creating an aminal intermediate.[3][4]
-
Elimination of Ammonia: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the energetically favorable aromatic indole ring.[4][6]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole structure.[4]
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable for the synthesis of a variety of 2-substituted indoleamines.
General Considerations and Reagent Selection
-
Arylhydrazines: A wide range of commercially available or synthetically accessible substituted phenylhydrazines can be used. The electronic nature of the substituents can influence the reaction rate and yield. Electron-donating groups on the aryl ring generally facilitate the reaction.
-
Carbonyl Component: For the synthesis of 2-substituted indoleamines, the key starting material is a ketone with a protected amino group at a suitable position. A common strategy involves the use of γ-aminoketones or their protected derivatives.
-
Acid Catalysts: The choice of acid catalyst is critical and can significantly impact the reaction's success.[7] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][4][5] The optimal catalyst and its concentration should be determined empirically for each specific substrate combination.
-
Solvents: Polar aprotic solvents such as acetic acid or dimethyl sulfoxide (DMSO) are commonly employed.[6] In many cases, the reaction can be performed in a "one-pot" fashion where the hydrazone is formed in situ and then cyclized without isolation.[5]
Protocol 1: One-Pot Synthesis of a 2-Aryl-Tryptamine Derivative
This protocol details the synthesis of a 2-aryl-tryptamine, a class of compounds with significant therapeutic potential.[8]
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Aryl γ-aminoketone hydrochloride (1.1 eq)
-
Glacial Acetic Acid
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenylhydrazine hydrochloride (1.0 eq) and the aryl γ-aminoketone hydrochloride (1.1 eq).
-
Add a sufficient volume of glacial acetic acid to dissolve the starting materials.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-12 hours), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Basify the solution with a suitable base (e.g., 30% ammonium hydroxide or saturated sodium bicarbonate solution) to a pH of 9-10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-aryl-tryptamine derivative.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the Fischer indole synthesis of 2-substituted indoleamines.
Caption: General workflow for the synthesis of 2-substituted indoleamines.
Mechanistic Diagram
A visual representation of the reaction mechanism provides deeper insight into the transformation.
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 8. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Quantification of (1-Methyl-1H-indol-2-yl)methanamine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1-Methyl-1H-indol-2-yl)methanamine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The described protocol offers excellent peak shape and resolution, separating the main analyte from its potential degradation products generated under forced degradation conditions. The causality behind the selection of chromatographic parameters is discussed in detail, providing a framework for adapting the method to similar indole-based compounds.
Introduction
This compound is a key intermediate and structural motif in numerous pharmacologically active compounds. Its accurate quantification is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution and sensitivity.[1] The development of a stability-indicating analytical method (SIAM) is a regulatory requirement and a crucial aspect of the drug development process.[2][3] A SIAM is a validated quantitative analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[4][5]
This guide provides a comprehensive HPLC method, including a detailed protocol for performing forced degradation studies to establish the stability-indicating characteristics of the assay.[6][7] The method is tailored to the physicochemical properties of this compound, a polar basic compound.
Physicochemical Properties and Chromatographic Challenges
This compound possesses a primary amine and an indole nucleus, conferring distinct physicochemical properties that influence its chromatographic behavior.
-
Polarity and Lipophilicity (logP): The predicted logP for (1H-indol-3-yl)methanamine is 1.03, indicating it is a relatively polar compound.[8] Such compounds can be challenging to retain on traditional C18 columns, especially in highly aqueous mobile phases.[10][11] Therefore, a column with enhanced retention for polar compounds is often necessary.
HPLC Method Parameters and Rationale
The following HPLC method was developed to address the challenges associated with the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | Polar-endcapped C18, 150 x 4.6 mm, 3.5 µm | A polar-endcapped C18 column is selected to provide enhanced retention for the polar analyte through hydrogen bonding and to prevent phase collapse in highly aqueous mobile phases.[10] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA serves as an ion-pairing agent and maintains a low pH (~2.5), ensuring the primary amine is fully protonated, which leads to consistent retention and improved peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity. |
| Gradient Elution | 5% to 60% B over 15 minutes | A gradient elution is employed to ensure the elution of the main analyte with a good peak shape and to separate it from potential, more hydrophobic degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection | UV at 220 nm and 280 nm | The indole chromophore exhibits strong absorbance at ~220 nm and a secondary absorbance at ~280 nm. Monitoring at 220 nm provides higher sensitivity, while 280 nm can offer more selectivity. A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Sample Diluent | Mobile Phase A | Dissolving the sample in the initial mobile phase composition prevents peak distortion. |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Mobile Phase A.
-
Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL in Mobile Phase A. Filter through a 0.45 µm syringe filter prior to injection.
System Suitability
Before sample analysis, perform five replicate injections of the Working Standard Solution. The system suitability parameters should meet the following criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[12][13] A target degradation of 5-20% is generally considered appropriate.[12]
Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study.
-
Acid Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for a specified time. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
Base Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute to 0.1 mg/mL with Mobile Phase A.
-
Oxidative Degradation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature and protect from light. Monitor the degradation over time and dilute to 0.1 mg/mL with Mobile Phase A for analysis.
-
Thermal Degradation: Expose the solid drug substance to 80°C in a calibrated oven. At specified time points, weigh an appropriate amount, dissolve, and dilute to 0.1 mg/mL in Mobile Phase A.
-
Photolytic Degradation: Expose the solid drug substance and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be protected from light. Prepare a 0.1 mg/mL solution for analysis.
Logical Relationship of Method Parameters
Sources
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. jddtonline.info [jddtonline.info]
- 6. sgs.com [sgs.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Showing Compound 1H-Indole-3-methanamine (FDB000940) - FooDB [foodb.ca]
- 9. pharmaguru.co [pharmaguru.co]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ajpsonline.com [ajpsonline.com]
Application Note: Structural Characterization of (1-Methyl-1H-indol-2-yl)methanamine by ¹H and ¹³C NMR Spectroscopy
Introduction
(1-Methyl-1H-indol-2-yl)methanamine is a substituted indole derivative of significant interest to researchers in medicinal chemistry and drug development. As a versatile synthetic building block, it serves as a precursor for a wide range of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in pharmacology, and modifications at the N1 and C2 positions can profoundly influence biological activity. Therefore, unambiguous structural confirmation of this intermediate is paramount for ensuring the integrity and success of subsequent synthetic steps.
This application note provides a comprehensive guide to the characterization of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the predicted spectral data. This guide is designed for researchers, scientists, and drug development professionals who require a robust methodology for the structural elucidation of heterocyclic amines.
Foundational Principles: Why NMR for Heterocycle Characterization?
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1] For a molecule like this compound, NMR provides critical information on:
-
The number and type of unique protons and carbons: Confirming the presence of all expected atoms in the molecule.
-
The chemical environment of each nucleus: The chemical shift (δ) of each signal reveals details about the electronic environment, such as the influence of the electronegative nitrogen atom and the aromatic indole ring.
-
Connectivity and neighboring atoms: Through-bond scalar coupling (J-coupling) in ¹H NMR splits signals into distinct patterns (multiplicities), revealing which protons are adjacent to one another. This is crucial for piecing together the molecular fragments.[2]
-
Purity of the sample: The presence of unexpected signals can indicate impurities, residual solvents, or side products from the synthesis.[3][4]
The combination of ¹H and ¹³C NMR provides a complete "fingerprint" of the molecule, allowing for confident structural assignment.
Molecular Structure and Atom Numbering
A standardized atom numbering system is essential for the unambiguous assignment of NMR signals. The structure and numbering for this compound are presented below.
Figure 1: Molecular structure and atom numbering of this compound.
Experimental Protocols
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is critical for obtaining high-resolution data.
Materials:
-
This compound sample (ensure high purity)
-
Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.[5] DMSO-d₆ is an excellent alternative if solubility is an issue and for observing exchangeable protons like those in the amine group.
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer (optional)
-
Internal standard (optional): Tetramethylsilane (TMS) is often present in the deuterated solvent. If quantitative analysis (qNMR) is required, a precisely weighed internal standard must be added directly.[6]
Step-by-Step Procedure:
-
Weigh the Sample: Accurately weigh 5-25 mg of the compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum, into a clean, dry vial.[6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] This volume is optimal for standard 5 mm NMR tubes.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming can be applied, but be cautious of potential degradation. The solution must be completely homogeneous.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution.[7] Tightly pack a small plug of glass wool or cotton into a Pasteur pipette and transfer the solution through the filter into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a unique identifier.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[7]
Protocol for NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz or 500 MHz spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 8 to 16 scans
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Proton-decoupled (zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 to 4096 scans (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
Predicted Spectral Data and Interpretation
The following spectral data are predicted based on established principles of NMR spectroscopy and data from structurally related indole derivatives.[8][9][10][11]
Predicted ¹H NMR Spectrum
The proton spectrum is key to defining the substitution pattern and connectivity.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H7 | ~ 7.60 | d | 1H | J = ~8.0 Hz | Aromatic proton ortho to the ring-junction nitrogen, most deshielded of the benzene ring protons. |
| H4 | ~ 7.25-7.35 | m | 1H | J = ~8.0 Hz | Aromatic proton. |
| H5, H6 | ~ 7.10-7.20 | m | 2H | - | Overlapping aromatic protons in the middle of the aromatic region. |
| H3 | ~ 6.45 | s | 1H | - | Olefinic proton on the pyrrole ring, shielded by the adjacent nitrogen. |
| C8-H₃ (N-CH₃) | ~ 3.75 | s | 3H | - | Methyl group attached to nitrogen, deshielded by the electronegative N atom. |
| C9-H₂ (-CH₂NH₂) | ~ 3.90 | s | 2H | - | Methylene protons adjacent to the indole C2 and the amine nitrogen. |
| N10-H₂ (-NH₂) | ~ 1.50 | br s | 2H | - | Amine protons; signal is typically broad and its position is concentration-dependent. Can exchange with D₂O.[12] |
Interpretation Insights:
-
Aromatic Region (7.0-7.7 ppm): The four protons on the benzene portion of the indole ring (H4, H5, H6, H7) will appear as a complex set of multiplets. H7 is typically the most downfield due to the anisotropic effect of the pyrrole ring fusion.
-
Indole C3-H (~6.45 ppm): The proton at the C3 position is a characteristic singlet and appears in a relatively upfield region for an aromatic/olefinic proton due to the electron-donating nature of the N1 atom.
-
N-Methyl Group (~3.75 ppm): The singlet integrating to 3H is a clear indicator of the N-methyl group. Its chemical shift is a hallmark of methylation on the indole nitrogen.
-
Methylene and Amine Protons: The methylene protons (C9-H₂) appear as a singlet adjacent to the C2 position. The amine protons (N10-H₂) are expected to be a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This peak will disappear upon shaking the sample with a drop of D₂O, which is a definitive test for exchangeable protons.[12]
Predicted ¹³C NMR Spectrum
The ¹³C spectrum confirms the carbon skeleton of the molecule.
Table 2: Predicted ¹³C{¹H} NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~ 140.0 | Quaternary carbon attached to N1 and the CH₂NH₂ group. Significantly downfield. |
| C7a | ~ 137.5 | Quaternary carbon at the ring junction, attached to N1. |
| C3a | ~ 128.5 | Quaternary carbon at the ring junction. |
| C5 | ~ 122.0 | Aromatic CH carbon. |
| C6 | ~ 120.5 | Aromatic CH carbon. |
| C4 | ~ 120.0 | Aromatic CH carbon. |
| C7 | ~ 109.5 | Aromatic CH carbon, typically the most upfield of the benzene ring carbons. |
| C3 | ~ 101.0 | Olefinic CH carbon, significantly shielded by the adjacent N1 atom. |
| C9 (-CH₂NH₂) | ~ 45.0 | Aliphatic carbon of the aminomethyl group. |
| C8 (N-CH₃) | ~ 31.0 | Aliphatic carbon of the N-methyl group. |
Interpretation Insights:
-
Quaternary Carbons: The four quaternary carbons (C2, C3a, C7, C7a) can be identified by their lack of signal in a DEPT-135 experiment. C2 and C7a are the most downfield due to their direct attachment to the electronegative nitrogen atom.
-
Aromatic CH Carbons: The four carbons of the benzene ring (C4, C5, C6, C7) appear in the typical aromatic region of 110-130 ppm.
-
Indole C3 Carbon (~101.0 ppm): Similar to its attached proton, the C3 carbon is characteristically shielded and appears significantly upfield.
-
Aliphatic Carbons: The N-methyl carbon (C8) and the methylene carbon (C9) are found in the aliphatic region (< 50 ppm).
Workflow for Structural Confirmation
The process from receiving a sample to its final structural confirmation follows a logical and self-validating workflow.
Figure 2: Workflow for NMR-based structural characterization.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the rigorous structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The provided analysis of the predicted chemical shifts, multiplicities, and integration values offers a reliable framework for interpreting the experimental data. This ensures the structural integrity of this valuable synthetic intermediate, thereby upholding the standards of scientific rigor in drug discovery and development pipelines. For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as COSY and HSQC are highly recommended.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- University of California, Riverside. (n.d.). How to Prepare Samples for NMR.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- American Chemical Society. (n.d.). Guidelines for Authors for The Journal of Organic Chemistry.
- JEOL. (n.d.). NMR Sample Preparation.
- Paz, T. A., et al. (2018). ¹³C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules, 23(10), 2483. [Link][9]
- Pereira, M. M. A., et al. (2012). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(5), 5946-5968. [Link][10]
- Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection.
- Donahue, C. J., et al. (2016). Introduction to NMR Spectroscopy in the Undergraduate Curriculum. In NMR Spectroscopy in the Undergraduate Curriculum (Vol. 1224, pp. 1-20). ACS Symposium Series. [Link][1]
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link][11]
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
- American Chemical Society. (2023). Author Guidelines for The Journal of Organic Chemistry. [Link][4]
- Morales-Ríos, M. S., et al. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-385. [Link][12]
- OpenOChem Learn. (n.d.). Interpreting a ¹H NMR Spectrum.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
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Application Notes and Protocols for the Mass Spectrometric Identification of (1-Methyl-1H-indol-2-yl)methanamine
Introduction: The Analytical Challenge of Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical laboratories. These "designer drugs" are often structural analogs of controlled substances, created to circumvent existing regulations. (1-Methyl-1H-indol-2-yl)methanamine, a tryptamine derivative, falls into this category of compounds requiring robust and specific analytical methods for its unambiguous identification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for the sensitive and selective detection of such compounds.[1][2] This document provides a comprehensive guide to the analysis of this compound, detailing the underlying principles of the analytical choices, validated protocols, and expected outcomes.
Physicochemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Formula | C10H12N2 | Calculated |
| CAS Number | 55556-57-5 | [3] |
| Molecular Weight | 160.22 g/mol | [4] |
| Exact Mass | 160.1000 | Calculated |
| Structure | ||
| This compound |
The presence of a primary amine and a tertiary amine (the indole nitrogen) makes the molecule basic and thus an excellent candidate for positive mode electrospray ionization (ESI+).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The combination of liquid chromatography's separation power with the specificity and sensitivity of tandem mass spectrometry provides a robust platform for the identification and quantification of this compound in complex matrices.
Experimental Workflow
The overall analytical workflow is depicted below. Each stage is critical for achieving reliable and reproducible results.
Caption: Overall workflow for the analysis of this compound.
Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Urine)
Rationale: Biological samples contain numerous interfering substances (proteins, salts, etc.) that can suppress the ionization of the target analyte and contaminate the LC-MS system. A protein precipitation step is a simple and effective method for removing the bulk of these interferences.[5]
Materials:
-
Urine sample
-
Acetonitrile (ACN), ice-cold
-
Deionized water
-
Methanol
-
Vortex mixer
-
Centrifuge (capable of 16,000 x g)
-
Autosampler vials
Procedure:
-
To 100 µL of urine sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 16,100 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analyte.[6]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
Rationale: Reversed-phase chromatography using a C18 column is well-suited for separating moderately polar compounds like this compound from endogenous matrix components. A gradient elution with an organic modifier (acetonitrile or methanol) allows for efficient separation and peak shaping. The addition of formic acid to the mobile phase serves to protonate the analyte, enhancing its ionization in positive ESI mode.[7]
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectral Fragmentation and MRM Transitions
The key to the specificity of tandem mass spectrometry lies in the selection of precursor and product ions. For this compound, the protonated molecule [M+H]+ is the precursor ion. Collision-induced dissociation (CID) of this precursor will generate characteristic product ions.
Predicted Fragmentation Pathway:
Caption: Predicted fragmentation of protonated this compound.
Explanation of Fragmentation:
-
Precursor Ion [M+H]+ (m/z 161.11): The molecule readily accepts a proton on the primary amine group in the acidic mobile phase.
-
Product Ion (m/z 144.10): A characteristic loss of ammonia (NH3) from the protonated primary amine is a common fragmentation pathway for such compounds.[8]
-
Product Ion (m/z 130.08): Cleavage of the bond between the methylene group and the indole ring, with subsequent loss of CH3N, results in a stable indole-containing fragment. The base peak at m/z 130 is a common feature in the mass spectra of indole-3-ylmethyl derivatives.[9]
Recommended MRM Transitions:
For high-confidence identification, at least two MRM transitions should be monitored.
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| MRM 1 | 161.11 | 144.10 | Quantifier |
| MRM 2 | 161.11 | 130.08 | Qualifier |
The ratio of the quantifier to the qualifier ion should remain constant across standards and samples, providing an additional layer of confirmation.
Data Interpretation and System Suitability
-
Identification: The identification of this compound is confirmed by the presence of a chromatographic peak at the expected retention time with both MRM transitions detected. The ion ratio should be within ±20% of that observed for a certified reference standard.
-
System Suitability: Before analyzing samples, the LC-MS/S system's performance should be verified. This includes injecting a standard solution to check for:
-
Peak Shape: Tailing factor should be between 0.8 and 1.5.
-
Signal-to-Noise Ratio (S/N): The S/N for the lowest calibration standard should be ≥10.
-
Retention Time Stability: The retention time should not vary by more than ±2% from the expected time.
-
Conclusion
The methods detailed in this application note provide a robust and reliable framework for the identification of this compound. The combination of a well-defined sample preparation protocol, optimized LC-MS/MS parameters, and a clear understanding of the analyte's fragmentation behavior ensures high confidence in the analytical results. As with any analytical method, proper validation in the laboratory's specific matrix of interest is essential to ensure accuracy and precision. The ever-evolving landscape of NPS necessitates the continuous development and validation of such targeted analytical methods to support the efforts of researchers, clinicians, and law enforcement.[2][4]
References
- Duthaler, U., Suenderhauf, C., & Krähenbühl, S. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. [Link]
- National Institute of Justice. (2017). Designing Methods to Identify Evolving Designer Drugs. [Link]
- The Analytical Scientist. (2022). Designer Drug Detection. [Link]
- Barko, M. (2021). Role of Forensic Chemistry and Analytical Intrumentation in the Identification of Designer Drugs. Eastern Kentucky University. [Link]
- BUSM. (2016). Novel Method to Identify Illicit Designer Drugs Developed. [Link]
- Piacente, S., et al. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 25(15), 3453. [Link]
- PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. [Link]
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
- Ghosh, C., et al. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRN Analytical Chemistry, 2012, 1-22. [Link]
- AbacipharmTech. (n.d.). This compound. [Link]
- PubChem. (n.d.). (1H-indol-5-yl)methanamine. [Link]
- Kitahama, Y., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 11696-11703. [Link]
- Agilent. (2019).
- University of Wisconsin–Madison. (n.d.). LCMS Protocols. [Link]
- ResearchGate. (n.d.). Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). [Link]
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Application Notes & Protocols: Characterizing Novel Indole-Based Ligands Using Receptor Binding Assays
Topic: Receptor Binding Assay Protocol for (1-Methyl-1H-indol-2-yl)methanamine
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous ligands and synthetic drugs targeting a wide array of receptors.[1][2] this compound is an indole-based compound with potential neuromodulatory activity, structurally related to known biogenic amines and alkaloids like gramine.[3][4] Characterizing the interaction of such novel compounds with their protein targets is a foundational step in drug discovery. This document provides a comprehensive, field-proven guide to determining the binding affinity of this compound using a competitive radioligand binding assay. As the specific receptor target for this compound is not yet defined, we present a detailed, adaptable protocol exemplified for the human Dopamine D2 receptor (D2R), a well-characterized G-protein coupled receptor (GPCR) and a common target for neuropsychiatric agents.[5][6] This framework can be readily adapted by researchers to screen against other potential targets, such as serotonin receptors, for which indole alkaloids are also known to exhibit affinity.[7][8]
The Scientific Imperative: Why a Receptor Binding Assay?
Before committing resources to complex functional assays or in vivo studies, it is paramount to confirm and quantify the direct physical interaction between a test compound and its putative receptor. A receptor binding assay is the gold standard for this purpose.[9] It allows us to determine the binding affinity (expressed as the inhibition constant, Kᵢ), which is a critical parameter for:
-
Target Validation: Confirming that the compound directly interacts with the intended receptor.
-
Potency Determination: Quantifying how tightly the compound binds, which is often correlated with its biological activity.
-
Selectivity Profiling: Comparing the compound's affinity for a primary target versus off-targets to predict potential side effects.
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency and selectivity.
This guide focuses on the competitive binding assay , an efficient and robust method to determine the affinity of an unlabeled test compound by measuring its ability to displace a pre-bound, radioactively labeled ligand ("radioligand") of known affinity.[10]
The Principle of Competitive Binding
The assay operates on the principle of competition for a finite number of receptors. A fixed concentration of a high-affinity radioligand and a fixed amount of receptor-containing cell membranes are incubated with varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for the same binding site. As the concentration of the test compound increases, it will displace more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes.
The key measurements are:
-
Total Binding: Radioactivity bound in the absence of any competitor. This represents the sum of specific binding to the receptor and non-specific binding to other components (e.g., lipids, filter plate).
-
Non-Specific Binding (NSB): Radioactivity bound in the presence of a saturating concentration of a known, unlabeled drug that completely blocks the target receptor. This isolates the binding component that is not receptor-specific.[11]
-
Specific Binding: The difference between Total Binding and Non-Specific Binding, representing the true interaction with the receptor of interest.
Experimental Design & Protocol: A Case Study with Dopamine D2 Receptor
This section provides a step-by-step protocol for a filtration-based competitive binding assay to determine the affinity of this compound for the human Dopamine D2 receptor.
Essential Materials & Reagents
| Component | Description & Recommended Source | Rationale / Key Insight |
| Receptor Source | Human D2L Receptor Membrane Preparation (e.g., from PerkinElmer, Millipore) derived from stably transfected CHO-K1 or HEK293 cells. | Using commercially available, quality-controlled membrane preparations ensures high receptor density (Bmax) and lot-to-lot consistency, which is critical for reproducible data.[12][13] |
| Radioligand | [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol) | A high-affinity D2R antagonist radioligand. High specific activity is crucial for achieving a good signal-to-noise ratio, especially for receptors with low expression.[14] |
| Test Compound | This compound | Prepare a 10 mM stock solution in 100% DMSO. Subsequent dilutions should be made in assay buffer to minimize solvent effects. |
| NSB Control | Haloperidol or unlabeled Spiperone | A high-affinity, structurally distinct ligand is used at a saturating concentration (~100-1000 times its Kᵢ) to ensure complete displacement of the radioligand from the specific D2R sites.[11] |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 | The ionic composition mimics physiological conditions. Divalent cations can be critical for maintaining receptor conformation and ligand binding. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | A simple, ice-cold buffer is used to rapidly wash away unbound radioligand while minimizing the dissociation of specifically bound ligand from the receptor during filtration.[15] |
| Filtration Plate | 96-well GF/B or GF/C glass fiber filter plates | Glass fiber filters effectively trap the cell membranes while allowing unbound ligand to pass through. Pre-treating the filter with a blocking agent like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself. |
| Scintillation Cocktail | MicroScint-20 or equivalent | A liquid cocktail that emits light when excited by the beta particles from the tritium decay, allowing for quantification. |
| Equipment | Vacuum manifold/cell harvester, Microplate scintillation counter, Multichannel pipettes | Standard equipment for high-throughput radioligand binding assays. |
Experimental Workflow
Detailed Step-by-Step Protocol
Step 1: Reagent Preparation
-
Assay Buffer: Prepare a 1L stock of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, adjust pH to 7.4 at room temperature. Filter sterilize and store at 4°C.
-
Test Compound Dilutions: Perform a serial dilution of the this compound stock to create a range of concentrations. A typical 11-point curve might range from 100 µM down to 1 pM. Dilute in assay buffer. Causality Insight: A wide concentration range is essential to define both the top and bottom plateaus of the inhibition curve for accurate IC₅₀ determination.
-
Radioligand Working Solution: Dilute the [³H]-Spiperone stock in assay buffer to a final working concentration of ~0.2 nM. This concentration is typically at or below the Kₑ for the radioligand, which provides optimal assay sensitivity.[16]
-
NSB Control Solution: Prepare a 10 µM solution of Haloperidol in assay buffer. This high concentration will ensure >99% receptor occupancy.
-
Membrane Preparation: Thaw the commercial D2R membrane preparation on ice. Once thawed, dilute to the recommended concentration (e.g., 5-10 µg of protein per well) in ice-cold assay buffer. Keep the suspension on ice and vortex gently before pipetting to ensure homogeneity.[17]
Step 2: Assay Plate Setup & Execution
-
Plate Layout: In a 96-well plate, designate triplicate wells for each condition:
-
Total Binding: Assay Buffer only.
-
Non-Specific Binding (NSB): NSB Control (Haloperidol).
-
Competition: Each concentration of this compound.
-
-
Reagent Addition: Add reagents to each well in the following order (total volume = 200 µL):
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Control OR 50 µL of Test Compound dilution.
-
50 µL of [³H]-Spiperone working solution.
-
100 µL of diluted membrane preparation.
-
Expertise Insight: Adding the membranes last initiates the binding reaction simultaneously across the plate, improving consistency.
-
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature (25°C) on a plate shaker. This allows the binding reaction to reach equilibrium.
-
Filtration: Turn on the vacuum manifold. Rapidly transfer the contents of the incubation plate to the pre-wetted 96-well filter plate. The vacuum will pull the liquid through, trapping the membranes (and any bound radioligand) on the filter.[16]
-
Washing: Immediately wash the filters 3 times with 200 µL of ice-cold Wash Buffer. Trustworthiness Insight: Rapid and consistent washing is critical. Over-washing can cause dissociation of the specific radioligand, while under-washing can leave excess unbound radioligand, increasing the NSB signal.[15]
-
Counting: Remove the filter plate from the manifold and let it air dry completely. Add ~40 µL of scintillation cocktail to each well. Seal the plate and count for 1-2 minutes per well in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).
Data Analysis: From Raw Counts to Binding Affinity
Step 1: Calculate Specific Binding
-
Average the CPM values for each triplicate set (Total, NSB, and each competitor concentration).
-
Calculate the Specific Binding for each competitor concentration: Specific Binding (CPM) = Average Competitor CPM - Average NSB CPM
-
Calculate the maximum specific binding from the Total Binding wells: Max Specific Binding (CPM) = Average Total CPM - Average NSB CPM
Step 2: Generate the Inhibition Curve
-
Convert the specific binding CPM at each competitor concentration to a percentage of the maximum specific binding: % Specific Binding = (Specific Binding (CPM) / Max Specific Binding (CPM)) * 100
-
Plot % Specific Binding (Y-axis) against the log concentration of this compound (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. This analysis will yield the IC₅₀ value , which is the concentration of the test compound that displaces 50% of the specific radioligand binding.
Step 3: Calculate the Inhibition Constant (Kᵢ) The IC₅₀ is dependent on the assay conditions, particularly the concentration of the radioligand used. To determine the intrinsic affinity of the test compound for the receptor, the IC₅₀ must be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[18][19]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
IC₅₀: The experimentally determined half-maximal inhibitory concentration.
-
[L]: The concentration of the radioligand used in the assay (e.g., 0.2 nM).
-
Kₑ: The equilibrium dissociation constant of the radioligand for the receptor. This value is a known constant for the specific radioligand and receptor pair and is typically provided by the manufacturer or can be determined via a separate saturation binding experiment.
Data Presentation
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of test compound causing 50% inhibition of specific binding. | 75 nM |
| Hill Slope | The steepness of the competition curve. A value near 1.0 suggests competition at a single site. | -1.05 |
| Kᵢ | Inhibition constant; a measure of the affinity of the test compound for the receptor. | 35 nM |
Advanced Methodologies: Scintillation Proximity Assay (SPA)
For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a powerful, homogeneous alternative to the filtration method.[20][21]
Principle: In SPA, the receptor membranes are coupled to microscopic beads that contain a scintillant. When a radioligand binds to its receptor, it is brought into close enough proximity to the bead for the beta particles from the radioisotope to excite the scintillant, generating a light signal. Unbound radioligand in the solution is too far away to produce a signal.[22][23] This eliminates the need for physical separation of bound and free ligand, removing the filtration and washing steps and reducing radioactive waste.[20]
The assay is performed in a "mix-and-measure" format, making it highly amenable to automation and miniaturization for screening large compound libraries.[24]
Troubleshooting & Assay Validation
A trustworthy protocol is a self-validating one. Key quality control metrics must be met for the data to be considered reliable.
| Issue | Potential Cause | Solution & Rationale |
| High Non-Specific Binding (>50% of Total) | Radioligand is too hydrophobic; Filter binding; Too much membrane protein.[15] | 1. Pre-treat filter plates with 0.3% PEI. 2. Add 0.1% BSA to the assay buffer. 3. Reduce the amount of membrane protein per well. 4. Ensure wash steps are efficient. |
| Low Signal (Low Total CPM) | Insufficient receptor density; Low radioligand specific activity; Inefficient counting. | 1. Increase the amount of membrane protein. 2. Check the age and specific activity of the radioligand stock. 3. Ensure complete drying of filters and proper addition of scintillation fluid. |
| Poor Curve Fit / High Scatter | Pipetting errors; Incomplete mixing; Reaction not at equilibrium. | 1. Use calibrated multichannel pipettes. 2. Ensure gentle agitation during incubation. 3. Confirm incubation time is sufficient by performing a time-course experiment. |
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Leff, P., & Dougall, I. G. (1993). Further concerns over the determination of K B from IC50 values. Trends in Pharmacological Sciences, 14(4), 110-112.
- Westh Hansen, S., et al. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLoS ONE 11(2): e0150658.
- Cheng, H. C. (2001). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61-71.
- Guo, Y., et al. (2015). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115-126.
- Li, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(18), 6599.
- ResearchGate. (2023). Recent Developments of Gramine: Chemistry and Biological Activity.
- MDPI. (2024). Gramine Suppresses Cervical Cancer by Targeting CDK2: Integrated Omics-Pharmacology and In Vitro Evidence.
- DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs.
- Obeng, S., et al. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Journal of Medicinal Chemistry, 64(1), 585-597.
- Glickman, F. R., et al. (2005). A 1536-well [(35)S]GTPgammaS scintillation proximity binding assay for ultra-high-throughput screening of an orphan galphai-coupled GPCR. Journal of Biomolecular Screening, 10(8), 807-814.
- Wikipedia. Indole alkaloid.
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- Wikipedia. Gramine.
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- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. Current Protocols in Neuroscience, Chapter 7, Unit 7.3.
- Eurofins. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay.
- Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin.
- Innoprot. 5-HT2A Serotonin Receptor Assay.
- Schrage, R., et al. (2019). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in Molecular Biology, 2020, 111-140.
- GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line.
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- Wacker, D., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(19), 11293.
- Spadoni, G., et al. (2009). 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues: a novel class of MT2-selective melatonin receptor antagonists. Journal of Medicinal Chemistry, 52(5), 1487-1496.
- An, F., et al. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3568.
- Vrzal, R., et al. (2016). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PLoS ONE 11(4): e0152857.
- He, Y., et al. (2020). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(21), 12789-12807.
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In vitro experimental design for testing (1-Methyl-1H-indol-2-yl)methanamine efficacy
Application Note & Protocols
Topic: In Vitro Efficacy and Mechanistic Profiling of (1-Methyl-1H-indol-2-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive framework for the in vitro characterization of this compound, an indoleamine derivative. Given the prevalence of the indole scaffold in neuroactive and oncologic compounds, a systematic, multi-phase experimental approach is essential to elucidate its biological efficacy and mechanism of action. We present a logical workflow progressing from broad cytotoxicity screening to specific mechanistic assays targeting the most probable molecular targets—serotonin receptors and monoamine oxidases—and concluding with an analysis of the mode of cell death. Each protocol is designed with self-validating controls and is grounded in established methodologies to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
This compound belongs to the tryptamine family, structural analogs of the neurotransmitter serotonin. This class of molecules is known for a wide range of biological activities, most notably interacting with the central nervous system. The indole ring is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs. Therefore, the primary hypothesis for this compound's activity lies in the modulation of neuro-receptors and enzymes. Specifically, its structural similarity to serotonin suggests potential activity as an agonist or antagonist at serotonin (5-HT) receptors or as an inhibitor of monoamine oxidase (MAO), the enzyme responsible for serotonin degradation.[1][2]
Furthermore, many indole derivatives have demonstrated potent anti-proliferative effects, making cancer cell lines relevant secondary targets for initial screening.[3] This guide outlines a three-phase approach to systematically test these hypotheses.
-
Phase 1: Establishes the foundational cytotoxic and cytostatic profile of the compound across both neuronal and cancer cell lines to determine effective concentration ranges and identify sensitive cell types.
-
Phase 2: Investigates the primary mechanistic hypotheses by directly measuring the compound's effect on serotonin receptor signaling and monoamine oxidase activity.
-
Phase 3: Characterizes the specific pathway of cell death (apoptosis vs. necrosis) if significant cytotoxicity is observed in Phase 1.
Phase 1: Foundational Viability and Cytotoxicity Screening
The initial step is to determine the concentration at which this compound affects cell viability. This establishes an IC50 (half-maximal inhibitory concentration) value, which is critical for designing all subsequent mechanistic experiments. We recommend the XTT assay over the more traditional MTT assay. The core principle, reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, is similar for both.[4][5] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thereby reducing variability and simplifying the protocol.[4][6]
Cell Line Selection
A diverse panel is recommended to assess specificity.
-
Neuronal Model: SH-SY5Y (Human Neuroblastoma). A well-characterized line used extensively in neurotoxicity and neuropharmacology studies.[7][8]
-
Cancer Models:
-
MDA-MB-231 (Human Breast Adenocarcinoma). Represents an aggressive, mesenchymal-like cancer.
-
K562 (Human Chronic Myelogenous Leukemia). A suspension cell line representing hematological malignancy.[9]
-
-
Control/Baseline: HEK293 (Human Embryonic Kidney). Often used as a non-neuronal, non-cancer baseline and for transfection studies.
Protocol 1: XTT Cell Viability Assay
Principle: Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[6][10]
Materials:
-
Selected cell lines and appropriate culture media (e.g., DMEM/F-12 for SH-SY5Y, DMEM for MDA-MB-231, RPMI-1640 for K562)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 450-500 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells (SH-SY5Y, MDA-MB-231, HEK293), seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.
-
For suspension cells (K562), seed 20,000-40,000 cells per well in 100 µL of complete medium immediately before compound addition.
-
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. A typical range to screen is from 100 µM down to 1 nM. Remember to prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells. This brings the final volume to 200 µL and dilutes the compound and vehicle to the final 1x concentration.
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C. The incubation time should be optimized so that the untreated control wells yield an absorbance value between 1.0 and 2.0.
-
Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at 475 nm (or a wavelength between 450-500 nm). A reference wavelength of 650 nm should be used to subtract background absorbance.[4]
Data Presentation: IC50 Values
The resulting data should be normalized to the vehicle control (100% viability) and blank (0% viability) and plotted using a non-linear regression model to determine the IC50 value for each cell line.
| Cell Line | IC50 (µM) after 48h |
| SH-SY5Y | [Calculated Value] |
| MDA-MB-231 | [Calculated Value] |
| K562 | [Calculated Value] |
| HEK293 | [Calculated Value] |
Phase 2: Mechanistic Elucidation - Neurological Targets
If the compound shows activity (cytotoxic or otherwise) in the neuronal cell line at non-necrotic concentrations, the next logical step is to investigate its primary, hypothesis-driven targets.
2A. Serotonin 5-HT2A Receptor Activation Assay
Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Agonist binding triggers a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores into the cytosol.[11][12] This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.
dot
Caption: 5-HT2A receptor activation pathway.
Protocol 2: Calcium Flux Assay
Materials:
-
SH-SY5Y cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Serotonin (as a positive control agonist)
-
Ketanserin (as a 5-HT2A antagonist for validation)
-
Fluorometric Imaging Plate Reader (FLIPR) or a plate reader with an injector system
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in black, clear-bottom 96-well plates at a density that results in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate for 48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
Assay:
-
Place the plate into the plate reader and allow the baseline fluorescence to stabilize.
-
Set the instrument to record fluorescence (Excitation ~494 nm / Emission ~516 nm) over time.
-
Using the instrument's injector, add 20 µL of the test compound at various concentrations. Also include wells for a positive control (serotonin) and vehicle control.
-
Record the fluorescence signal for at least 120 seconds post-injection.
-
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the compound concentration to determine the EC50 (half-maximal effective concentration).
2B. Monoamine Oxidase (MAO) Inhibition Assay
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct. The rate of H₂O₂ production can be measured using a fluorometric probe. By using specific inhibitors, one can distinguish between MAO-A and MAO-B activity.[13][14]
Protocol 3: Fluorometric MAO-A/B Inhibition Assay
Materials:
-
MAO-A and MAO-B enzymes (recombinant human)
-
MAO substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Black 96-well plates
Procedure:
-
Compound Plating: Add the test compound at various concentrations to the wells of three separate plates: "Total MAO," "MAO-B Activity," and "MAO-A Activity."
-
Selective Inhibition:
-
To the "MAO-B Activity" plate, add Clorgyline to each well at a concentration that fully inhibits MAO-A.
-
To the "MAO-A Activity" plate, add Selegiline to each well at a concentration that fully inhibits MAO-B.
-
-
Enzyme Addition: Add the respective MAO enzyme(s) to the wells. For the "Total MAO" plate, a mix of both or a source containing both can be used. For the selective plates, use the appropriate single enzyme. Incubate for 15 minutes at room temperature to allow the inhibitors to bind.
-
Reaction Initiation: Prepare a reaction cocktail containing the MAO substrate, HRP, and the fluorometric probe. Add this cocktail to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader (Excitation ~535 nm / Emission ~590 nm). Measure the fluorescence every minute for 30 minutes in kinetic mode.
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence curve). Determine the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to calculate IC50 values for MAO-A and MAO-B.
Data Presentation: Mechanistic IC50/EC50 Values
| Assay | Target | Result Type | Value |
| Calcium Flux | 5-HT2A Receptor | EC50 | [Calculated Value] |
| MAO Inhibition | MAO-A | IC50 | [Calculated Value] |
| MAO Inhibition | MAO-B | IC50 | [Calculated Value] |
Phase 3: Apoptosis Induction Analysis
This phase is contingent on the results from Phase 1. If this compound demonstrates significant cytotoxicity in any cell line, it is crucial to determine the mode of cell death.
Principle: Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical events. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. In late apoptosis and necrosis, the cell membrane loses integrity, allowing the nuclear stain Propidium Iodide (PI) to enter. A key biochemical event is the activation of executioner caspases, such as caspase-3 and caspase-7.[15]
dot
Caption: Assays for determining the mode of cell death.
Protocol 4: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Cells treated with the compound at its IC50 concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cells according to the kit's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. The data will segregate the cell population into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Overall Experimental Workflow
The entire process can be visualized as a decision-based workflow.
dot
Caption: Decision-based workflow for compound characterization.
References
- Cools, B., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
- Creative Bioarray. Overview of Cell Apoptosis Assays. [Link]
- Wikipedia. MTT assay. [Link]
- Leone, S., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. [Link]
- MDPI. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]
- NCBI Bookshelf. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
- In Vitro Technologies. Neuroscience Research Tools & Cell Models. [Link]
- Noble Life Sciences.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
- BMG Labtech.
- AACR Journals. Cancer Cell Lines for Drug Discovery and Development. [Link]
- Diag2Tec. In Vitro Drug Testing. [Link]
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]
- Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
- Innoprot. Stable Cell Lines for Drug Screening in CNS. [Link]
- Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
- J&K Scientific. (1H-Indol-2-ylmethyl)amine. [Link]
- Assay Genie. Monoamine Oxidase Inhibitor Screening Kit. [Link]
- Wikipedia. Methenamine. [Link]
- ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]
- NCBI Bookshelf. Methenamine - LiverTox. [Link]
- PubMed Central. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. [Link]
- PubChem. 1H-Indol-3-Ylmethanamine. [Link]
- Nakashima, H., et al. (2008). Synthesis and biological activity of 1-methyl-tryptophan-tirapazamine hybrids as hypoxia-targeting indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry, 16(18), 8485-8495. [Link]
Sources
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- 5. MTT assay - Wikipedia [en.wikipedia.org]
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Molecular docking simulation of (1-Methyl-1H-indol-2-yl)methanamine with target proteins
An Application Guide to the Molecular Docking of (1-Methyl-1H-indol-2-yl)methanamine
Application Note & Protocol
Abstract
Molecular docking is a cornerstone of structure-based drug design, providing critical insights into the interaction between small molecules and their macromolecular targets.[1][2] This guide offers a comprehensive, field-proven protocol for performing a molecular docking simulation of a novel indole derivative, this compound, with a therapeutically relevant protein target. The indole scaffold is of significant interest in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammation.[3][4][5] This document provides not only a step-by-step methodology using industry-standard software but also delves into the scientific rationale behind each step, ensuring a robust and reproducible workflow. It is designed for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate hit identification and lead optimization.
Scientific Rationale and Target Selection
The Versatility of the Indole Scaffold
The indole ring system is a privileged structure in drug discovery, capable of forming key interactions such as hydrogen bonds and π-stacking with various protein targets.[4] Its structural versatility has led to the development of drugs for cancer (e.g., Sunitinib), inflammation (e.g., Indomethacin), and neurological disorders.[5][] The specific ligand of interest, this compound, is a novel compound. The N-methylation of the indole ring can enhance metabolic stability and modulate binding affinity, while the methanamine group at the 2-position provides a key hydrogen bond donor and acceptor site.
Target Justification: Cyclooxygenase-2 (COX-2)
Given the well-documented anti-inflammatory properties of many indole derivatives, Cyclooxygenase-2 (COX-2) presents a logical and high-value target for this simulation.[5] COX-2 is a key enzyme in the prostaglandin biosynthesis pathway and a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). For this protocol, we will utilize the crystal structure of human COX-2 in complex with the selective inhibitor Celecoxib.
-
Target Protein: Cyclooxygenase-2 (COX-2)
-
PDB ID: 5IKR
-
Rationale: The availability of a high-resolution crystal structure with a co-crystallized inhibitor is essential for validating our docking protocol. By first re-docking the known inhibitor, we can confirm that our chosen parameters can accurately reproduce the experimentally determined binding mode.
Principle of the Method: In Silico Simulation of Molecular Recognition
Molecular docking predicts the preferred orientation and conformation, or "pose," of a ligand when bound to a receptor.[2][7] The process involves two main stages:
-
Sampling: The algorithm explores a vast number of possible ligand conformations and orientations within the target's binding site.[1]
-
Scoring: A scoring function is used to estimate the binding affinity (typically as a free energy value, ΔG) for each generated pose. A more negative score indicates a stronger predicted binding affinity.[8][9]
This protocol will utilize AutoDock Vina , a widely used and validated open-source docking program known for its accuracy and speed.[10]
Overall Experimental Workflow
The entire process, from system preparation to final analysis, follows a structured path to ensure reproducibility and accuracy.
Caption: High-level workflow for the molecular docking simulation.
PART I: SYSTEM PREPARATION PROTOCOL
Accurate preparation of both the ligand and the protein is the most critical factor for a successful docking experiment.[11] The goal is to generate 3D structures with correct protonation states, atom types, and partial charges in the PDBQT file format required by AutoDock Vina.[12]
Ligand Preparation: this compound
Since this is a novel compound, we begin by creating its structure.
Tools Required:
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch)
-
3D structure generation tool (e.g., Avogadro, Open Babel)
-
AutoDock Tools (MGLTools)[13]
Methodology:
-
2D Structure Creation:
-
In your chemical drawing software, draw the this compound structure.
-
Verify the chemical correctness (valency, bonds).
-
Save the structure as a MOL file.
-
-
3D Conformer Generation:
-
Causality: A 2D drawing lacks the three-dimensional coordinates necessary for docking. We must generate a low-energy 3D conformation.
-
Open the MOL file in a program like Avogadro.
-
Use the geometry optimization or energy minimization function (e.g., using the UFF or MMFF94 force field) to generate a stable 3D structure.
-
Save the optimized structure as a PDB file (e.g., ligand.pdb).
-
-
Conversion to PDBQT Format:
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
ADT will automatically add hydrogens and compute Gasteiger charges. A formal charge of +1 is expected at physiological pH due to the primary amine.
-
Causality: ADT defines rotatable bonds. The software needs to know which bonds can twist freely to explore different conformations during the docking simulation.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
| Ligand Property | Value | Source |
| Molecular Formula | C10H12N2 | Manual Calculation |
| Molecular Weight | 160.22 g/mol | Manual Calculation |
| Formal Charge (pH 7.4) | +1 | Estimated |
| Rotatable Bonds | 2 | AutoDock Tools |
Protein Preparation: COX-2 (PDB: 5IKR)
Tools Required:
-
Molecular visualization software (e.g., UCSF Chimera, PyMOL)
-
AutoDock Tools (MGLTools)
Methodology:
-
Download and Clean the Structure:
-
Download the PDB file for 5IKR from the RCSB Protein Data Bank.
-
Open 5IKR.pdb in UCSF Chimera or PyMOL.
-
Causality: The crystal structure contains non-protein atoms (water, ions, co-crystallized ligands) that can interfere with the docking process. These are removed to ensure the ligand docks only against the protein receptor.[11][14]
-
Delete all water molecules.
-
The PDB entry contains two protein chains (A and B) and two inhibitor molecules. For simplicity, delete chain B and the inhibitor bound to it.
-
Crucially, save the co-crystallized ligand from chain A (Celecoxib) as a separate PDB file (native_ligand.pdb). This will be used for validation later.
-
After saving the native ligand, delete it from the main structure.
-
Save the cleaned protein (chain A only) as a new PDB file (e.g., protein.pdb).
-
-
Conversion to PDBQT Format:
-
Launch AutoDock Tools (ADT).
-
Go to File -> Read Molecule and open protein.pdb.
-
Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.
-
Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds, which are critical for binding affinity.[15]
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Causality: The scoring function requires partial atomic charges to calculate electrostatic interactions. Kollman charges are a standard method for proteins.
-
Go to Grid -> Macromolecule -> Choose. Select the protein and click OK. This step assigns atom types.
-
Save the final prepared protein as protein.pdbqt.
-
PART II: MOLECULAR DOCKING SIMULATION PROTOCOL
Grid Box Definition
Causality: A "blind docking" where the entire protein surface is searched is computationally expensive and often unnecessary if the binding site is known.[16] We will perform a site-specific docking by defining a search space (a "grid box") centered on the known active site.[7] The co-crystallized native ligand (native_ligand.pdb) is the perfect reference for positioning this box.
Methodology (using AutoDock Tools):
-
Load the prepared protein.pdbqt into ADT.
-
Load the native_ligand.pdb file.
-
Go to Grid -> Grid Box.
-
A box will appear. Adjust the center_x, center_y, center_z coordinates until the box is centered on the native ligand.
-
Adjust the size_x, size_y, size_z dimensions to ensure the box is large enough to accommodate your new ligand and allow for rotational and translational freedom (a size of 25 Å in each dimension is a good starting point).
-
Record the center and size coordinates. These will be used in the configuration file.
Docking Execution with AutoDock Vina
Tools Required:
-
AutoDock Vina executable[10]
-
A text editor
Methodology:
-
Create a Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines, replacing the coordinate values with those you determined in the previous step.
-
-
Run the Simulation:
-
Place protein.pdbqt, ligand.pdbqt, conf.txt, and the vina executable in the same directory.
-
Open a command line or terminal in that directory.
-
Execute the following command: ./vina --config conf.txt --log docking_log.txt
-
The simulation will run, and upon completion, two files will be generated: docking_results.pdbqt (containing the predicted binding poses) and docking_log.txt (containing the binding affinity scores).
-
PART III: RESULTS ANALYSIS AND PROTOCOL VALIDATION
Simply obtaining a docking score is insufficient. The results must be critically analyzed and the protocol itself must be validated to be considered trustworthy. [8]
Analysis of Binding Affinity and Poses
-
Interpret the Binding Affinity:
-
Open the docking_log.txt file.
-
Vina will report the binding affinity in kcal/mol for the top poses (usually 9).
-
The first pose is the one with the lowest (most negative) binding energy, representing the most favorable predicted conformation. [9] * A more negative value suggests a stronger binding interaction.
-
-
Examine the Poses:
-
The docking_results.pdbqt file contains the coordinates for all predicted poses.
-
It is crucial to visually inspect these poses to ensure they are chemically reasonable and make sense in the context of the binding pocket. [17]
-
Visualization of Key Interactions
Tools Required:
-
PyMOL or Discovery Studio Visualizer
Methodology:
-
Open PyMOL.
-
Load the protein.pdbqt file.
-
Load the docking_results.pdbqt file. PyMOL will load all poses in a multi-state object. You can cycle through them using the arrow keys at the bottom right of the viewer.
-
Focus on the top-ranked pose.
-
Use the visualization tools to identify key interactions:
-
Hydrogen Bonds: Use the find -> polar contacts command to identify potential hydrogen bonds between the ligand's methanamine group and polar residues in the active site (e.g., Ser, Thr, Asp, Glu).
-
Hydrophobic Interactions: Observe the proximity of the ligand's indole ring to nonpolar residues (e.g., Leu, Val, Phe, Trp).
-
These interactions provide a mechanistic hypothesis for how the ligand achieves its binding affinity. [17]
-
Mandatory Protocol Validation: A Self-Validating System
Causality: To trust the results for our novel ligand, we must first prove that our docking parameters (grid box, exhaustiveness, etc.) can accurately reproduce a known, experimentally verified binding mode. This is achieved by re-docking the co-crystallized native ligand and measuring its deviation from the crystal structure position.
Caption: Logical workflow for docking protocol validation using RMSD.
Validation Protocol:
-
Prepare Native Ligand: Using the same procedure as in section 1.1, prepare the native_ligand.pdb file and save it as native_ligand.pdbqt.
-
Dock Native Ligand: Modify your conf.txt file to point to the native ligand: ligand = native_ligand.pdbqt. Save the output as redock_results.pdbqt. Run Vina again.
-
Calculate RMSD:
-
The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystal pose. [8] * Load the protein.pdb, the original native_ligand.pdb, and the top-ranked pose from redock_results.pdbqt into PyMOL.
-
Superimpose the protein backbones to ensure a correct frame of reference.
-
Use the align or rms_cur command in PyMOL to calculate the RMSD between the docked native ligand and the crystal native ligand.
-
Benchmark for Success: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. [18][19][20]
-
Summary of Results
The following table structure should be used to report the final, validated results.
| Compound | Target | PDB ID | Binding Affinity (kcal/mol) | Validation RMSD (Å) |
| This compound | COX-2 | 5IKR | [Calculated Value] | [Calculated Value] |
| Celecoxib (Native Ligand) | COX-2 | 5IKR | [Calculated Value] | ≤ 2.0 |
Conclusion and Future Directions
This guide provides a robust and validated protocol for the molecular docking of this compound against COX-2. By following these steps, researchers can generate reliable predictions of binding affinity and interaction modes. The validation step ensures that the obtained results are not artifacts of the computational method but are grounded in experimental reality.
The insights gained from this simulation, such as a strong predicted binding affinity and key hydrogen bond interactions, can be used to:
-
Prioritize this compound for in vitro enzymatic assays.
-
Guide the synthesis of new analogues with potentially improved affinity by modifying the scaffold to better exploit interactions observed in the binding pocket.
-
Provide a starting point for more computationally intensive studies, such as molecular dynamics (MD) simulations, to investigate the stability of the predicted binding pose over time.
References
- ResearchGate. (n.d.). How to interprete and analyze molecular docking results?
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.
- Aftab, S. O., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- Unachukwu, J. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube.
- ResearchGate. (n.d.). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery | Request PDF.
- Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. PubMed Central.
- Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
- Singh, T., et al. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central.
- Pinzi, L., & Rastelli, G. (2019). Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
- Wang, S., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central.
- ResearchGate. (n.d.). Docking protocol validation. (A–C) Root mean square deviation (RMSD)...
- Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina.
- Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.
- ResearchGate. (2019). Molecular docking proteins preparation.
- Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central.
- University of Glasgow. (n.d.). 6. Preparing the protein and ligand for docking.
- YouTube. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK.
- TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
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- 16. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
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Using (1-Methyl-1H-indol-2-yl)methanamine as an intermediate for psychoactive drug discovery
Application Notes & Protocols
Topic: Utilizing (1-Methyl-1H-indol-2-yl)methanamine as a Versatile Intermediate for the Discovery of Novel Psychoactive Compounds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Neuropharmacology
Abstract: The indole nucleus is a cornerstone of psychoactive drug discovery, forming the backbone of classic serotonergic hallucinogens and numerous other centrally active agents. This document provides a detailed technical guide for utilizing this compound, a strategic and versatile chemical intermediate, for the rational design and synthesis of novel psychoactive drug candidates. We present validated, step-by-step protocols for the synthesis of the core intermediate, its subsequent derivatization, and a comprehensive screening cascade to evaluate the pharmacological profile of the resulting compounds. The methodologies are grounded in established principles of medicinal chemistry and neuropharmacology, with a focus on targeting serotonergic pathways implicated in psychoactivity.
The Indole Scaffold: A Privileged Structure in Psychoactive Drug Discovery
The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a "privileged scaffold" in medicinal chemistry. Its prevalence in nature, most notably in the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), has made it a focal point for the development of drugs targeting the central nervous system (CNS).[1] Many classic psychedelic drugs, such as psilocybin (from Psilocybe mushrooms) and N,N-dimethyltryptamine (DMT), are tryptamine derivatives, featuring an indole core with an ethylamine side chain at the C3 position.[2]
The psychoactive effects of these classic hallucinogens are primarily mediated by their agonist activity at the serotonin 2A receptor (5-HT2A).[3] Therefore, the rational design of novel psychoactive compounds often begins with a scaffold that can effectively interact with this G protein-coupled receptor. The strategic placement of functional groups on the indole core and the terminal amine allows for the fine-tuning of pharmacological properties, including receptor affinity, selectivity, and functional efficacy.
This compound: A Strategic Intermediate
While classic tryptamines are substituted at the C3 position, exploring alternative substitution patterns offers a pathway to novel chemical space and potentially unique pharmacological profiles. This compound is a particularly valuable intermediate for several reasons:
-
C2-Substitution: It provides a different vector for the amine side chain compared to tryptamines, potentially leading to novel interactions within the receptor binding pocket.
-
N1-Methylation: The methyl group at the indole nitrogen prevents metabolism by monoamine oxidase (MAO) at this position and can enhance lipophilicity, which may improve blood-brain barrier penetration.
-
Primary Amine Handle: The aminomethyl group (-CH₂NH₂) is a versatile functional handle that can be readily modified through various chemical reactions to generate a diverse library of derivatives.
Synthesis of the Core Intermediate
The synthesis of this compound can be achieved in a robust, multi-step sequence starting from commercially available 1-methylindole. The key transformation is the reduction of a nitrile intermediate.
Protocol 3.1: Synthesis of 1-Methyl-1H-indole-2-carbonitrile
This step introduces the necessary carbon atom and nitrile functionality at the C2 position of the N-methylated indole ring. While various methods exist, a common approach involves cyanation of the C2 position.
Rationale: Direct cyanation of an activated indole ring is a well-established method for introducing the nitrile group, which serves as a precursor to the primary amine.
Materials:
-
1-Methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Anhydrous solvents (e.g., Toluene)
Procedure:
-
Vilsmeier-Haack Reaction: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-methylindole in anhydrous toluene dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a cold aqueous solution of NaOH to precipitate the crude 1-methyl-1H-indole-2-carbaldehyde.
-
Oxime Formation & Dehydration: Convert the resulting aldehyde to the corresponding aldoxime using hydroxylamine hydrochloride. Subsequent dehydration of the aldoxime (e.g., using a reagent like acetic anhydride or thionyl chloride) yields the desired 1-methyl-1H-indole-2-carbonitrile.[4]
-
Purify the crude nitrile product by recrystallization or column chromatography.
Protocol 3.2: Reduction of Nitrile to this compound
The final step is the reduction of the nitrile group to a primary amine using a powerful hydride reducing agent.
Rationale: Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of completely reducing nitriles to primary amines.[5][6] It is preferred over milder reagents like sodium borohydride, which are generally ineffective for this transformation.[5]
Materials:
-
1-Methyl-1H-indole-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, multi-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add LiAlH₄ (approx. 1.5-2.0 molar equivalents) to anhydrous THF.
-
Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve the 1-methyl-1H-indole-2-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.[7]
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under high vacuum or by conversion to a hydrochloride salt and recrystallization.
Designing Psychoactive Derivatives: From Intermediate to Lead Candidate
The primary amine of this compound is the primary point for diversification. Structure-activity relationship (SAR) studies of known tryptamines provide a rational basis for modification.[8] For instance, N,N-dialkylation (e.g., dimethyl, diethyl) is a common feature of potent 5-HT2A agonists. Additionally, substitution on the indole's benzene ring (positions 4, 5, 6, or 7) with groups like methoxy (-OCH₃) or hydroxy (-OH) can significantly modulate potency and selectivity.[9]
Protocol 4.1: Synthesis of N,N-Dimethyl-(1-methyl-1H-indol-2-yl)methanamine
This protocol describes a classic reductive amination procedure to install two methyl groups on the primary amine.
Rationale: Reductive amination using formaldehyde as the carbon source and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is a highly efficient and common method for N-methylation of primary amines.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Setup: Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask.
-
Imine Formation: Add aqueous formaldehyde (2.2-2.5 eq.) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to form the intermediate imine/enamine.
-
Reduction: Add STAB (approx. 1.5 eq.) portion-wise to the stirred mixture. Be aware of potential gas evolution.
-
Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure tertiary amine.
A Screening Cascade for Evaluating Psychoactive Potential
Once a library of derivatives is synthesized, a systematic screening cascade is essential to characterize their pharmacological profiles.
Protocol 5.1: In Vitro Primary Screening - Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of synthesized compounds at key CNS receptors, especially serotonin subtypes.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific receptor expressed in cell membranes. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Ki). Resources like the NIMH Psychoactive Drug Screening Program (PDSP) provide such screening services.[10]
Brief Protocol:
-
Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT2A).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
After incubation to equilibrium, rapidly filter the plate's contents through a filtermat to separate bound from free radioligand.
-
Measure the radioactivity trapped on the filter using a scintillation counter.
-
Plot the data and use non-linear regression to calculate the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Protocol 5.2: In Vitro Functional Assays - Calcium Flux
Objective: To determine if a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Principle: Gq-coupled receptors like 5-HT2A, upon activation by an agonist, trigger the release of intracellular calcium (Ca²⁺) stores. This change in intracellular Ca²⁺ concentration can be measured using a fluorescent calcium indicator dye.
Brief Protocol:
-
Plate cells expressing the 5-HT2A receptor in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound to the wells.
-
Measure the change in fluorescence over time using a plate reader (e.g., a FLIPR® system).
-
Generate dose-response curves to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known agonist like serotonin.[11]
Representative Data Table
The data below are hypothetical but representative for a small library of derivatives designed from the intermediate.
| Compound ID | R¹, R² | Indole Sub. | 5-HT₂A Kᵢ (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Eₘₐₓ (%) | 5-HT₂C Kᵢ (nM) | 5-HT₁A Kᵢ (nM) |
| I | H, H | None | 850 | >1000 | <10 | 1200 | 2500 |
| II | Me, Me | None | 45 | 60 | 95 | 250 | 980 |
| III | Et, Et | None | 60 | 95 | 98 | 450 | 1500 |
| IV | Me, Me | 5-MeO | 15 | 22 | 102 | 180 | 650 |
Kᵢ: Inhibition Constant (affinity); lower is better. EC₅₀: Half-maximal effective concentration (potency); lower is better. Eₘₐₓ: Maximum effect relative to serotonin.
Protocol 5.3: In Vivo Behavioral Assay - The Mouse Head-Twitch Response (HTR)
Objective: To assess the in vivo 5-HT2A receptor agonist activity, which serves as a reliable behavioral proxy for hallucinogenic potential in humans.[11]
Principle: Administration of 5-HT2A agonists to mice induces a rapid, characteristic side-to-side head movement. The frequency of these head twitches is dose-dependent and is blocked by 5-HT2A antagonists, confirming the mechanism.
Brief Protocol:
-
Acclimate male C57BL/6J mice to the testing environment.
-
Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at several dose levels.
-
Place the mouse in an observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
-
A trained observer, blind to the treatment condition, counts the number of head twitches.
-
Analyze the data to generate a dose-response curve and determine the ED₅₀ (the dose that produces 50% of the maximal response).
Data Interpretation & Lead Optimization
The results from the screening cascade guide the next cycle of drug design. A successful lead candidate would typically exhibit:
-
High affinity and potency at the 5-HT2A receptor (low Ki and EC₅₀).
-
High efficacy (Emax near 100%) as an agonist in functional assays.
-
Selectivity over other receptors (e.g., higher Ki at 5-HT2C, 5-HT1A, and dopaminergic receptors) to minimize off-target side effects.
-
Robust activity in the HTR assay, confirming in vivo target engagement.
Data from an initial set of compounds (like the table above) would suggest that N,N-dimethylation (Compound II ) is beneficial for activity compared to the primary amine (Compound I ), and that adding a 5-methoxy group (Compound IV ) further enhances potency, guiding future synthetic efforts.
Conclusion
This compound represents a valuable and somewhat underexplored starting point for the development of novel psychoactive compounds. Its straightforward synthesis and versatile functional handle allow for the systematic exploration of structure-activity relationships. By combining rational chemical derivatization with a robust pharmacological screening cascade, researchers can efficiently navigate this chemical space to identify novel lead candidates with unique and potentially therapeutic profiles targeting the serotonergic system.
References
- Lee, H. Y., & Kim, Y. (2013). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 21(5), 399–404. [Link]
- McKenna, D. J., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
- Carhart-Harris, R. L. (2018). Serotonin, psychedelics and psychiatry.
- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]
- Gladding, J. M., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
- Bauer, B. E. (2019). The Serotonin Receptors: Comparing the Binding Affinity of 5 Psychedelics. Psychedelic Science Review. [Link]
- ChemistryTalk. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
- Marusich, J. A., et al. (2016). The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue. Neuropharmacology, 105, 459–467. [Link]
- Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. [Link]
- Giraud, F., et al. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia.pub. [Link]
- Request PDF. (2016). The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue. [Link]
- Ashenhurst, J. (2024). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
- de Meireles, L. D., et al. (2021). Classic serotonergic psychedelics for mood and depressive symptoms: a meta-analysis of mood disorder patients and healthy participants. Psychopharmacology, 238(1), 1-15. [Link]
- Organic Syntheses. (n.d.). 2-methylindole. [Link]
- Krishna, J. B. (1986). Preparation of N-amino compounds. U.S.
- Somei, M., et al. (2001). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Heterocycles, 55(5), 887. [Link]
- Carhart-Harris, R. L., & Goodwin, G. M. (2017). The Therapeutic Potential of Psychedelic Drugs: Past, Present, and Future. Neuropsychopharmacology, 42(11), 2105–2113. [Link]
- PrepChem. (n.d.).
- Sureshbabu, P., & Kumar, R. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3165-3170. [Link]
- Organic Syntheses. (n.d.). 1-methylindole. [Link]
- NIMH Psychoactive Drug Screening Program (PDSP). (n.d.). Purpose. [Link]
- Wikipedia. (n.d.). Psychoactive drug. [Link]
- Galvão-Coelho, N. L., et al. (2021). Classic serotonergic psychedelics for mood and depressive symptoms: a meta-analysis of mood disorder patients and healthy participants. Psychopharmacology, 238(1), 1-15. [Link]
- Muttoni, S., et al. (2020). Therapeutic effects of classic serotonergic psychedelics: A systematic review of modern-era clinical studies. Acta Psychiatrica Scandinavica, 143(2), 101-116. [Link]
- Reddy, D. P., et al. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)-1-(2-phenyl-1H-Indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advance Research, Ideas and Innovations in Technology, 3(4), 264-273. [Link]
- Al-Warhi, T., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(16), 4983. [Link]
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Application Note: FT-IR Spectroscopy for Functional Group Analysis of (1-Methyl-1H-indol-2-yl)methanamine
Abstract
This technical guide provides a comprehensive framework for the functional group analysis of (1-Methyl-1H-indol-2-yl)methanamine using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles, offers step-by-step experimental protocols for both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, and presents an in-depth guide to spectral interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction and Significance
This compound is an indole derivative featuring a primary amine. The indole nucleus is a critical scaffold in numerous biologically active compounds and pharmaceuticals.[1] The presence and integrity of key functional groups—the primary amine, the N-methylated indole ring, and the aliphatic linker—are paramount to the molecule's chemical identity, reactivity, and pharmacological activity.
FT-IR spectroscopy is a rapid, non-destructive, and highly specific analytical technique for identifying functional groups within a molecule.[2][3] By measuring the absorption of infrared radiation by molecular vibrations, FT-IR provides a unique "fingerprint" of a compound, making it an indispensable tool for structural confirmation, quality control, and stability testing in a drug development pipeline. This guide establishes a reliable methodology for the qualitative analysis of this compound.
Molecular Structure and Expected Vibrational Modes
To effectively interpret the FT-IR spectrum, it is crucial to first deconstruct the molecule into its constituent functional groups.
-
Primary Amine (-CH₂-NH₂): This group is characterized by N-H stretching and bending vibrations. Primary amines are distinguished by two N-H stretching bands resulting from symmetric and asymmetric modes.[4][5]
-
Indole Ring System (Aromatic): This heterocyclic aromatic system gives rise to several characteristic peaks, including aromatic C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.[6][7] The typical FT-IR spectrum of indole shows a characteristic N-H peak around 3406 cm⁻¹, though in this N-methylated analog, this specific peak will be absent and replaced by features associated with the N-CH₃ group.[8]
-
N-Methyl Group (>N-CH₃): As a tertiary amine integrated into the indole ring, this group lacks N-H bonds and thus will not show N-H stretching peaks. Its primary contribution will be C-H stretching and bending from the methyl group and C-N stretching vibrations.
-
Methylene Bridge (-CH₂-): This aliphatic linker will exhibit characteristic sp³ C-H stretching and bending modes.
-
Carbon-Nitrogen Bonds (C-N): The molecule contains both aromatic C-N bonds (within the indole ring and the N-CH₃) and an aliphatic C-N bond (linking the methylene group to the primary amine). These will produce stretching vibrations in the fingerprint region.[9][10]
Experimental Protocols: A Comparative Approach
Two primary methods are suitable for the FT-IR analysis of solid samples like this compound: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique. ATR is often preferred for its simplicity and minimal sample preparation.[11] The KBr method, while more labor-intensive, is a classic transmission technique that can yield high-quality spectra when performed correctly.[12]
Method A: Attenuated Total Reflectance (ATR-FTIR)
Principle of Causality: ATR works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[13] An evanescent wave penetrates a few microns into the sample, making intimate contact between the sample and the ATR crystal (typically diamond) essential for a high-quality spectrum. This method is ideal for rapid, routine analysis.
Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: With the clean, empty ATR anvil in place, perform a background measurement. This is a critical self-validating step that subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Place a small amount (typically 1-2 mg) of the this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor signal intensity.
-
Data Acquisition: Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Post-Measurement Cleaning: Retract the press arm, remove the sample, and clean the crystal surface thoroughly as described in step 2.
Method B: Potassium Bromide (KBr) Pellet
Principle of Causality: This transmission method involves intimately mixing the sample with finely ground, infrared-transparent KBr powder.[14] Under high pressure, the KBr fuses into a transparent disc, allowing the IR beam to pass through the dispersed sample. The quality of the spectrum is highly dependent on particle size (to reduce scattering) and the complete absence of moisture.[14]
Protocol:
-
Material Preparation: Gently grind 1-2 mg of the sample into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of spectroscopy-grade KBr powder.
-
Mixing: Gently but thoroughly mix the sample and KBr powders for 1-2 minutes. The goal is a homogenous, fine powder. Over-grinding can sometimes induce polymorphic changes.
-
Pellet Press Assembly: Assemble the pellet die set according to the manufacturer's instructions. Transfer the powder mixture into the die body, ensuring an even distribution.
-
Pressing the Pellet: Place the die into a hydraulic press. Apply pressure gradually to approximately 8-10 metric tons.[15][16] Maintain pressure for 1-2 minutes to allow the KBr to fuse. If the die has a vacuum port, applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.
-
Pellet Release: Carefully release the pressure and disassemble the die to retrieve the pellet.
-
Trustworthiness Check: A high-quality pellet should be thin and transparent or translucent.[17] An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or excessive moisture.
-
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum with an empty sample holder. Then, collect the sample spectrum (16-32 scans, 4 cm⁻¹ resolution).
FT-IR Workflow Diagram
The following diagram illustrates the logical flow for the functional group analysis of this compound.
Caption: Experimental workflow for FT-IR analysis.
Spectral Interpretation: Correlating Bands to Structure
The interpretation of an FT-IR spectrum involves assigning absorption bands (peaks) to specific molecular vibrations.[18][19] The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[20]
Expected Characteristic Absorption Bands
The following table summarizes the anticipated vibrational modes for this compound and their expected wavenumber ranges.
| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity | Notes |
| 3450–3350 & 3350–3250 | -NH₂ (Primary Amine) / Asymmetric & Symmetric N-H Stretch | Medium | Two distinct, sharp peaks are a hallmark of a primary amine.[4][5] Aromatic substitution can shift these to slightly higher frequencies.[9] |
| 3100–3000 | =C-H (Aromatic) / C-H Stretch | Medium to Weak | Characteristic of C-H bonds on the indole ring.[6][7] |
| 2960–2850 | -CH₃ & -CH₂- (Aliphatic) / C-H Stretch | Medium to Strong | Arises from the N-methyl and methylene bridge groups.[20] |
| 1650–1580 | -NH₂ (Primary Amine) / N-H Scissoring (Bend) | Medium, Broad | This peak can sometimes overlap with the aromatic C=C stretching bands.[21] |
| 1620–1450 | C=C (Aromatic) / In-Ring Stretch | Medium to Strong | Multiple sharp bands are characteristic of the indole ring structure.[6][8] |
| ~1470 & ~1375 | -CH₂- & -CH₃ (Aliphatic) / C-H Bending | Medium | Scissoring and umbrella bending modes, respectively. |
| 1350–1250 | C-N (Aromatic) / C-N Stretch | Medium | Associated with the N-CH₃ and indole ring C-N bonds.[10] |
| 1250–1020 | C-N (Aliphatic) / C-N Stretch | Medium to Weak | Arises from the -CH₂-NH₂ moiety.[9] |
| 900–675 | =C-H (Aromatic) / C-H Out-of-Plane Bend | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring.[6] |
| 900–650 | -NH₂ (Primary Amine) / N-H Wagging | Medium, Broad | A broad absorption resulting from out-of-plane bending of the amine group.[9] |
Conclusion
FT-IR spectroscopy provides a definitive and efficient method for the structural verification of this compound. By following the detailed protocols for either ATR or KBr pellet analysis, researchers can obtain high-quality, reproducible spectra. The correlation table provided serves as a robust guide for interpreting these spectra, allowing for the unambiguous confirmation of the primary amine, the N-methylated indole core, and the aliphatic linker. This application note establishes a self-validating system for ensuring the chemical integrity of this important molecular scaffold in research and development settings.
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Gas chromatography (GC) methods for analyzing indoleamine derivatives
An In-Depth Technical Guide to Gas Chromatography (GC) Methods for Analyzing Indoleamine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, underlying principles, and practical considerations for the analysis of indoleamine derivatives using gas chromatography. We will move beyond simple procedural lists to explore the rationale behind critical experimental choices, ensuring a robust and validated analytical approach.
The Analytical Challenge and Strategic Value of GC
Indoleamines, such as serotonin, melatonin, and their precursors and metabolites, are a class of biogenic amines that play pivotal roles in neuroregulation, circadian rhythms, and various physiological processes.[1][2] Accurate quantification of these molecules in complex biological matrices is crucial for neuroscience research, clinical diagnostics, and pharmaceutical development.
While liquid chromatography (LC) methods are prevalent, gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers unparalleled chromatographic resolution and sensitivity.[1] However, the inherent characteristics of indoleamines—high polarity, low volatility, and thermal instability—make their direct analysis by GC impossible.[3] This necessitates a critical chemical modification step known as derivatization , which is the cornerstone of any successful GC method for this class of compounds.
The Cornerstone of Analysis: Derivatization Strategy
The primary objective of derivatization is to chemically modify the polar functional groups (hydroxyl, amino, and carboxyl groups) on the indoleamine molecule, thereby increasing its volatility and thermal stability for gas-phase analysis.[3][4] This process replaces active hydrogen atoms with less polar, more stable moieties, leading to improved peak shape, enhanced sensitivity, and better chromatographic separation.[3]
Common Derivatization Approaches:
-
Silylation: This is one of the most common methods, involving the replacement of active protons with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[4][5] The resulting TMS-derivatives are significantly more volatile and thermally stable. The primary consideration for this method is its sensitivity to moisture, which can hydrolyze the reagents and derivatives, necessitating anhydrous conditions.
-
Acylation: This technique introduces an acyl group, often a perfluoroacyl group, onto the amine and hydroxyl moieties. Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionyl (PFP) anhydride are frequently used.[4][5] A key advantage of using fluorinated acylating agents is the introduction of highly electronegative atoms into the molecule. This dramatically increases the response of an Electron Capture Detector (ECD), enabling ultra-trace level detection.[4] Acylated derivatives also tend to be more stable than their silylated counterparts.[4]
-
Alkylation (including Chloroformate Reaction): This approach, often using alkyl chloroformates, is particularly effective for derivatizing both amines and carboxylic acids in a single step, which is useful for analyzing acidic indoleamine metabolites like indole-3-acetic acid.[6][7] This method can be performed in an aqueous solution, which simplifies sample preparation by avoiding the need to completely dry the sample extract.[6]
Caption: General workflow of the indoleamine derivatization process.
Building a Robust Method: Sample Preparation
The complexity of biological matrices (e.g., plasma, urine, tissue homogenates) requires meticulous sample preparation to remove interfering substances like proteins, lipids, and salts.[8][9] The choice of technique is a balance between cleanup efficiency, recovery, and throughput.
-
Protein Precipitation (PPT): This is the simplest method, involving the addition of an organic solvent (like acetonitrile) or an acid to precipitate proteins.[10] While fast and inexpensive, it provides minimal cleanup, leaving salts and other small molecules in the extract, which can interfere with the analysis and shorten column life.[10]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase).[11] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, indoleamines can be selectively extracted, leaving many interferences behind.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that provides the cleanest extracts and allows for analyte concentration.[8][12] The process involves passing the liquid sample through a cartridge containing a solid sorbent.
-
Conditioning: The sorbent is prepared with a solvent.
-
Loading: The sample is loaded onto the sorbent, and the analytes of interest are retained.
-
Washing: Interfering compounds are washed away with a specific solvent.
-
Elution: The purified analytes are collected by passing a different solvent through the sorbent.[10] For indoleamines, reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents are typically effective.
-
Caption: Complete analytical workflow from sample to data.
Optimizing the Gas Chromatography System
The instrument configuration is critical for achieving the desired separation and sensitivity.
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | For trace analysis, the entire injected volume is transferred to the column, maximizing sensitivity.[5][13] |
| Injector Temp. | 250 - 280 °C | Must be high enough to ensure rapid and complete vaporization of the derivatized analytes without causing thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Provides efficient transport of analytes through the column. Constant flow mode is recommended for reproducible retention times. |
| Stationary Phase | Mid-polarity; e.g., 5% Phenyl / 95% Dimethylpolysiloxane | This phase provides a good balance of interactions for separating the moderately polar indoleamine derivatives.[14] Base-deactivated columns are essential to prevent peak tailing from interactions with the amine functional groups.[15] |
| Oven Program | Initial: 80-100°C, Ramp: 10-25°C/min, Final: 280-300°C | A temperature ramp is necessary to first separate more volatile compounds at lower temperatures before increasing the temperature to elute the higher-boiling indoleamine derivatives in a reasonable time with good peak shape.[13][16] |
Detection: Selecting for Sensitivity and Specificity
The choice of detector depends on the required sensitivity, selectivity, and the information needed from the analysis.
| Detector | Principle | Application for Indoleamines | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | The gold standard for both identification (full scan) and quantification (SIM). | Provides structural information and unparalleled specificity.[5] SIM mode offers excellent sensitivity.[16] | Higher equipment cost and complexity.[17][18] |
| Nitrogen-Phosphorus (NPD) | Thermionic bead that selectively responds to nitrogen-containing compounds. | Highly selective for indoleamines due to the nitrogen in their core structure. | Extremely sensitive to nitrogen compounds, significantly reducing background noise from the sample matrix.[19] | Not universal; provides no structural information. |
| Electron Capture (ECD) | Measures the capture of electrons by electronegative compounds. | Ideal for indoleamines derivatized with perfluoroacyl groups (e.g., PFP, TFA). | Exceptionally sensitive to halogenated compounds, allowing for femtogram-level detection.[13] | Requires specific derivatization; limited linear range. |
Protocol: GC-MS Analysis of Melatonin in Human Plasma
This protocol details a validated method for quantifying melatonin, serving as a practical template for other indoleamine analyses.
Materials and Reagents
-
Melatonin standard and Melatonin-d4 (internal standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
-
Human Plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) Cartridges (C18, 100 mg)
-
Methanol, Water (HPLC grade)
-
Phosphate Buffer (pH 6.0)
Step-by-Step Sample Preparation and Derivatization
-
Sample Spiking: To 500 µL of plasma in a glass tube, add 10 µL of Melatonin-d4 internal standard solution (e.g., at 100 ng/mL). Vortex briefly.
-
Dilution: Add 500 µL of phosphate buffer (pH 6.0) and vortex.
-
SPE Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the diluted plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the melatonin and internal standard with 2 mL of ethyl acetate into a clean glass tube.
-
Evaporation: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of ethyl acetate to reconstitute the residue, followed by 50 µL of BSTFA (with 1% TMCS).[3]
-
Reaction: Cap the tube tightly and heat at 70°C for 30 minutes.[3]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Instrumental Parameters
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Injector | Splitless, 250°C |
| Oven Program | 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Melatonin derivative: m/z 360, 317; Melatonin-d4 derivative: m/z 364, 321 |
Calibration and Data Analysis
-
Prepare a calibration curve by spiking blank plasma with known concentrations of melatonin standard and a fixed concentration of the internal standard.
-
Process the samples using the protocol above.
-
Quantify by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the melatonin concentration. The use of a deuterated internal standard corrects for variations in extraction efficiency and derivatization yield.
Troubleshooting Common Issues
-
Peak Tailing: Often caused by active sites in the injector liner or column. Use a base-deactivated liner and column.[15] It can also indicate incomplete derivatization.
-
Low Analyte Response: May result from incomplete derivatization (check reagent quality and reaction conditions), poor extraction recovery (optimize SPE method), or leaks in the GC system.
-
Presence of Water: Moisture can degrade silylating reagents and cause peak splitting or loss of signal.[20] Ensure all solvents are anhydrous and samples are completely dry before adding the derivatizing reagent.
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- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. biotage.com [biotage.com]
- 13. mdpi.com [mdpi.com]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. agilent.com [agilent.com]
- 16. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. labioscientific.com [labioscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of indole-2-methanamine
Technical Support Center: Synthesis of Indole-2-methanamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of indole-2-methanamine. It is designed to be a practical resource for troubleshooting common issues and optimizing reaction conditions, ensuring the reliable and efficient production of this key synthetic intermediate.
Part 1: Troubleshooting Guide & Optimization
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Issue 1: Low or No Yield of Indole-2-methanamine
Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the likely causes and how can I rectify this?
Answer:
Low or non-existent yields in the synthesis of indole-2-methanamine can typically be traced back to one of several factors, primarily related to the choice of starting material and the efficacy of the reduction step. A common and effective route to indole-2-methanamine is the reduction of indole-2-carbonitrile.
Potential Causes & Solutions:
-
Poor Quality Starting Material (Indole-2-carbonitrile): The stability and purity of your starting material are paramount. Indole-2-carbonitrile can degrade over time.
-
Troubleshooting: Before starting the reaction, verify the purity of the indole-2-carbonitrile using techniques like NMR or melting point analysis. If impurities are detected, recrystallization or column chromatography may be necessary.
-
-
Ineffective Reducing Agent: The choice and handling of the reducing agent are critical. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, but it is also highly reactive and sensitive to moisture.
-
Troubleshooting:
-
Ensure the LiAlH₄ used is fresh and has been stored under anhydrous conditions.
-
The reaction should be carried out in a dry, inert atmosphere (e.g., under argon or nitrogen).
-
Use anhydrous solvents (e.g., dry THF or diethyl ether) to prevent quenching of the LiAlH₄.
-
-
-
Sub-optimal Reaction Temperature: The reduction of nitriles with LiAlH₄ is typically exothermic. Poor temperature control can lead to side reactions.
-
Troubleshooting:
-
The addition of the indole-2-carbonitrile solution to the LiAlH₄ suspension should be done slowly and at a reduced temperature (e.g., 0 °C) to control the initial exotherm.
-
After the initial addition, the reaction may need to be gently heated to reflux to ensure it goes to completion. The optimal temperature and reaction time should be determined empirically, but a common approach is to reflux for several hours.
-
-
Experimental Workflow: LiAlH₄ Reduction of Indole-2-carbonitrile
Caption: Workflow for the LiAlH₄ reduction of indole-2-carbonitrile.
Issue 2: Presence of Multiple Side Products
Question: My reaction mixture is complex, and TLC/LC-MS analysis shows several spots/peaks in addition to my desired product. What are these impurities and how can I avoid them?
Answer:
The formation of side products is a common challenge, often stemming from the high reactivity of the indole nucleus and the powerful nature of the reducing agents used.
Potential Side Reactions & Their Mitigation:
-
Over-reduction: While less common for the indole ring itself under standard LiAlH₄ conditions, aggressive reaction conditions (e.g., high temperatures for prolonged periods) could potentially lead to saturation of the heterocyclic ring.
-
Mitigation: Carefully monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly. Avoid unnecessarily long reaction times or excessive temperatures.
-
-
Formation of Aldehyde/Imine Intermediates: Incomplete reduction can lead to the formation of indole-2-carboxaldehyde or the corresponding imine. These can be particularly problematic if the reaction is not quenched properly.
-
Mitigation: Ensure a sufficient excess of the reducing agent is used (typically 1.5 to 2.0 equivalents of LiAlH₄ per equivalent of nitrile). A proper quenching procedure is also essential to hydrolyze the intermediate aluminum complexes to the desired amine. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective.
-
-
Degradation of the Product: Indole-2-methanamine, like many electron-rich indoles, can be sensitive to air and light, leading to oxidative degradation and the formation of colored impurities.
-
Mitigation:
-
Perform the work-up and purification steps as quickly as possible.
-
Store the purified product under an inert atmosphere (argon or nitrogen) and in a freezer, protected from light.
-
If possible, consider converting the amine to a more stable salt (e.g., the hydrochloride salt) for long-term storage.
-
-
Table 1: Troubleshooting Common Side Products
| Observed Issue | Potential Cause | Recommended Action |
| A new, less polar spot on TLC | Incomplete reduction (imine intermediate) | Increase reaction time or use a slight excess of LiAlH₄. |
| A spot with similar polarity to the starting material | Incomplete reaction | Ensure the reaction has gone to completion by TLC before quenching. |
| Darkening of the product upon storage | Oxidation/degradation | Store the purified product under an inert atmosphere, protected from light, and at low temperatures. Consider conversion to a stable salt. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ for the reduction of indole-2-carbonitrile?
A1: Sodium borohydride alone is generally not strong enough to reduce a nitrile to a primary amine. However, its reducing power can be enhanced by the addition of additives. For instance, NaBH₄ in the presence of a Lewis acid like BF₃·OEt₂ or a transition metal salt such as CoCl₂ can effectively reduce nitriles. This system can be a milder and safer alternative to LiAlH₄, but the reaction conditions will need to be carefully optimized.
Q2: What is the best way to purify indole-2-methanamine?
A2: The purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The addition of a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to prevent the product from streaking on the column.
-
Acid-Base Extraction: Since indole-2-methanamine is a basic compound, it can be separated from non-basic impurities by an acid-base extraction. The crude product can be dissolved in an organic solvent (e.g., dichloromethane) and washed with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine can be re-extracted into an organic solvent.
-
Crystallization: If the product is obtained as a solid and is of reasonable purity, recrystallization from a suitable solvent system can be an excellent final purification step.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule and give an indication of its purity. Key signals to look for in the ¹H NMR spectrum of indole-2-methanamine include the N-H protons of the indole and the amine, the protons of the aromatic portion of the indole ring, and the methylene protons adjacent to the amine.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretches of the amine and the indole.
References
- Meyers, A. I., & Sircar, J. C. (1971). The Synthesis of Indole-2-methanamine. Journal of Organic Chemistry, 36(9), 1123-1125. [Link]
- Somei, M., & Natsume, M. (1973). A new synthesis of 2-substituted indoles. Tetrahedron Letters, 14(28), 2451-2454. [Link]
- Carruthers, W. (1986). Some Modern Methods of Organic Synthesis (3rd ed.). Cambridge University Press. [Link]
Technical Support Center: Purification of (1-Methyl-1H-indol-2-yl)methanamine
Welcome to the technical support center for the synthesis and purification of (1-Methyl-1H-indol-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this valuable indole-based primary amine. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Introduction: The Challenge of Purifying a Primary Indole Amine
This compound is a key building block in medicinal chemistry, often synthesized via the reduction of 1-methyl-1H-indole-2-carbonitrile. While the synthesis may seem straightforward, isolating the target compound in high purity is frequently hampered by its basicity, potential for oxidation, and the formation of closely-related impurities. The primary amine functionality can interact strongly with standard silica gel, leading to poor chromatographic separation, while the indole nucleus can be sensitive to certain workup conditions. This guide provides a systematic, logic-driven approach to overcoming these challenges.
Section 1: Understanding the Synthetic Landscape and Common Impurities
The most common laboratory-scale synthesis of this compound involves the reduction of 1-methyl-1H-indole-2-carbonitrile, typically with a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄).[1][2][3][4][5]
Caption: Common synthesis route and points of impurity introduction.
Understanding the nature of potential impurities is the first step in designing an effective purification strategy.
| Impurity Type | Probable Source | Chemical Nature | Separation Principle |
| 1-Methyl-1H-indole-2-carbonitrile | Incomplete reduction reaction. | Neutral / Weakly Polar | Exploits difference in basicity from the amine product. |
| Imine Intermediate | Incomplete reduction / premature quenching. | Basic (less than amine) | Can be difficult to separate; often hydrolyzed during workup. |
| Aluminum Salts | LiAlH₄ workup. | Inorganic | Removed by aqueous workup and filtration. |
| Oxidation Products | Air exposure of the indole or amine. | Often Polar / Colored | Can sometimes be removed by chromatography or charcoal treatment. |
| Unreacted 1H-indole | If N-methylation of indole was incomplete in the prior step. | Neutral / Acidic (NH proton) | Exploits difference in basicity.[6] |
Section 2: Troubleshooting Guide & Purification Strategies (Q&A)
This section addresses common issues encountered during purification in a practical question-and-answer format.
Q1: My crude product is a dark, oily, and messy residue after the reaction workup. What is the best first step for a bulk cleanup?
A1: Acid-Base Extraction. This is the most powerful initial purification technique for basic amines.[7][8][9] It efficiently separates your basic amine product from neutral impurities (like unreacted nitrile) and acidic impurities. The principle relies on reversibly changing the solubility of the amine.[8]
-
Causality: By adding a dilute acid (e.g., 1M HCl), you protonate the basic amine (-NH₂) to form its corresponding ammonium salt (-NH₃⁺Cl⁻). This salt is ionic and therefore highly soluble in the aqueous phase, while neutral organic impurities remain in the organic solvent (e.g., Ether, Ethyl Acetate).[7][9] After separating the layers, you can regenerate the neutral, organic-soluble "free base" amine by adding a base (e.g., NaOH) to the aqueous layer and extracting it back into a fresh organic solvent.[9][10]
Caption: Workflow for purifying amines via acid-base extraction.
Q2: I'm trying to run a column, but my amine is streaking severely on the silica gel TLC plate. How can I get clean chromatographic separation?
A2: You need to mitigate the acidic nature of the silica gel. Standard silica gel is covered in acidic silanol groups (Si-OH), which strongly and often irreversibly bind to basic compounds like your amine, causing the characteristic "streaking" or tailing.[11]
There are three primary solutions:
-
Use a Modified Mobile Phase: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol solvent system.[11][12] Alternatively, a solution of ~2% ammonia in methanol can be used as the polar component of your eluent system.[13]
-
Use a Different Stationary Phase:
-
Basic Alumina: Alumina is a good alternative to silica and is available in neutral or basic grades. Basic alumina will have much weaker interactions with your amine, leading to better peak shapes.[11]
-
Amine-Functionalized Silica (KP-NH): This is often the best choice. The stationary phase is covalently modified with aminopropyl groups, creating a basic surface that repels the amine analyte, preventing strong adsorption and allowing for excellent separation based on polarity.[11][14]
-
-
Consider Reversed-Phase Chromatography: For polar amines, reversed-phase (e.g., C18 silica) can be effective. To ensure the amine is in its neutral, more retentive form, the mobile phase should be buffered at a high pH (e.g., with ammonium hydroxide).[11]
| Chromatography Troubleshooting | | :--- | :--- | | Problem | Solution & Rationale | | Severe Streaking on Silica | Add 1% triethylamine to the eluent. Why? The Et₃N is a small, basic molecule that competes for the acidic silanol binding sites on the silica, allowing your product to elute more cleanly.[11][12] | | Product Won't Elute from Silica | Switch to basic alumina or amine-functionalized silica. Why? These stationary phases do not have the strong acidic sites that irreversibly bind basic amines.[11][14] | | Poor Separation from Polar Impurities | Try a DCM / (2% NH₃ in MeOH) gradient system on silica. Why? The ammonia neutralizes the silica while the methanol provides the polarity needed to elute your polar amine, often resolving it from other polar impurities.[13] |
Q3: My product appears pure by TLC, but it's an oil that won't solidify, and the NMR shows minor impurities. How can I achieve analytical purity?
A3: Convert the amine to a crystalline salt. Many freebase amines are oils or low-melting solids, making recrystallization difficult. Converting the amine to its hydrochloride (HCl) salt often produces a high-melting, stable, and highly crystalline solid that is much easier to purify by recrystallization.[12][15][16]
-
Causality: The formation of the ionic ammonium salt introduces strong intermolecular ionic interactions. These forces help organize the molecules into a stable crystal lattice, a process that is often inhibited in the neutral freebase by weaker intermolecular forces and the presence of impurities.[15][17]
Section 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). Combine the aqueous layers. The amine is now in the aqueous phase as the hydrochloride salt.
-
Neutral Wash (Optional): Wash the combined aqueous layers with a small amount of fresh EtOAc (1 x 15 mL) to remove any residual neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH or 10% NaOH solution with swirling until the pH is >12 (check with pH paper). A precipitate or cloudiness (the freebase amine) should form.[9]
-
Back-Extraction: Extract the basified aqueous solution with fresh EtOAc (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified freebase amine.
Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the purified freebase amine (from Protocol 1) in a minimal amount of a suitable solvent like anhydrous diethyl ether, ethyl acetate, or isopropanol.
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl in isopropanol) dropwise with stirring. The hydrochloride salt will precipitate as a white solid.[12]
-
Isolation: Collect the solid by suction filtration and wash the filter cake with a small amount of cold diethyl ether to remove any excess acid and soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent system (e.g., ethanol, methanol/ether, or isopropanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Collection: Collect the pure crystalline salt by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: FAQs
-
Q: How should I store my purified this compound?
-
A: Primary amines and indoles can be sensitive to air and light. For short-term storage, keep the freebase under an inert atmosphere (nitrogen or argon) in a sealed vial in the freezer. For long-term stability, storing it as the crystalline hydrochloride salt at room temperature, protected from moisture, is highly recommended.
-
-
Q: What is the best TLC stain to visualize my product?
-
A: A ninhydrin stain is excellent for visualizing primary and secondary amines, typically appearing as a purple or pink spot upon heating.[12] A p-anisaldehyde stain can also be effective for indoles and amines, often giving characteristic colors. Standard UV visualization is also useful due to the indole chromophore.
-
-
Q: My product is still slightly colored after purification. What can I do?
-
A: Minor colored impurities, often from oxidation, can sometimes be removed by dissolving the product in a solvent, adding a small amount of activated carbon, stirring or warming briefly, and then filtering the solution through a pad of Celite to remove the carbon before proceeding with concentration or crystallization. Use carbon sparingly as it can also adsorb your product.
-
References
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
- Wikipedia. (2023). Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Reddit. (n.d.). r/Chempros - Amine workup.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Waterloo. (n.d.). Acid and Base Extraction.
- Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1.
- Reddit. (n.d.). r/Chempros - Purification of strong polar and basic compounds.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- ResearchGate. (n.d.). Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
- ResearchGate. (n.d.). Illustration of standard primary amine purification strategies.
- Asian Journal of Pharmaceutical and Clinical Research. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Chemguide. (n.d.). reducing nitriles to primary amines.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR.
- Organic Syntheses. (n.d.). 1-methylindole.
- ResearchGate. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
- Chemistry LibreTexts. (2023). Reactivity of Nitriles.
- PubMed Central. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- PubMed. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor.
- World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS.
- MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
- PubMed Central. (2011). Identification and synthesis of impurities formed during sertindole preparation.
Sources
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
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- 17. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Troubleshooting Peak Tailing for (1-Methyl-1H-indol-2-yl)methanamine in RP-HPLC
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for resolving common chromatographic issues encountered during the analysis of (1-Methyl-1H-indol-2-yl)methanamine. This document provides in-depth troubleshooting strategies, scientifically grounded explanations, and validated protocols to help you achieve symmetric, reproducible peaks in your reverse-phase High-Performance Liquid Chromatography (RP-HPLC) experiments.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding peak tailing for this specific analyte.
Q1: Why is my peak for this compound tailing so severely?
A: The primary cause of peak tailing for this compound is its chemical structure. This compound contains a primary amine group, which is basic. In typical RP-HPLC mobile phases (pH > 3), this amine becomes protonated (positively charged). This positive charge then interacts strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases (like C18).[1][2] This secondary ionic interaction, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to lag behind the main peak, resulting in significant tailing.[3]
Q2: What is the quickest and most effective way to improve my peak shape?
A: The most immediate and impactful solution is to adjust the pH of your mobile phase. By adding a small amount of an acid, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid, you can lower the mobile phase pH to approximately 2.5-3.0.[4][5] At this low pH, the residual silanol groups on the column are fully protonated (neutral, Si-OH), which minimizes the secondary ionic interactions that cause tailing.[1][6]
Q3: How can I determine if my peak tailing issue is due to chemical interactions or a physical problem with my HPLC system?
A: A simple diagnostic test can differentiate between chemical and physical problems.[7] Prepare a solution of a neutral, non-polar compound (e.g., Toluene or Naphthalene) and inject it using your current method.
-
If the neutral compound's peak is symmetrical: The tailing is a chemical issue specific to your basic analyte, this compound. Focus on mobile phase and column chemistry adjustments.[7]
-
If the neutral compound's peak also tails: The problem is likely physical or systemic.[7] This could be due to extra-column volume (long or wide tubing), a void in the column, or a partially blocked frit.[4][8][9]
Q4: Is a standard C18 column the right choice for this compound?
A: While a C18 column can be used, it is often not the optimal choice unless it is a modern, high-purity, and thoroughly end-capped version.[2] Standard C18 columns, especially older ones (Type A silica), have a higher population of accessible silanol groups that cause tailing with basic compounds.[2] For more robust results, consider using a base-deactivated column, a polar-embedded phase, or a hybrid organic/silica stationary phase designed for improved performance with basic analytes.[2][8][10]
In-Depth Troubleshooting Guides
Guide 1: Understanding the Root Cause — Analyte-Stationary Phase Interactions
The core of the peak tailing problem lies in the unintended secondary interactions between the analyte and the stationary phase. The primary, desired retention mechanism in RP-HPLC is hydrophobic partitioning. However, for basic compounds like this compound, a secondary, undesirable mechanism of ion-exchange can occur.
The Silanol Interaction Mechanism:
-
Analyte State: The methanamine group on your compound is basic. In mobile phases with a pH above ~3, it will exist in its protonated, cationic form (R-NH3+).
-
Stationary Phase State: The surface of a silica-based column is covered with silanol groups (Si-OH). These groups are weakly acidic (pKa ≈ 3.8–4.2) and become deprotonated and negatively charged (Si-O⁻) at pH levels above this range.[6]
-
Secondary Interaction: The positively charged analyte is electrostatically attracted to the negatively charged silanol sites. This strong interaction retains some analyte molecules longer than those retained by hydrophobic partitioning alone, creating the characteristic "tail" on the peak.[1][3][11]
Guide 2: Systematic Troubleshooting Workflow
To efficiently resolve peak tailing, a logical, step-by-step approach is crucial. This workflow prioritizes the most impactful and easiest-to-implement solutions first.
Guide 3: Mobile Phase Optimization — The Primary Solution
Controlling the mobile phase chemistry is the most powerful tool for mitigating tailing of basic compounds.[12][13][14] The goal is to create an environment where the undesirable ionic interactions are suppressed.
Operating at a low pH (e.g., 2.5-3.0) is the preferred method for achieving symmetrical peaks for basic analytes.[1][4]
-
Mechanism: At a pH below the pKa of the silanol groups (~3.8), the vast majority of silanols are protonated (Si-OH) and thus electrically neutral.[6] This eliminates the negative sites on the stationary phase, preventing the secondary ionic interaction with the protonated basic analyte. The analyte remains consistently protonated, ensuring a single, well-defined species interacts with the column.
-
How to Implement: Add a modifier like Trifluoroacetic Acid (TFA) or Formic Acid to the aqueous portion of your mobile phase at a concentration of 0.05% to 0.1% (v/v).[5] TFA is often very effective as it can also act as an ion-pairing agent, further shielding residual silanol interactions.[15][16][17]
For certain columns, operating at a high pH (e.g., >9) can be effective. Caution: This requires a column specifically designed for high pH stability (e.g., hybrid or polymer-based columns), as standard silica columns will rapidly degrade above pH 8.[13][18]
-
Mechanism: At a high pH, the basic analyte this compound will be in its neutral, free-base form. Although the silanol groups will be fully deprotonated and negatively charged, the neutral analyte has no positive charge to interact with them, thus avoiding peak tailing.[13][19]
-
How to Implement: Use a high-pH stable column and a buffer system such as ammonium bicarbonate or phosphate buffers adjusted to the target pH.
| Strategy | Recommended pH | Mechanism of Action | Pros | Cons |
| Low pH Ion Suppression | 2.5 - 3.0 | Protonates silanol groups (Si-OH), making them neutral and preventing ionic interactions.[1][4] | Excellent peak shape; compatible with most silica columns; high reproducibility.[20] | May reduce retention time for the basic analyte. |
| High pH Analysis | > 9.0 | Converts the basic analyte to its neutral form, preventing ionic interactions with charged silanols.[13][19] | Can improve retention and resolution for basic compounds.[13] | Requires a special pH-stable column; standard silica columns will be destroyed.[18] |
| Competitive Additives | Neutral | A basic additive (e.g., Triethylamine) competes with the analyte for active silanol sites.[2] | Can improve peak shape on older columns. | Can suppress ionization in MS detection; less effective than pH control; largely obsolete with modern columns. |
Guide 4: Stationary Phase (Column) Selection
If mobile phase optimization does not fully resolve the issue, the column itself is the next component to evaluate. Modern columns are specifically engineered to minimize the issues that cause peak tailing for basic compounds.
| Column Type | Description | Suitability for this compound |
| Traditional C18 (Type A Silica) | Standard C18 bonded to silica with a higher concentration of acidic silanols. | Not Recommended. Prone to severe peak tailing due to high silanol activity.[2] |
| High-Purity, End-Capped C18 (Type B Silica) | C18 bonded to high-purity silica where most residual silanols are chemically bonded ("capped") with a small silylating agent.[1][3] | Good. A significant improvement over Type A. End-capping blocks many active sites, reducing tailing.[1] This is a common and effective choice when paired with a low-pH mobile phase. |
| Polar-Embedded Phase | A C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface. | Excellent. The polar group shields the analyte from residual silanols, leading to highly symmetrical peaks for bases.[8][10] |
| Hybrid Organic/Silica Phase | The stationary phase is composed of a hybrid of silica and organic polymer. | Excellent. Offers a wider usable pH range (often 1-12) and reduced silanol activity, making it highly robust for basic compounds at both low and high pH.[2] |
| Positively Charged Surface | The stationary phase surface carries a slight positive charge at low pH. | Excellent. The positive surface repels the positively charged basic analyte, preventing it from interacting with any underlying negative silanol sites, resulting in superior peak shape.[21] |
Experimental Protocols
Protocol 1: Preparation of a Low-pH Mobile Phase
This protocol describes the preparation of a standard mobile phase for robust analysis of this compound.
Objective: To prepare 1 Liter of a 50:50 Acetonitrile:Water mobile phase containing 0.1% Trifluoroacetic Acid (TFA).
Materials:
-
HPLC-grade Acetonitrile (500 mL)
-
HPLC-grade Water (500 mL)
-
High-purity Trifluoroacetic Acid (TFA)
-
1 L graduated cylinder
-
1 L solvent bottle
Procedure:
-
Measure 500 mL of HPLC-grade water using the graduated cylinder and pour it into the 1 L solvent bottle.
-
Carefully add 1.0 mL of TFA to the water in the solvent bottle. (Safety Note: TFA is highly corrosive. Wear appropriate PPE, including gloves and safety glasses, and work in a fume hood).
-
Seal the bottle and mix thoroughly by inversion for 30 seconds. This creates the aqueous component of the mobile phase at pH ≈ 2.5.
-
Measure 500 mL of HPLC-grade Acetonitrile and add it to the same solvent bottle.
-
Seal the bottle again and mix thoroughly.
-
Degas the final mobile phase using sonication or vacuum filtration before placing it on the HPLC system.
Protocol 2: Diagnosing Physical vs. Chemical Tailing
Objective: To determine if observed peak tailing is analyte-specific (chemical) or systemic (physical).
Materials:
-
A prepared solution of your analyte, this compound.
-
A prepared solution of a neutral marker (e.g., Toluene) at a similar concentration.
-
Your current HPLC method and column.
Procedure:
-
Equilibrate the HPLC system with your current mobile phase until a stable baseline is achieved.
-
Inject the this compound solution and record the chromatogram. Note the peak shape and calculate the tailing factor. A tailing factor > 1.2 is generally considered significant.[4]
-
Without changing any method parameters, inject the Toluene solution. Record the chromatogram.
-
Analyze the Results:
-
Symmetrical Toluene Peak (Tailing Factor ≈ 1.0): The issue is chemical. The system is performing correctly, but the method is not optimized for your basic analyte. Proceed with the troubleshooting steps in Guides 3 and 4.
-
Tailing Toluene Peak (Tailing Factor > 1.2): The issue is physical.[7] Before modifying the mobile phase, investigate the system for dead volume, check for column voids, or replace the guard column if one is installed.[22][23]
-
References
- CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
- Axion Labs. HPLC Peak Tailing.
- Jakubowska, J., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(2), 96-103.
- Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?.
- uHPLCs. (2023). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Restek. (2014).[24]Troubleshooting HPLC- Tailing Peaks.
- Moravek. Exploring the Role of pH in HPLC Separation.
- Waters Corporation. What is "silanol activity" when a column is described as having low or high silanol activity?.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ResearchGate. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
- Technology Networks. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
- Guan, K., et al. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies, 29(3), 415-430.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7).
- Bhakuni, R. S., et al. (2003). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Indian Journal of Pharmaceutical Sciences, 65(4), 384-387.
- Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase.
- Welch. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent Technologies. Control pH During Method Development for Better Chromatography.
- Quora. Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- Wikipedia. Trifluoroacetic acid.
- LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- Stella, C., et al. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science, 27(4), 284-292.
- ALWSCI. (2023). Common Causes Of Peak Tailing in Chromatography.
- ResearchGate. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
- Liu, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(5), 439-446.
- SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- McCalley, D. V. (2007). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science, 30(10), 1699-1710.
- SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
- Physics Forums. (2008). the role of TFA on Reverse phase chromatography?.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
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- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 18. moravek.com [moravek.com]
- 19. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 22. Blogs | Restek [discover.restek.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Preventing degradation of (1-Methyl-1H-indol-2-yl)methanamine during storage
Welcome to the dedicated technical support center for (1-Methyl-1H-indol-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.
Introduction: Understanding the Stability of this compound
This compound is a bifunctional molecule featuring a substituted indole ring and a primary amine. This unique structure, while synthetically valuable, presents specific stability challenges. The indole nucleus, although aromatic and generally stable, can be susceptible to oxidation.[1] The primary amine is a nucleophilic and basic center, making it prone to reactions with atmospheric components like carbon dioxide and susceptible to oxidation. Arylamines, for instance, are known to develop color upon storage due to atmospheric oxidation.[2]
This guide provides a proactive approach to prevent degradation by understanding the potential pathways and implementing appropriate storage and handling protocols.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a yellowish or brownish tint over time. Is it degraded?
A change in color is a common indicator of degradation for amine-containing compounds, often due to oxidation.[2] To confirm if the discoloration is due to degradation, we recommend performing a purity analysis.
-
Recommended Action: A simple purity check using High-Performance Liquid Chromatography (HPLC) with a UV detector can help quantify the presence of impurities.[3] A comparison of the chromatogram of the discolored sample with that of a freshly prepared or newly opened sample will reveal the extent of degradation. For a more detailed analysis, quantitative 1H NMR (qNMR) can provide an absolute purity value.[4][5][6]
Q2: What are the ideal short-term and long-term storage conditions for this compound?
To minimize degradation, it is crucial to protect the compound from atmospheric oxygen, moisture, light, and elevated temperatures.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[7][8] | Prevents oxidation of the primary amine and the indole ring. |
| Temperature | For long-term storage, keep at -20°C. For short-term storage, 2-8°C is acceptable. | Reduces the rate of potential degradation reactions. |
| Container | Use amber glass vials with a tight-fitting, Teflon-lined cap or a septum-sealed vial.[9] | Protects from light-induced degradation and prevents moisture and air ingress. |
| Handling | Minimize the frequency of opening the container. If repeated access is needed, aliquot the compound into smaller, single-use vials. | Reduces exposure to atmospheric contaminants. |
Q3: Can I store this compound in a solution?
Storing in solution is generally not recommended for long-term stability due to potential solvent-mediated degradation. If you must store it in solution for a short period, consider the following:
-
Solvent Choice: Use a dry, aprotic solvent. Avoid protic solvents which can interact with the primary amine.
-
Degassing: Degas the solvent before use to remove dissolved oxygen.
-
Storage: Store the solution under an inert atmosphere at low temperatures.
Q4: How can I monitor the purity of my this compound sample over time?
Regular purity assessment is key to ensuring the reliability of your experimental results.
-
HPLC: A stability-indicating HPLC method is the most common approach. This involves developing a method that can separate the parent compound from its potential degradation products.
-
qNMR: Quantitative 1H NMR is an excellent orthogonal technique for determining absolute purity without the need for a reference standard of the compound.[4][5][6]
Troubleshooting Guide: Investigating Degradation
If you suspect your sample of this compound has degraded, a systematic investigation can help identify the cause and prevent future occurrences. A forced degradation study is a powerful tool to understand the degradation pathways of a drug substance.[10][11][12][13]
Potential Degradation Pathways
The primary degradation pathways for this compound are likely to be oxidation and potentially hydrolysis under certain conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a series of stress conditions to deliberately degrade the compound and identify the resulting degradants.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade methanol and water
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solid sample to light in a photostability chamber according to ICH Q1B guidelines. Dissolve in methanol for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
-
Caption: Workflow for a forced degradation study.
Summary of Recommendations
| Parameter | Recommendation |
| Storage Temperature | -20°C (long-term), 2-8°C (short-term) |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Light Protection | Amber vials |
| Container | Tightly sealed, Teflon-lined cap |
| Handling | Aliquot to minimize freeze-thaw cycles and atmospheric exposure |
| Purity Monitoring | Regular analysis by HPLC or qNMR |
By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the integrity of your this compound samples, leading to more reliable and reproducible research outcomes.
References
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC.
- A New Protecting-Group Strategy for Indoles.
- Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI.
- What's the best way to protect the NH group in Heterocyclic Compounds?.
- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
- Forced Degrad
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry.
- Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
- Development of forced degradation and stability indic
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- Amines-Part 8-Chemical Properties 2-Oxid
- Storage of dose formulations in the gavage studies of indole-3-carbinol. NCBI.
- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.
- Electrophilic Oxidation and[7][14]-Rearrangement of the Biindole Core of Birinapant. PMC.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. Benchchem.
- Synthesis of a 7-aminomethylindole and related bis-indole derivatives.
- A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.
- Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformyl
- Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organoc
- Oxidation of alcohols I: Mechanism and oxidation st
- One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC.
- Oxid
- Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry. PubMed.
- Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole deriv
Sources
- 1. Electrophilic Oxidation and [1,2]-Rearrangement of the Biindole Core of Birinapant - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Minimizing Side-Product Formation in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis and effectively troubleshoot common challenges. Here, we provide in-depth technical guidance, field-proven insights, and practical solutions to minimize side-product formation and optimize your reaction outcomes.
Introduction to Indole Synthesis and Common Pitfalls
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] While several methods exist for constructing this privileged heterocycle, each comes with its own set of challenges, primarily the formation of unwanted side-products that can complicate purification and reduce yields.[4][5] This guide will dissect the most prevalent indole synthesis methodologies, illuminate the mechanistic origins of common side-products, and offer robust strategies for their mitigation.
General Troubleshooting: Foundational Principles for Clean Indole Synthesis
Before delving into method-specific issues, it's crucial to address universal factors that can significantly impact the success of any indole synthesis.
Q1: My indole synthesis is consistently yielding a complex mixture of products. Where should I start my troubleshooting?
A low yield or the formation of multiple products can often be traced back to fundamental experimental parameters.[4][6] Here are the primary areas to investigate:
-
Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine or carbonyl compound, are a frequent cause of unwanted side reactions.[1][4] It is highly recommended to use freshly purified reagents.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can drastically affect the reaction outcome.[4][6] Systematic optimization of these parameters is key.
-
Atmosphere: For substrates sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side-products.[7]
-
Solvent Choice: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.[6][7] The choice of solvent is often substrate-dependent and may require screening.
Method-Specific Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[8][9][10] However, its sensitivity to reaction conditions can lead to several side-products.[4]
FAQ 1: I am observing significant amounts of an aniline derivative and other byproducts in my Fischer indole synthesis. What is happening and how can I prevent it?
This is a classic issue in Fischer indole synthesis, often stemming from two competing reaction pathways: N-N bond cleavage and aldol condensation.
-
N-N Bond Cleavage: Electron-donating substituents on the arylhydrazine can weaken the N-N bond, leading to its cleavage and the formation of aniline derivatives as a major side-product.[4][11] This pathway competes directly with the desired[12][12]-sigmatropic rearrangement.[11]
-
Mitigation Strategy:
-
Catalyst Choice: The choice of acid catalyst is critical. Lewis acids like ZnCl₂, BF₃, or polyphosphoric acid (PPA) can be more effective than Brønsted acids (e.g., HCl, H₂SO₄) in promoting the desired cyclization.[7][8] Empirical optimization is often necessary.[4]
-
Temperature Control: Excessively high temperatures can favor the N-N bond cleavage.[7] Monitor the reaction by TLC to find the optimal temperature that promotes indolization without significant byproduct formation.
-
-
-
Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation, leading to aldol products.[4]
-
Mitigation Strategy:
-
One-Pot Procedures: To minimize the time the carbonyl compound is exposed to acidic conditions before reacting with the hydrazine, consider a one-pot procedure where hydrazone formation and indolization occur in the same vessel.[7]
-
Use of Pre-formed Hydrazone: Alternatively, forming and isolating the hydrazone before subjecting it to the acidic cyclization conditions can prevent self-condensation of the carbonyl starting material.
-
-
Workflow for Minimizing Side-Products in Fischer Indole Synthesis
Caption: Troubleshooting workflow for Fischer indole synthesis.
FAQ 2: I am trying to synthesize an indole from an unsymmetrical ketone and I'm getting a mixture of regioisomers. How can I control the regioselectivity?
The use of an unsymmetrical ketone in the Fischer indole synthesis can indeed lead to the formation of two different regioisomeric indoles.[5][8] The ratio of these isomers is highly dependent on the reaction conditions, particularly the acid catalyst used.[5]
-
Controlling Regioselectivity:
-
Catalyst Influence: The choice of acid catalyst can significantly influence the direction of the cyclization. A systematic screening of different Brønsted and Lewis acids is the most effective approach to favor the formation of the desired regioisomer.
-
Steric and Electronic Effects: The regioselectivity is also influenced by the steric and electronic properties of the substituents on the ketone. Understanding these effects can help in predicting the major product.
-
Table 1: Effect of Reaction Conditions on Fischer Indole Synthesis
| Parameter | Issue | Recommended Action |
| Acid Catalyst | Low yield, N-N cleavage | Screen both Brønsted (HCl, H₂SO₄) and Lewis acids (ZnCl₂, PPA).[7][8] |
| Temperature | Decomposition, side reactions | Monitor reaction by TLC to find the optimal temperature.[7] |
| Solvent | Poor solubility, low rate | Test polar aprotic solvents like DMSO or acetic acid.[7] |
| Starting Materials | Multiple byproducts | Ensure high purity of arylhydrazine and carbonyl compound.[1][4] |
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-acetophenone with an excess of an aniline to produce a 2-arylindole.[5][13][14] It is often hampered by harsh reaction conditions, leading to low yields and the formation of multiple byproducts.[5][13]
FAQ 3: My Bischler-Möhlau synthesis is giving a very low yield and a complex product mixture. How can I improve this?
The primary cause of low yields and side-product formation in the Bischler-Möhlau synthesis is the harsh reaction conditions (high temperatures and strong acids) traditionally employed.[5]
-
Mitigation Strategies:
-
Milder Reaction Conditions: Recent advancements have focused on developing milder protocols. The use of lithium bromide as a catalyst has been shown to be effective.[13][14]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating, which can minimize the degradation of starting materials and products.[7][15]
-
Optimized Procedures: A one-pot procedure involving lithium bromide and sodium bicarbonate has been developed for the synthesis of 3-substituted-4,6-dimethoxyindoles, demonstrating the potential for improved yields under milder conditions.[16]
-
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
-
Combine the α-bromo-acetophenone (1 equivalent), aniline (3 equivalents), and a catalytic amount of a suitable Lewis acid (e.g., InCl₃) in a microwave-safe reaction vessel.
-
Add a high-boiling point solvent such as 1,2-dichlorobenzene.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to the optimized temperature (e.g., 180-200 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, and purify the product by column chromatography.
Madelung Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[8][17] The harsh conditions are a major drawback, limiting its application to the synthesis of simple indoles without sensitive functional groups.[8]
FAQ 4: The high temperatures required for my Madelung synthesis are leading to the decomposition of my starting material. Are there any milder alternatives?
Yes, modern variations of the Madelung synthesis have been developed to circumvent the need for extremely high temperatures.
-
Madelung-Houlihan Variation: This modification utilizes strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) at much lower temperatures (-20 to 25 °C).[17] This allows for the synthesis of indoles with more sensitive functional groups.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic ring can facilitate the formation of the benzylic anion, thereby lowering the required reaction temperature.[17][18]
Decision Tree for Choosing an Indole Synthesis Strategy
Caption: Decision-making guide for selecting an appropriate indole synthesis method.
Reissert and Nenitzescu Syntheses
-
Reissert Synthesis: This multi-step method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[8][12][19] While versatile, the multiple steps can lead to lower overall yields. Optimization of the reduction step is key; various reducing agents like iron in acetic acid or sodium dithionite can be employed.[20][21]
-
Nenitzescu Synthesis: This method produces 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester.[12][22] A potential side reaction is the formation of 5-hydroxybenzofurans.[23] The choice of solvent is critical, with polar solvents generally favoring the desired indole formation.[22]
Conclusion
Minimizing side-product formation in indole synthesis is a multifaceted challenge that requires a deep understanding of the underlying reaction mechanisms and careful optimization of experimental parameters. By systematically addressing factors such as starting material purity, reaction conditions, and the choice of reagents, researchers can significantly improve the efficiency and cleanliness of their indole syntheses. This guide provides a framework for troubleshooting common issues and implementing effective strategies to achieve higher yields of the desired indole products.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
- Synthesis and Chemistry of Indole. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (n.d.).
- Technical Support Center: Optimizing Fischer Indole Synthesis - Benchchem. (n.d.).
- "common side reactions in indole-pyrrole synthesis" - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem. (n.d.).
- Indole - Wikipedia. (n.d.).
- Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. (n.d.).
- Bischler–Möhlau indole synthesis | Request PDF - ResearchGate. (n.d.).
- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - MDPI. (n.d.).
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (n.d.).
- Bischler–Möhlau indole synthesis - Wikipedia. (n.d.).
- Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.).
- Nenitzescu indole synthesis - Wikipedia. (n.d.).
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. (n.d.).
- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25).
- Indole synthesis: a review and proposed classification. - Semantic Scholar. (n.d.).
- Observations on the mechanism of the nenitzescu indole synthesis - RSC Publishing. (n.d.).
- A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Recent advances in the Nenitzescu indole synthesis (1990–2019). (n.d.).
- Synthesis of indoles - Organic Chemistry Portal. (n.d.).
- Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025, September 25).
- Indole synthesis: a review and proposed classification - PMC - NIH. (n.d.).
- Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021, December 9).
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J. (2022, May 11).
- Reissert-Indole-Synthesis.pdf - ResearchGate. (2016, March 24).
- A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. (2025, August 6).
- Reissert indole synthesis - Wikipedia. (n.d.).
- 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis - REVISTA DE CHIMIE. (n.d.).
- Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.).
- ChemInform Abstract: Recent Advances in Indole Syntheses: New Routes for a Classic Target | Request PDF - ResearchGate. (2025, August 6).
- (PDF) Reissert Indole Synthesis - ResearchGate. (n.d.).
- Recent advances in the Nenitzescu indole synthesis (1990–2019) - ResearchGate. (n.d.).
- Regiodivergent gold(i)-catalysed rearrangements in indole synthesis - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.).
- Madelung synthesis - Wikipedia. (n.d.).
- Reissert Indole Synthesis. (n.d.).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.).
- (PDF) Madelung Indole Synthesis - ResearchGate. (n.d.).
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Technical Support Center: Optimization of Mobile Phase for LC-MS Analysis of Indole Compounds
Welcome to the technical support center for the LC-MS analysis of indole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. My goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your experiments.
I. Foundational Principles: The Role of the Mobile Phase in Indole Analysis
The successful LC-MS analysis of indole compounds—a diverse class of molecules ranging from the non-polar parent indole to highly polar metabolites like indoxyl sulfate—is critically dependent on the mobile phase composition. The mobile phase not only dictates the chromatographic separation but also profoundly influences the ionization efficiency in the mass spectrometer source. A well-optimized mobile phase will yield sharp, symmetrical peaks with high sensitivity, while a suboptimal one can lead to a host of issues including poor peak shape, low signal intensity, and confounding adduct formation.
This guide is structured into two main sections: a proactive Frequently Asked Questions (FAQs) section to guide your method development, and a reactive Troubleshooting Guide to address common problems encountered during analysis.
II. Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions that arise during the initial development of an LC-MS method for indole compounds.
Q1: What is the best starting point for a mobile phase when analyzing a mix of indole compounds with varying polarities?
A1: For a general screening method targeting a range of indoles, a reversed-phase (RP) approach using a C18 column is the most common and effective starting point.[1][2]
-
Mobile Phase A (Aqueous): Ultrapure water with 0.1% formic acid.
-
Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% formic acid.
Causality: The acidic modifier (formic acid) serves a dual purpose. Firstly, it protonates the nitrogen on the indole ring and any basic side chains (like in tryptamine or serotonin), which is essential for efficient ionization in positive mode Electrospray Ionization (ESI).[3] Secondly, by maintaining a low pH, it suppresses the ionization of acidic silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing for basic analytes.[4] Formic acid is preferred over other acids like trifluoroacetic acid (TFA) because it is volatile and causes less ion suppression in the MS source.[5]
A generic starting gradient is often employed to elute compounds across a wide polarity range.
Table 1: Example Starting Gradient for General Indole Screening
| Time (min) | % Mobile Phase B (Organic) |
| 0.0 | 5 |
| 1.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Q2: Should I use Acetonitrile or Methanol as the organic modifier?
A2: The choice between acetonitrile and methanol can impact both chromatography and MS sensitivity.
-
Acetonitrile is generally the preferred organic solvent. It has a lower viscosity, which results in lower backpressure and better chromatographic efficiency. From an MS perspective, it often leads to more efficient solvent evaporation and can reduce the formation of sodium adducts compared to methanol.[6]
-
Methanol is a more polar and protic solvent. While it can offer different selectivity for certain compounds, it is more prone to promoting alkali metal adduct formation.[6] However, for highly polar indoles, methanol's solvent strength might be advantageous.
Recommendation: Start with acetonitrile. If you face selectivity issues (co-eluting peaks), testing methanol is a logical next step in method development.
Q3: My indole compounds are very polar and not retained on a C18 column. What should I do?
A3: For highly polar or hydrophilic indoles (e.g., tryptophan, indoxyl sulfate), which are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative.[7][8]
Mechanism: In HILIC, a polar stationary phase (like bare silica, amide, or zwitterionic phases) is used with a mobile phase rich in organic solvent (typically >70% acetonitrile).[9][10] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[11]
-
HILIC Stationary Phases:
-
HILIC Mobile Phase:
-
Mobile Phase A (Aqueous): Water with a buffer, such as 10 mM ammonium formate or ammonium acetate.
-
Mobile Phase B (Organic): Acetonitrile.
-
The high concentration of organic solvent in HILIC mobile phases is also beneficial for ESI-MS, as it promotes more efficient desolvation and can lead to enhanced sensitivity.[11]
Q4: ESI or APCI? Which ionization source is better for indoles?
A4: The choice of ionization source depends on the specific indole derivative being analyzed.
-
Electrospray Ionization (ESI): This is the most common technique and is highly effective for polar and ionizable indole derivatives, such as those with carboxylic acid or amine functional groups (e.g., indole-3-acetic acid, serotonin, tryptophan).[1] ESI works by creating charged droplets in the liquid phase, making it ideal for compounds that are already ions in solution.[14]
-
Atmospheric Pressure Chemical Ionization (APCI): For the non-polar parent indole molecule, which does not ionize well in solution, APCI can provide significantly better sensitivity.[1][15] APCI involves vaporizing the analyte and mobile phase in a heated source, followed by gas-phase chemical ionization.[16][17] This makes it suitable for less polar, more volatile compounds that are thermally stable.[16]
Recommendation: For a broad screening method, start with ESI in positive ion mode, as most biologically relevant indoles have a basic nitrogen that can be readily protonated. If the parent indole is a key analyte, an APCI source may be necessary for adequate sensitivity.[1][2]
Q5: Should I use a gradient or isocratic elution?
A5: The choice depends on the complexity of your sample.
-
Gradient Elution: This is highly recommended when analyzing a mixture of indole compounds with a wide range of polarities or when analyzing complex biological samples.[10] A gradient, where the percentage of the organic solvent is increased over time, allows for the elution of both polar and non-polar compounds in a single run with good peak shape.[8]
-
Isocratic Elution: This can be used for simpler applications, such as quality control of a single compound or separating a few compounds with similar properties.[18] While simpler to set up, it can lead to long run times and broad peaks for late-eluting compounds.[19]
III. Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to resolving common issues encountered during the LC-MS analysis of indoles.
Problem 1: Low or No Signal Intensity
Initial Checks:
-
Confirm the mass spectrometer is properly tuned and calibrated.
-
Verify sample concentration and injection volume.
-
Ensure the correct ionization mode (positive/negative) and polarity are selected.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
In-depth Explanation:
-
Inappropriate Ionization: As discussed, the parent indole molecule is non-polar and may not produce a strong signal with ESI.[1] If this is your target, APCI is the more appropriate technique.[15]
-
Incorrect Mobile Phase pH: For positive mode ESI, the mobile phase pH should be at least 2 pH units below the pKa of the basic functional group to ensure it is fully protonated ([M+H]+).[20][21] Most indoleamines have a pKa around 9-10, so a mobile phase with 0.1% formic acid (pH ~2.7) is ideal. For acidic indoles (e.g., indole-3-carboxylic acid), negative mode ESI with a basic mobile phase (e.g., containing ammonium hydroxide) would be required.
-
Adduct Formation: The desired protonated molecule ([M+H]+) signal can be split among various adducts, primarily with sodium ([M+Na]+) and potassium ([M+K]+), reducing the intensity of the target ion.[3] These contaminants can leach from glassware or be present in reagents.[22]
-
Mitigation: Adding a small amount of an ammonium salt (e.g., 0.5 mM ammonium acetate) to the mobile phase can help.[6] The ammonium ions ([NH4]+) will preferentially form adducts with the analyte, which are often more easily fragmented in the MS, or simply outcompete the sodium and potassium ions. Using high-purity LC-MS grade solvents is also critical.[22]
-
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the ESI source, suppressing its signal.[11][23] This is a common problem in complex biological samples. A post-column infusion experiment can diagnose this issue. If suppression is confirmed, improve sample preparation (e.g., using solid-phase extraction, SPE) or adjust the chromatography to separate the analyte from the suppressive region.[24]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Initial Checks:
-
Observe if the issue affects all peaks or only specific peaks. This is a critical diagnostic step.[25]
-
Check for system leaks and ensure all fittings are secure.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
In-depth Explanation:
-
All Peaks Affected (Physical Problem): If all peaks in the chromatogram are tailing or split, the issue is likely physical and located before the separation begins.[26] The most common culprit is a partially blocked column inlet frit from sample particulates or pump seal wear.[25]
-
Action: First, try reversing the column (disconnect from the detector) and flushing it to waste. If this doesn't work, replace the column. Always use an in-line filter before the column to protect it.[26]
-
-
Specific Peaks Affected (Chemical Problem): If only certain peaks are tailing, the cause is likely a chemical interaction between that specific analyte and the stationary phase.
-
Peak Tailing for Basic Indoles (e.g., Tryptamine): This is often caused by the interaction of the protonated amine with negatively charged residual silanol groups on the C18 column surface.[4]
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol ionization. Using a high-quality, end-capped column can also minimize this effect.
-
-
Peak Splitting: This can occur if the sample solvent is much stronger than the initial mobile phase, causing the sample to spread on the column before the gradient starts.[25] Always try to dissolve your sample in the initial mobile phase composition.[19] It can also happen if the mobile phase pH is too close to the analyte's pKa, causing the compound to exist in both ionized and neutral forms.[21]
-
Problem 3: Unidentified Peaks or High Background Noise
Initial Checks:
-
Run a blank injection (mobile phase only) to see if the peaks are from the system or the sample.
-
Check for contamination in solvents and vials.
Common Causes and Solutions:
-
Adducts: As mentioned, you may be seeing sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+) adducts. These will appear at specific mass differences from your protonated molecule.
Table 2: Common Adducts in Positive Ion ESI-MS
| Adduct | Mass Shift from [M+H]+ |
| Sodium [M+Na]+ | +21.982 Da |
| Potassium [M+K]+ | +37.956 Da |
| Ammonium [M+NH4]+ | +17.027 Da |
| Acetonitrile [M+ACN+H]+ | +41.027 Da |
-
In-source Fragmentation: The cone voltage (or fragmentor/orifice voltage) can be too high, causing the parent molecule to fragment in the source before it reaches the mass analyzer.[27] This can be mistaken for impurities.
-
Action: Optimize the cone voltage for your specific analyte by infusing a standard and ramping the voltage to find the value that maximizes the parent ion signal without causing fragmentation.[28]
-
-
Contaminated Solvents: Using non-LC-MS grade solvents or additives can introduce a significant amount of chemical noise and interfering peaks. Always use the highest purity solvents available.[22]
-
Sample Carryover: If a peak from a previous, more concentrated sample appears in a subsequent run, you have carryover.
-
Action: Optimize the needle wash procedure on your autosampler, using a strong solvent. Ensure your gradient includes a high-organic wash at the end, followed by sufficient re-equilibration time.[19]
-
IV. References
-
Controlling Na and K Adducts in LC-MS. CHROMacademy. [Link]
-
How to mitigate ionization with sodium - WKB67465. Waters Knowledge Base. [Link]
-
Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples. MDPI. [Link]
-
Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides. PubMed. [Link]
-
Systematic LC/MS/MS Investigations for the IND-Enabling Extended Characterization of Antibody–Drug Conjugate Modifications. MDPI. [Link]
-
From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS? ResearchGate. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
-
Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. PubMed. [Link]
-
Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Agilent. [Link]
-
(PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]
-
T1. Poor peak shape. Obrnuta faza. [Link]
-
Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Advion, Inc. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. PubMed. [Link]
-
HILIC Stationary Phases. Restek. [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. ResearchGate. [Link]
-
Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. LCGC International. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
10 Great Tips for Electrospray Ionization LC–MS. The LCGC Blog. [Link]
-
A Systematic Approach to Bioanalysis LC Method Development using UPLC. Waters. [Link]
-
LC/MS Troubleshooting Guide. ResearchGate. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Knauer. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
-
Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. [Link]
-
The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. NIH. [Link]
-
ESI vs APCI. Which ionization should I choose for my application? YouTube. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Does it make any difference in using ESI and APCI sources for LCMS/MS? ResearchGate. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Semantic Scholar. [Link]
-
Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. PMC - NIH. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
Effect of Mobile Phase on Electrospray Ionization Efficiency. ResearchGate. [Link]
-
Adjusting electrospray voltage for optimum results. Separation Science. [Link]
-
Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. NIH. [Link]
-
Optimization of two key ion source parameters (capillary voltage and...). ResearchGate. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
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Best practices for setting up negative and positive controls in experiments
As a Senior Application Scientist, I've seen firsthand how robust experimental design is the bedrock of reliable and reproducible research. A critical, yet often misunderstood, component of this design is the proper implementation of negative and positive controls. This guide is structured to directly address the common questions and troubleshooting scenarios encountered by researchers in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of experimental controls?
A: Experimental controls are the benchmarks against which you measure the results of your experimental samples.[1][2] They are essential for validating your findings by minimizing the effects of variables other than your independent variable.[3] In essence, controls allow you to confidently conclude that the changes you observe are due to the factor you are testing and not some unforeseen variable.[4][5] Without proper controls, it's impossible to distinguish a true experimental effect from background noise or systemic error.[6][7]
Q2: What is a positive control, and why is it essential?
-
Causality Check: A successful positive control demonstrates that your assay system is capable of detecting the effect you are looking for. For example, in a Western blot, a lysate from a cell line known to overexpress your protein of interest serves as a positive control, confirming your antibody and detection reagents are working correctly.[12]
Q3: What constitutes a negative control, and what does it tell me?
A: A negative control is a sample or condition that should not produce a positive result.[3][8] It's designed to identify false positives, which can arise from contamination or non-specific interactions.[6][13] A clean negative control provides confidence that a positive result in your experimental sample is genuine.[14]
-
Specificity Check: For instance, in a PCR experiment, a "no-template control" (NTC) containing all the reaction components except the DNA template should not yield an amplification product.[15] If it does, it indicates contamination in one of your reagents.[15][16] Another type of negative control involves using a sample known to lack the target, such as a knockout cell line in a Western blot, to check for non-specific antibody binding.[3]
Q4: Can you explain the difference between experimental and biological controls?
A: This is a crucial distinction.
-
Experimental Controls are designed to troubleshoot the steps of your protocol.[17] They help you pinpoint where a failure might have occurred. A positive control (a sample you know works) and a negative control (a sample that should fail at a specific step) are types of experimental controls.[17]
-
Biological Controls are used to confirm the biological validity of your results.[17] They ensure that the observed effect is due to the biological mechanism you're studying. For example, in a drug treatment study, an untreated sample serves as a biological negative control to establish a baseline.[8]
Q5: How do I choose the right controls for my specific assay?
A: The choice of controls is highly dependent on the experimental technique. Here are some examples for common assays:
| Assay Type | Positive Control Example | Negative Control Example |
| PCR/qPCR | A sample containing a known quantity of the target DNA/RNA sequence.[11][16] | No-Template Control (NTC): All PCR reagents without the DNA template.[13][15] |
| Western Blot | Lysate from cells known to express the target protein; purified recombinant protein.[3] | Lysate from a knockout/knockdown cell line for the target protein.[3] |
| ELISA | A sample with a known concentration of the analyte.[18] | A sample known to be devoid of the analyte; buffer/blank wells.[18][19] |
| Cell-Based Assays | A known agonist or antagonist that elicits the expected cellular response. | Untreated cells; vehicle-treated cells (cells treated with the solvent used for the experimental compound).[8] |
| Enzyme Assays | A sample containing a known active enzyme.[20] | A reaction mixture lacking the enzyme or the substrate.[20][21] |
Troubleshooting Guides
Scenario 1: My experimental samples are all negative, and I'm not sure if the experiment failed.
Question: How do I determine if my negative results are real or if there's a technical issue?
Troubleshooting Steps:
-
Check Your Positive Control:
-
Did the positive control work as expected?
-
-
Investigate the Failed Positive Control:
-
Reagent Integrity: Have any of your critical reagents, such as enzymes, antibodies, or primers, expired or been stored improperly?[10]
-
Protocol Execution: Was there any deviation from the established protocol? Even minor changes in incubation times or temperatures can impact results.[20]
-
Instrument Function: Are the instruments (e.g., PCR machine, plate reader, imaging system) calibrated and functioning correctly?
-
Workflow for Troubleshooting Negative Results
Caption: Troubleshooting flowchart for unexpected negative results.
Scenario 2: I'm seeing a signal in my negative control.
Question: What does a positive signal in my negative control mean, and how do I fix it?
Troubleshooting Steps:
-
Identify the Type of Negative Control:
-
No-Template Control (PCR): A signal here almost always indicates contamination of one or more PCR reagents (water, primers, polymerase, dNTPs) with template DNA.[15][16]
-
No-Primary Antibody Control (Western Blot/IHC): A signal suggests that the secondary antibody is binding non-specifically.[22]
-
Knockout/Knockdown Sample (Western Blot): A band at the expected size could mean the knockout was incomplete or the antibody is cross-reacting with another protein.[3]
-
Vehicle Control (Cell-Based Assay): An effect observed here points to the vehicle itself having biological activity.
-
-
Pinpoint the Source of the Problem:
-
Contamination (PCR):
-
Action: Use fresh, dedicated aliquots of all reagents. Physically separate pre-PCR and post-PCR work areas. Use aerosol-resistant pipette tips.
-
-
Non-Specific Antibody Binding (Immunoassays):
-
Action: Increase the concentration of blocking buffer or the duration of the blocking step. Titrate your secondary antibody to find the optimal dilution. Consider using a more highly cross-adsorbed secondary antibody.
-
-
Vehicle Effects (Cell-Based Assays):
-
Action: Test different, more inert solvents. Lower the concentration of the vehicle in the final assay volume.
-
-
Relationship Between Controls and Experimental Validity
Caption: Logical relationship between control outcomes and experimental validity.
Protocols: Setting Up Key Experimental Controls
Protocol 1: Setting Up a No-Template Control (NTC) for PCR
Objective: To detect contamination in PCR reagents.
Methodology:
-
Prepare your PCR master mix containing DNA polymerase, dNTPs, primers, and reaction buffer for all your samples plus one extra reaction (the NTC).
-
Aliquot the master mix into individual PCR tubes for each experimental sample and one for the NTC.
-
Add your template DNA to the experimental sample tubes.
-
Crucially, in the NTC tube, add the same volume of nuclease-free water instead of template DNA. [13]
-
Proceed with the PCR amplification under the same conditions as your experimental samples.
-
Analyze the results via gel electrophoresis or qPCR.
Expected Result: No amplification band should be visible in the NTC lane on a gel, and no amplification curve should appear in qPCR.[15]
Protocol 2: Using Loading Controls for Quantitative Western Blotting
Objective: To ensure equal protein loading across all lanes and to normalize the signal of the target protein.
Methodology:
-
After separating your protein samples by SDS-PAGE and transferring them to a membrane, perform your standard blocking procedure.
-
Incubate the membrane with a primary antibody cocktail containing:
-
The primary antibody for your protein of interest.
-
A primary antibody for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).
-
-
Important: Choose a loading control with a different molecular weight than your target protein to ensure the bands are clearly distinguishable.
-
Wash the membrane and incubate with the appropriate secondary antibodies (if using different host species for primary antibodies, you can use species-specific secondary antibodies with different fluorescent labels for multiplex detection).
-
Image the blot and perform densitometry analysis.
-
For each lane, normalize the band intensity of your target protein to the band intensity of the loading control in the same lane.[23]
Expected Result: The expression level of the loading control protein should be consistent across all lanes containing samples from similar cell or tissue types.[12]
References
- Statsig. (2025, March 13).
- Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
- ResearchGate. (2016, June 29).
- Genetic Education. (2021, August 18). Type of PCR Controls- Negative, Positive and Internal Controls. [Link]
- Kentucky Gourd Society.
- EBSCO. Scientific control | Research Starters. [Link]
- Quora. (2019, September 7).
- Panel Compliance. Implementing Process Controls for Cell-Based Assays. [Link]
- Wikipedia. Scientific control. [Link]
- Study.com. Video: Importance of Controlled Tests in Scientific Research. [Link]
- Study.com. (n.d.). Importance of Controlled Tests in Scientific Research. [Link]
- LaNts and Laminins. Experimental Design – Controls. [Link]
- Fiveable. Good experimental design and use of controls | Biotechnology 3 Class Notes. [Link]
- Simplicable. (2018, July 23). 7 Types of Experiment Controls. [Link]
- Bio-Techne. Loading Controls for Western Blot. [Link]
- University of San Diego. (n.d.). Biochem Lab Enzyme Assay Background F21. [Link]
- YouTube. (2023, May 6). #pcr#molecularbiology #moleculardiagnostics #pcr controls #negative control#positivecontrol#NTC#PC. [Link]
- Addgene. (2025, April 8). Antibodies 101: Normalization and Loading Controls for Western Blots. [Link]
- NCBI. (2025, December 1).
- Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
- Helpful Professor. (2023, September 14). 10 Experimental Control Examples. [Link]
- Statsig. (2024, December 13). Common experiment design pitfalls. [Link]
- Quora. (2015, October 21).
- Rockland Immunochemicals. (2021, December 14).
- MiniOne Systems. (2016, April 25). Experimental Design. [Link]
- ResearchHub. (2024, April 29). Let's Talk about Experimental Controls. [Link]
- Common pitfalls in experimental design. (n.d.). [Link]
- Ponder. (2025, July 3). 7 Experimental Design Mistakes Undermining Your Results. [Link]
- Polyplus. (2023, July 22). Best Practices for Selecting Controls in Gene Expression Experiments. [Link]
- The Bumbling Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments. [Link]
- Chemistry World. (2024, April 10). How to troubleshoot experiments. [Link]
- BigOmics Analytics. (2023, October 18). Common Mistakes in Omics Experimental Design for Biologists. [Link]
- GoITSystems. 10 typical mistakes to avoid in experiments. [Link]
- YouTube. (2022, March 22).
- Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. (2024, December 20). [Link]
- Nature. (2025, August 6). How thoughtful experimental design can empower biologists in the omics era. [Link]
- National Cancer Institute. Experimental Design: Best Practices. [Link]
- Homework.Study.com. What would be a negative control in an enzyme experiment?[Link]
- SouthernBiotech. (2023, November 14). The Importance of Immunoassay Controls. [Link]
- YouTube. (2019, September 2). 26. Troubleshooting Experiments: Getting An Experiment “To Work” (LE: Module 5, Part 2). [Link]
- Measurement Assurance in Cell- based Assays. (n.d.). [Link]
Sources
- 1. What is an experimental control? [statsig.com]
- 2. Scientific control | Research Starters | EBSCO Research [ebsco.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Importance of Controlled Tests in Scientific Research - Video | Study.com [study.com]
- 5. study.com [study.com]
- 6. One moment, please... [kygourdsociety.org]
- 7. Common experiment design pitfalls [statsig.com]
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- 9. bento.bio [bento.bio]
- 10. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
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- 14. Experimental Design • MiniOne Systems [theminione.com]
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- 16. researchgate.net [researchgate.net]
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- 23. blog.addgene.org [blog.addgene.org]
Technical Support Center: Interpreting Ambiguous Results in (1-Methyl-1H-indol-2-yl)methanamine Binding Assays
Welcome to the technical support center for researchers working with (1-Methyl-1H-indol-2-yl)methanamine. This guide is designed to help you navigate the complexities of binding assay data and troubleshoot ambiguous results. As a novel indole derivative, understanding its interaction with biological targets requires rigorous experimental design and careful data interpretation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Introduction: The Challenge of Novel Ligand Characterization
This compound is a synthetic compound with potential applications in modulating various signaling pathways. Its structural similarity to known biogenic amines suggests possible interactions with a range of receptors and transporters.[1][2] However, early-stage investigation of novel ligands is often plagued by ambiguous or misleading results. This guide will equip you with the knowledge to identify and resolve these issues, ensuring the scientific integrity of your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial characterization of this compound.
Q1: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the cause?
Q2: I'm observing a high background signal in my fluorescence-based assay. How can I reduce it?
High background can obscure the true binding signal. Common causes include autofluorescence of the compound or microplate, and non-specific binding of the fluorescent probe.[4][5] To mitigate this, consider running controls with the compound alone and using black microplates for fluorescence assays.[5] Optimizing blocking conditions and increasing wash steps can also reduce non-specific binding.[6]
Q3: Why are my results for this compound inconsistent between experiments?
Poor reproducibility is a common challenge in binding assays. The source of variability can often be traced to inconsistent sample preparation, pipetting errors, or "edge effects" in microplates.[5] Ensuring thorough mixing of reagents, using calibrated pipettes, and avoiding the outer wells of the plate can help improve consistency.[5]
Q4: What is the importance of a counter-screen and when should I perform one?
A counter-screen is essential to rule out non-specific activity or assay interference.[7][8] For instance, if your primary assay uses a luciferase reporter, a counter-screen against luciferase itself can identify compounds that directly inhibit the reporter enzyme.[9] Counter-screens are typically performed after initial hit confirmation to ensure that the observed activity is specific to the intended target.[8]
Part 2: Troubleshooting Guides for Ambiguous Results
This section provides detailed, step-by-step guides to diagnose and resolve specific ambiguous results you may encounter with this compound.
Scenario 1: High Non-Specific Binding in Radioligand Assays
Observation: In a competitive radioligand binding assay, the signal in the presence of a saturating concentration of unlabeled this compound (non-specific binding) is a high percentage of the total binding.
Underlying Causes & Troubleshooting Workflow:
High non-specific binding can be caused by the radioligand binding to sites other than the target receptor or by issues with the assay protocol.
Caption: Decision tree for identifying compound aggregation.
Detailed Protocols:
-
Protocol 3: Detergent-Based Disaggregation Assay
-
Prepare two sets of dose-response experiments for this compound.
-
In the first set, use the standard assay buffer.
-
In the second set, include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. 4. Compare the IC50 values obtained from both experiments. A significant rightward shift or complete loss of activity in the presence of detergent is indicative of aggregation-based inhibition.
-
-
Protocol 4: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Prepare solutions of this compound in the assay buffer at concentrations spanning the range used in the binding assay.
-
Analyze each solution using a DLS instrument to detect the presence of particles.
-
The appearance of particles with a mean diameter of 100-500 nm above a certain concentration (the critical aggregation concentration) confirms aggregation. [10]
-
Scenario 3: Fluorescence Interference in FRET/FP Assays
Observation: In a fluorescence polarization (FP) or FRET-based assay, this compound appears to be a potent binder, but the results are inconsistent.
Underlying Causes & Troubleshooting Workflow:
The intrinsic fluorescence of a compound (autofluorescence) or its ability to absorb light at the excitation or emission wavelengths (quenching) can interfere with fluorescence-based assays, leading to false-positive or false-negative results. [4][11]
Workflow for Differentiating True Binding from Fluorescence Artifacts
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. swordbio.com [swordbio.com]
- 7. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NMR Signal-to-Noise for (1-Methyl-1H-indol-2-yl)methanamine Analysis
Welcome to the technical support guide for optimizing the Nuclear Magnetic Resonance (NMR) analysis of (1-Methyl-1H-indol-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and significantly improve the signal-to-noise ratio (S/N) in their NMR experiments. Here, we address common challenges through a series of frequently asked questions, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Issues - Sample Preparation and Initial Setup
Question 1: My baseline is noisy and my peaks are broad. What are the first things I should check?
Answer: A noisy baseline and broad peaks are often rooted in suboptimal sample preparation. This compound, with its amine and indole functionalities, requires careful handling to ensure a high-quality NMR spectrum.
Core Principles: The primary goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can disrupt the magnetic field homogeneity and lead to poor spectral quality.[1]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect your sample in the NMR tube. Any suspended particles will not contribute to the NMR signal and will degrade the spectral quality by interfering with the shimming process.[1][2] If solids are present, consider filtering the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[2]
-
Optimize Sample Concentration: For small molecules like this compound (Molecular Weight: 160.22 g/mol ), a concentration range of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard ¹H NMR spectrum.[3] Overly concentrated samples can lead to broadened lineshapes and difficulty in shimming.[3]
-
Check for Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[1] If you suspect contamination, consider passing your sample through a small column of a chelating resin or using a solvent with a small amount of EDTA if compatible with your compound.
Question 2: Which deuterated solvent is best for this compound, and why?
Answer: The choice of solvent is critical as it affects not only solubility but also the chemical shifts and peak shapes of exchangeable protons, such as the amine (-NH₂) protons in your molecule.
Solvent Selection Rationale:
-
Aprotic Solvents (Recommended for observing exchangeable protons):
-
Chloroform-d (CDCl₃): A good starting point due to its excellent dissolving power for many organic molecules. However, be aware that the amine protons may still undergo slow to intermediate exchange, leading to broad signals.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Often the best choice for observing exchangeable protons like those on amines and indoles.[4] It is a polar aprotic solvent that reduces the rate of proton exchange, resulting in sharper N-H and O-H peaks.[5] The indole N-H signal in similar compounds has been successfully observed in DMSO-d₆.[4]
-
Acetonitrile-d₃ (CD₃CN): A suitable option for moderately polar compounds containing nitrogen.[1]
-
-
Protic Solvents (Can be used to confirm exchangeable protons):
Data Summary Table: Common Solvents for Amine and Indole Compounds
| Solvent | Type | Typical Residual ¹H Signal (ppm) | Key Considerations |
| Chloroform-d (CDCl₃) | Aprotic | ~7.26 | Good general solubility for organics. |
| DMSO-d₆ | Aprotic | ~2.50 | Excellent for sharpening exchangeable proton signals.[4][5] |
| Acetonitrile-d₃ | Aprotic | ~1.94 | Good for moderately polar, nitrogen-containing compounds.[1] |
| Methanol-d₄ | Protic | ~3.31, ~4.87 (OH) | Will exchange with and broaden amine proton signals. |
| Deuterium Oxide (D₂O) | Protic | ~4.79 | Used for D₂O exchange experiments to identify exchangeable protons.[6] |
Section 2: Intermediate Troubleshooting - The Amine Protons
Question 3: The signal for my amine (-NH₂) protons is very broad or completely absent. How can I resolve this?
Answer: The behavior of amine protons in ¹H NMR is highly dependent on factors like solvent, temperature, concentration, and pH, which all affect the rate of chemical exchange.[5][6]
Causality of Broadening:
-
Chemical Exchange: The amine protons can exchange with other labile protons in the sample (like trace water) or with each other. If the rate of this exchange is on the same timescale as the NMR experiment, the signal becomes broad.[7]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation of the attached protons, leading to signal broadening.[7]
Workflow for Sharpening Amine Proton Signals:
Caption: Workflow for identifying and sharpening amine proton signals.
Detailed Protocols:
-
Protocol 1: Low-Temperature NMR
-
Prepare your sample of this compound in DMSO-d₆.
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Cool the sample inside the NMR spectrometer to a lower temperature, for instance, 273 K (0 °C) or even lower if your instrument allows.
-
Re-acquire the ¹H NMR spectrum. The reduced temperature slows down the rate of chemical exchange, often resulting in a significantly sharper amine proton signal.[5]
-
-
Protocol 2: D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of your compound in a solvent like CDCl₃ or DMSO-d₆.
-
Carefully remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the amine protons should disappear or be significantly reduced in intensity, confirming its identity.[6][7]
-
Section 3: Advanced Techniques for Signal-to-Noise Enhancement
Question 4: I have a very dilute sample. How can I maximize the signal-to-noise ratio?
Answer: For dilute samples, optimizing the data acquisition parameters is crucial. The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans, so increasing the number of scans is a primary strategy.[8]
Key Parameter Optimization:
| Parameter | Recommended Setting for Dilute Samples | Rationale |
| Number of Scans (NS) | Increase significantly (e.g., 64, 128, or more) | S/N improves with the square root of NS. Doubling the S/N requires quadrupling the NS.[9] |
| Relaxation Delay (d1) | Set to 1.5 to 2 times the longest T₁ | Allows for sufficient relaxation of protons between pulses, preventing signal saturation and ensuring accurate integration. |
| Receiver Gain (RG) | Optimize automatically or manually | Sets the amplification of the NMR signal. An incorrectly set gain can either clip strong signals or fail to amplify weak ones sufficiently.[10] |
Experimental Workflow for S/N Enhancement:
Caption: A logical workflow for improving the signal-to-noise ratio.
Further Considerations for Maximum Sensitivity:
-
Higher Magnetic Field Strength: If available, using a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 300 MHz) will provide a significant boost in both sensitivity and resolution.
-
CryoProbe Technology: A cryogenically cooled probe can increase the S/N by a factor of 3 to 4 compared to a standard room temperature probe, which is highly advantageous for dilute samples.
By systematically addressing these common issues, from sample preparation to the fine-tuning of acquisition parameters, you can significantly enhance the quality and signal-to-noise ratio of your NMR spectra for this compound, leading to more accurate and reliable structural analysis.
References
- NMR Sample Preparation: The Complete Guide.
- Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]
- Spectroscopy of Amines. Chemistry LibreTexts. [Link]
- NMR techniques and prediction models for the analysis of the species formed in CO2 capture processes with amine- based sorbents. University of Exeter. [Link]
- Sample preparation.
- NMR Sample Preparation.
- N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388. PubChem. [Link]
- Spectroscopy of Amines.
- [(1-METHYL-1H-INDOL-2-YL)METHYL]AMINE. ChemBK. [Link]
- Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC - NIH. [Link]
- 1H NMR spectral studies on the polymerization mechanism of indole and its deriv
- Increase in signal-to-noise ratio of > 10000 times in liquid-st
- Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- (1H-Indol-2-yl)methanamine. AMERICAN ELEMENTS ®. [Link]
- Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester. [Link]
- Struggling with IR and NMR spectres. Reddit. [Link]
- Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Taylor & Francis. [Link]
- Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet. PubMed. [Link]
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated
- How to get the most out of your NMR system. [Link]
- Profiling of alkaloids in AS: Representative ¹H NMR spectrum of AS−FR...
- How to reduce noisey NMR signal?. Reddit. [Link]
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simul
- Indole metabolites exhibit ligand binding to myeloperoxidase by NMR...
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- 13 C NMR spectra of some indole deriv
- Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. arXiv. [Link]
- Supporting information. The Royal Society of Chemistry. [Link]
- NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes.
- 2-(1H-Indol-1-yl)-N,N-dimethylethanamine. [Link]
- N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- 1-Methyl-1H-indole - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
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- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. arxiv.org [arxiv.org]
Technical Support Center: Method Refinement for Quantitative Analysis of (1-Methyl-1H-indol-2-yl)methanamine
Welcome to the technical support center for the quantitative analysis of (1-Methyl-1H-indol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during experimental procedures. The methodologies and advice presented here are grounded in established analytical principles to ensure scientific integrity and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the quantitative analysis of this compound.
Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?
For the quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the primary amine to improve volatility and chromatographic performance.[1][2][3]
Q2: What are the critical considerations for sample preparation when analyzing this compound in biological matrices?
Proper sample preparation is crucial for accurate and reproducible results.[4][5] Key considerations include:
-
Matrix Complexity: Biological samples like plasma, serum, or tissue homogenates contain numerous interfering substances.[6][7]
-
Extraction Technique: Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are common methods to isolate the analyte and remove matrix components.[8] The choice of method depends on the analyte's concentration and the nature of the matrix.
-
Analyte Stability: Indole derivatives can be susceptible to degradation. It is important to assess the stability of this compound under the chosen extraction and storage conditions.[9]
Q3: How can I enhance the sensitivity of my assay for low concentrations of this compound?
To improve sensitivity, consider the following:
-
Optimize Sample Preparation: Concentrate the analyte using SPE or LLE.
-
Derivatization: For HPLC with fluorescence detection, derivatization of the primary amine with a fluorescent tag can significantly increase sensitivity. For GC-MS, derivatization is often necessary for good peak shape and detection.[10]
-
Instrumentation: LC-MS/MS offers the highest sensitivity and selectivity for quantitative analysis.[11]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the quantitative analysis of this compound, with a focus on HPLC and LC-MS/MS methods.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC
Poor peak shape can significantly compromise the accuracy and precision of quantification.[12][13]
Q: My chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I fix it?
A: Peak tailing for a basic compound like this compound is often due to secondary interactions with the stationary phase.
-
Cause: Interaction with acidic silanol groups on the silica-based column.
-
Solution:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer residual silanol groups.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., with formic or trifluoroacetic acid) can suppress the ionization of silanol groups.[13]
-
Add a Basic Modifier: A small amount of a basic additive like triethylamine (TEA) in the mobile phase can compete with the analyte for active sites on the stationary phase. However, this may not be necessary with newer, high-quality columns.[13]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or sample concentration.[13][14]
-
Q: I am observing peak fronting. What could be the issue?
A: Peak fronting is often related to the sample solvent or column overload.
-
Cause: The sample is dissolved in a solvent that is stronger than the mobile phase.
-
Solution:
Issue 2: Inconsistent Retention Times in HPLC
Shifting retention times can lead to incorrect peak identification and integration.[14]
Q: The retention time for my analyte is drifting between injections. What should I investigate?
A: Retention time variability can stem from several factors related to the HPLC system and mobile phase.
-
Cause & Solution:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase properly to prevent bubble formation in the pump.
-
Pump Issues: Fluctuations in pump pressure can indicate leaks or worn pump seals, affecting the flow rate.[14]
-
Temperature Variations: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.[15]
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
Matrix effects, such as ion suppression or enhancement, can severely impact the accuracy of quantification in LC-MS/MS.[16][17]
Q: I suspect ion suppression is affecting my results. How can I confirm and mitigate this?
A: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.[16]
-
Confirmation:
-
Mitigation Strategies:
-
Improve Sample Preparation: Utilize more rigorous extraction techniques like SPE to remove interfering matrix components, particularly phospholipids.[6]
-
Optimize Chromatography: Modify the HPLC gradient to separate the analyte from the interfering components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[16]
-
Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is representative of the samples to compensate for matrix effects.[16]
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for quantitative analysis and a logical approach to troubleshooting common issues.
Caption: General workflow for quantitative analysis.
Caption: A logical workflow for troubleshooting common HPLC issues.
Recommended HPLC and LC-MS/MS Parameters
The following table provides a starting point for method development. These parameters should be optimized for your specific instrumentation and application.
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 min | 5-95% B over 5 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 5 µL | 2 µL |
| UV Wavelength | 220 nm and 280 nm | N/A |
| Ionization Mode | N/A | Positive Electrospray (ESI+) |
| MRM Transitions | N/A | To be determined by infusion |
Protocol: Sample Preparation from Plasma
This protocol provides a general procedure for extracting this compound from plasma using protein precipitation followed by solid-phase extraction.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN)
-
Mixed-mode Cation Exchange SPE cartridge
-
Methanol
-
5% Ammonium hydroxide in Methanol
-
0.1% Formic acid in Water/ACN (50:50)
Procedure:
-
Spike: To 100 µL of plasma, add the internal standard.
-
Precipitate: Add 300 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Dilute: Transfer the supernatant and dilute with 1 mL of 2% formic acid in water.
-
SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the diluted supernatant onto the SPE cartridge.
-
Wash: Wash with 1 mL of water, followed by 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
References
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- Artigas, F., et al. (1982). Neglected Practical Aspects in the Trace Analysis off Indoleamines and Related Metabolites by GC and GC/MS (Selected.
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Validation & Comparative
A Comparative Guide to the Synthetic Efficacy of Routes to (1-Methyl-1H-indol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (1-Methyl-1H-indol-2-yl)methanamine
This compound is a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the aminomethyl group at the 2-position provides a key anchor point for further molecular elaboration. The N-methylation of the indole ring can significantly modulate the pharmacological properties of the final molecule, influencing its binding affinity, metabolic stability, and pharmacokinetic profile. Consequently, efficient and scalable synthetic access to this key intermediate is of paramount importance.
This guide provides an in-depth comparison of the two most prominent synthetic routes to this compound, offering a critical evaluation of their respective efficacies based on mechanistic considerations, experimental data, and practical applicability. We will explore the synthesis via reductive amination of 1-methyl-1H-indole-2-carbaldehyde and the reduction of 1-methyl-1H-indole-2-carbonitrile, providing detailed protocols and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
Route A: Reductive Amination of 1-Methyl-1H-indole-2-carbaldehyde
This two-step approach involves the initial synthesis of 1-methyl-1H-indole-2-carbaldehyde followed by its conversion to the target amine via reductive amination.
Step 1: Synthesis of 1-Methyl-1H-indole-2-carbaldehyde
The starting aldehyde can be prepared from 1-methylindole via a Vilsmeier-Haack type formylation or by N-methylation of commercially available indole-2-carboxaldehyde. A common laboratory-scale synthesis involves the N-methylation of indole-7-carboxaldehyde, which can be achieved in high yield.[1]
Step 2: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by its immediate reduction to the desired amine.[2][3] This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.
Mechanism: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source, such as sodium borohydride, to yield the primary amine.[3]
Figure 1: General mechanism of reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride (NaBH₄)[6]
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonium acetate (10 eq) or a solution of ammonia in methanol (7N, 5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by column chromatography on silica gel.
Route B: Reduction of 1-Methyl-1H-indole-2-carbonitrile
This alternative two-step route involves the synthesis of 1-methyl-1H-indole-2-carbonitrile, followed by its reduction to the target primary amine.
Step 1: Synthesis of 1-Methyl-1H-indole-2-carbonitrile
1-Methyl-1H-indole-2-carbonitrile can be synthesized from 1-methylindole via various methods, including cyanation with reagents like cyanogen bromide or by N-methylation of indole-2-carbonitrile.[7][8] A common laboratory preparation involves the dehydration of the corresponding oxime or amide.[9]
Step 2: Nitrile Reduction
The reduction of the nitrile group to a primary amine is a robust and widely used transformation in organic synthesis. Two of the most effective reagents for this purpose are lithium aluminum hydride (LAH) and catalytic hydrogenation.
Mechanism (with LiAlH₄): The reduction with LAH involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This process occurs twice, with the intermediate imine being further reduced to the amine. A workup with water is necessary to quench the excess LAH and hydrolyze the aluminum-nitrogen complexes.[10][11]
Figure 2: Simplified mechanism of nitrile reduction with LiAlH₄.
Experimental Protocol: Nitrile Reduction with LiAlH₄
Materials:
-
1-Methyl-1H-indole-2-carbonitrile[7]
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
15% Aqueous sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
Caution! LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon).
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.[12]
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-methyl-1H-indole-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction carefully by the sequential, dropwise addition of water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL).[13]
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.
-
Purify by column chromatography if necessary.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Reductive Amination | Route B: Nitrile Reduction (LiAlH₄) |
| Starting Material Accessibility | 1-Methyl-1H-indole-2-carbaldehyde can be synthesized via Vilsmeier-Haack reaction or N-methylation of the parent aldehyde. | 1-Methyl-1H-indole-2-carbonitrile can be prepared from the corresponding amide or oxime, or by direct cyanation. |
| Reagent Handling & Safety | Sodium borohydride is a relatively mild and easy-to-handle reducing agent. Ammonia solutions can be corrosive and have a strong odor. | High Hazard: Lithium aluminum hydride is highly pyrophoric and water-reactive, requiring strict anhydrous and inert atmosphere techniques. |
| Reaction Conditions | Generally mild conditions (0 °C to room temperature). | Requires anhydrous conditions and often reflux temperatures. The workup procedure must be performed with extreme care. |
| Yield & Purity | Typically provides good to excellent yields (70-90%) with clean product profiles, though over-alkylation to the secondary amine can be a side reaction. | Generally provides high yields (80-95%) of the primary amine.[14] |
| Scalability | Readily scalable due to the use of milder reagents and simpler workup. | Scalability is challenging due to the hazards associated with large quantities of LiAlH₄ and the exothermic nature of the reaction and quench. |
| Functional Group Tolerance | Sodium borohydride is more chemoselective and tolerates a wider range of functional groups compared to LiAlH₄. | LiAlH₄ is a very strong reducing agent and will reduce many other functional groups (esters, amides, carboxylic acids, etc.). |
Conclusion and Recommendations
Both reductive amination of 1-methyl-1H-indole-2-carbaldehyde and the reduction of 1-methyl-1H-indole-2-carbonitrile are viable and effective methods for the synthesis of this compound.
Route A (Reductive Amination) is generally the more practical and safer choice for most laboratory applications. The use of sodium borohydride as the reducing agent significantly lowers the operational hazards, and the reaction conditions are milder. This route is also more amenable to scale-up and is compatible with a broader array of functional groups, making it a more versatile option in the context of complex molecule synthesis.
Route B (Nitrile Reduction with LiAlH₄) , while capable of providing excellent yields, is encumbered by the significant safety risks associated with lithium aluminum hydride. This route should only be considered by experienced researchers with the appropriate safety infrastructure in place. Its primary advantage lies in the direct and high-yielding conversion of the nitrile to the primary amine, which can be beneficial if the nitrile precursor is more readily available or if side reactions during imine formation in Route A are a concern.
For drug development professionals and researchers working in a typical laboratory setting, the reductive amination pathway (Route A) is the recommended approach due to its superior safety profile, operational simplicity, and good to excellent yields.
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A Comparative Guide to the Definitive Structural Confirmation of (1-Methyl-1H-indol-2-yl)methanamine
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. For novel compounds like (1-Methyl-1H-indol-2-yl)methanamine, a scaffold of significant interest due to the prevalence of the indole nucleus in pharmacologically active agents, structural certainty is paramount.[1] This guide provides a comprehensive comparison of analytical methodologies for its structural elucidation, culminating in an in-depth exploration of single-crystal X-ray crystallography as the definitive gold standard. We will dissect not just the protocols, but the fundamental reasoning that governs experimental choices, offering a field-proven perspective for researchers and drug development professionals.
The Subject Molecule: Synthesis and Initial Characterization
Before any structural analysis can commence, a pure sample of the target compound is required. This compound can be synthesized through various established routes, often involving the reduction of a corresponding nitrile or oxime, or via a multi-component reaction.[2][3] A common synthetic approach is the reduction of 1-methyl-1H-indole-2-carbonitrile.
A Representative Synthetic Protocol:
-
N-Methylation: 1H-Indole-2-carbonitrile is treated with a methylating agent such as methyl iodide in the presence of a base like sodium hydride in an anhydrous solvent (e.g., THF) to yield 1-methyl-1H-indole-2-carbonitrile.
-
Nitrile Reduction: The resulting nitrile is then reduced to the primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup.
-
Purification: The crude product is purified via column chromatography or recrystallization to yield the final this compound product with high purity, a critical prerequisite for successful crystallographic analysis.
Initial characterization would typically involve Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to ascertain the basic connectivity of the atoms.[4][5]
Definitive Analysis: The X-Ray Crystallography Workflow
While NMR and MS provide essential pieces of the puzzle, they deliver data averaged across a population of molecules (in solution or the gas phase) and are often indirect methods for determining 3D structure. X-ray crystallography stands alone in its ability to provide a precise, atomic-resolution snapshot of a molecule's conformation and arrangement within a crystal lattice.[6]
The journey from a purified powder to a refined crystal structure is a multi-step process where each stage is critical for success.
Part 1: Crystallization — The Art and Science The formation of diffraction-quality single crystals is the most crucial and often unpredictable step. The goal is to gently coax molecules out of a supersaturated solution to arrange themselves into a highly ordered, repeating lattice.
-
Rationale: A crystalline lattice acts as a three-dimensional diffraction grating for X-rays. Amorphous or poorly ordered material will not produce the discrete diffraction spots needed to solve a structure.
-
Step-by-Step Protocol (Vapor Diffusion):
-
Prepare the Reservoir: In the outer well of a crystallization plate, add 500 µL of a "reservoir solution" (e.g., a poor solvent like hexane or diethyl ether).
-
Prepare the Drop: Dissolve 2-5 mg of this compound in 2-4 µL of a good solvent (e.g., methanol, acetone, or dichloromethane) to create a concentrated solution.[7]
-
Equilibrate: Pipette the concentrated drop onto a sitting post suspended above the reservoir. Seal the well.
-
Incubate: Over hours to days, the vapor of the more volatile good solvent in the drop slowly diffuses out, while the vapor of the less volatile poor solvent from the reservoir diffuses in. This gradually increases the concentration of the analyte, pushing it towards a state of supersaturation and, ideally, crystallization.[8]
-
-
Causality: This slow, controlled approach prevents rapid precipitation, which leads to amorphous powder. It provides the molecules with the time needed to orient themselves favorably into a low-energy crystal lattice.
Part 2: Data Collection & Analysis Once a suitable crystal is obtained, it is subjected to X-ray analysis.
-
Rationale: The electrons of the atoms in the crystal lattice scatter the incident X-rays. The scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots. The geometry and intensity of these spots contain the information about the arrangement of atoms.[6]
-
Protocol:
-
Mounting: A single crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen (100 K). This minimizes thermal motion and radiation damage during data collection.
-
Screening: The crystal is exposed to a fine beam of monochromatic X-rays (e.g., from a Mo or Cu source) and rotated to assess its diffraction quality.
-
Data Collection: A full dataset is collected by slowly rotating the crystal in the X-ray beam and recording the diffraction patterns at hundreds of different orientations.
-
Structure Solution: The collected data are processed. The positions of the diffraction spots are used to determine the unit cell dimensions and space group. The intensities are used to calculate an electron density map via a Fourier transform.
-
Model Refinement: An atomic model of this compound is fitted into the electron density map. This model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated and the experimentally observed diffraction data. The final output is a Crystallographic Information File (CIF) containing the precise 3D coordinates of every non-hydrogen atom.
-
Alternative & Complementary Techniques: A Comparative Overview
While X-ray crystallography is definitive, it is not performed in a vacuum. NMR and MS are indispensable tools that provide complementary information. The final structural confirmation is always performed with a set of independent methods.[4]
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D coordinates, bond lengths/angles, absolute stereochemistry, packing | Atomic connectivity (2D structure), chemical environment, relative stereochemistry | Molecular weight, elemental formula (HRMS), fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Strengths | Unambiguous and definitive 3D structural determination.[6] | Non-destructive; provides detailed structural information in a biologically relevant solution state.[5][9] | Extremely high sensitivity; requires minimal sample; provides exact molecular formula.[4] |
| Key Limitations | Requires diffraction-quality single crystals (can be a major bottleneck). Provides solid-state conformation which may differ from solution. | Cannot determine absolute stereochemistry directly. Spectra can be complex for large molecules. Does not provide bond lengths/angles.[9][10] | Provides little to no information on isomerism or stereochemistry. Non-isomeric molecules can produce similar fragments. |
| Definitive Nature | Absolute. Provides a direct visualization of the molecular structure. | High. Infers structure based on connectivity data. Ambiguities can arise. | Low. Primarily confirms mass and formula, not the specific isomeric structure. |
For this compound, a ¹H NMR spectrum would confirm the presence of aromatic protons on the indole ring, the methylene (-CH₂-) and amine (-NH₂) protons of the side chain, and the N-methyl (-CH₃) group.[11][12] 2D NMR experiments like HMBC would be crucial to connect the N-methyl group to the indole nitrogen and the methanamine side chain to the C2 position of the indole, confirming the overall connectivity.[10] However, it provides no information on the precise bond angles or the conformation of the flexible side chain.
High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition of C₁₀H₁₂N₂ for the protonated molecule [M+H]⁺ with high accuracy (e.g., calculated m/z 161.1073, found 161.1075).[13][14][15] Tandem MS (MS/MS) could show characteristic fragmentation, such as the loss of the aminomethyl group, providing clues consistent with the proposed structure.[16] However, it could not distinguish this compound from its isomers, such as (1-Methyl-1H-indol-3-yl)methanamine, without extensive fragmentation studies and comparison to known standards.
Conclusion: A Synergistic and Hierarchical Approach
The structural elucidation of a novel chemical entity like this compound is a hierarchical process. Mass spectrometry serves as the initial checkpoint, confirming that a compound of the correct molecular formula has been synthesized. NMR spectroscopy follows, providing a detailed blueprint of the atomic connectivity, assuring that the atoms are assembled in the correct sequence.
However, in the high-stakes environment of drug development, where subtle differences in 3D structure can mean the difference between a potent therapeutic and an inactive or toxic compound, inferred evidence is insufficient. Single-crystal X-ray crystallography provides the ultimate, irrefutable proof. It moves beyond connectivity to deliver a precise, high-resolution 3D model of the molecule, resolving any ambiguity in conformation, configuration, and intermolecular interactions. It is this level of certainty that validates all preceding data and provides the solid foundation necessary for advancing a compound through the development pipeline.
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A Comparative Guide to the Bioactivity of 1-Methyl vs. N-Methyl Indole Derivatives
For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure, forming the core of numerous bioactive compounds. The strategic methylation of this scaffold can profoundly influence its pharmacological properties, including receptor affinity, metabolic stability, and overall efficacy. This guide provides an in-depth, objective comparison of two common methylation strategies: methylation at the indole nitrogen (1-methylindole derivatives) and methylation on a nitrogen atom within a substituent attached to the indole ring (N-methyl indole derivatives).
This analysis moves beyond a simple recitation of facts to explain the causal relationships behind experimental observations and to provide actionable insights for medicinal chemists and pharmacologists. By synthesizing data from various studies, we will explore how the seemingly subtle difference in the position of a methyl group can lead to significant variations in bioactivity.
The Crucial Role of Methylation: A Structural Perspective
Methylation, the addition of a methyl group (-CH3), is a fundamental tool in medicinal chemistry for several key reasons:
-
Steric Influence: A methyl group can introduce steric bulk, influencing the molecule's conformation and its ability to fit into a receptor's binding pocket. This can either enhance or diminish binding affinity depending on the specific interactions.
-
Electronic Effects: The electron-donating nature of a methyl group can alter the electron density of the indole ring system, potentially affecting its reactivity and interactions with biological targets.
-
Lipophilicity: Methylation generally increases a molecule's lipophilicity, which can impact its solubility, membrane permeability, and pharmacokinetic profile.
-
Metabolic Stability: The introduction of a methyl group can block potential sites of metabolism by cytochrome P450 (CYP450) enzymes, thereby increasing the compound's half-life.
The distinction between a 1-methyl and an N-methyl indole derivative lies in the location of this influential group. In a 1-methylindole , the methyl group is directly attached to the nitrogen of the indole ring. This modification removes the hydrogen bond donor capability of the indole N-H group and can alter the planarity and electronic properties of the entire ring system. In contrast, an N-methyl indole derivative , for the purpose of this guide, refers to a compound where the methyl group is on a nitrogen atom within a side chain or substituent appended to the indole core. In this case, the indole N-H may remain available for hydrogen bonding, and the primary effects of methylation are localized to the substituent.
Comparative Bioactivity: A Tale of Two Methylations
Anticancer Activity: Tubulin Polymerization Inhibitors
One area where both 1-methyl and N-substituted indoles have shown significant promise is in the development of anticancer agents, particularly those that target tubulin polymerization.
-
1-Methylindole Derivatives: A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides has been synthesized and evaluated for their antiproliferative activities.[1][2] In this series, the 1-methyl group is a constant feature, and variations in other parts of the molecule lead to a range of potencies. For instance, compound 7d from this series exhibited potent activity against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively.[1][3] Mechanistic studies revealed that this compound inhibits tubulin polymerization, induces apoptosis, and arrests the cell cycle in the G2/M phase.[1][2]
-
N-Methylindole Derivatives: In a separate study, N-methyl-5,6,7-trimethoxylindoles were investigated as novel antimitotic and vascular disrupting agents.[4] These compounds, where the methyl group is on the indole nitrogen (and thus are also 1-methylindoles, highlighting the potential for nomenclature overlap), demonstrated high antiproliferative activities. Compounds 21 and 31 from this study displayed IC50 values ranging from 22 to 125 nM in four human cancer cell lines.[4] Their mechanism of action was also confirmed to be the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase.[4]
While both classes of compounds act on the same target, the subtle differences in their scaffolds, including the position of other substituents, contribute to their varying potencies. The presence of the 1-methyl group in these active compounds suggests that blocking the N-H hydrogen bond donor capability and increasing lipophilicity in that region of the molecule is a favorable modification for this particular target.
Receptor Binding Affinity: Opioid and Cannabinoid Receptors
The influence of methylation on receptor binding is highly dependent on the specific receptor and the nature of the binding pocket.
-
1-Methyl vs. N-Substituted Piperidinyl Indoles (Opioid Receptors): A study on nociceptin opioid receptor (NOP) ligands compared 2-substituted N-piperidinyl indoles with their 3-substituted counterparts.[5] While not a direct 1-methyl vs. N-methyl comparison, it highlights the importance of the substitution pattern on the indole core. The study found that 2-substituted indoles generally had higher binding affinities at NOP and mu-opioid (MOP) receptors compared to their 3-substituted analogs.[5] This suggests that the orientation of substituents on the indole ring is critical for optimal receptor interaction. Introducing a methyl group on the indole nitrogen (1-position) would likely further modulate this affinity by altering the electronic landscape and removing a potential hydrogen bond.
-
Influence of N-Alkyl Chain Length (Cannabinoid Receptors): Research on cannabimimetic indoles has shown that the length of the N-1 alkyl chain significantly impacts binding affinity at CB1 and CB2 receptors.[6] High-affinity binding requires an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain.[6] This demonstrates that for some receptors, the N-1 position is a critical point of interaction where a simple methyl group may be suboptimal compared to a longer alkyl chain.
Metabolic Stability
A key advantage of methylation in drug design is its potential to enhance metabolic stability. The indole ring is susceptible to oxidation by CYP450 enzymes, and blocking potential sites of metabolism can increase a drug's half-life and bioavailability.
-
1-Methylation: Methylation at the N-1 position of the indole ring can prevent N-dealkylation and may also sterically hinder enzymatic attack on the indole core. Studies on the hydrogenation and dehydrogenation of 1-methylindole for hydrogen storage applications have shown that it exhibits improved stability and less decomposition during reaction cycles compared to unsubstituted indole.[7][8] This suggests that 1-methylation can confer greater chemical stability to the indole ring system.
-
N-Methylation on Substituents: Methylation of a nitrogen atom within a substituent can also block a site of metabolism. For example, in a study of N-sulfonylhydrazones, N-methylated analogs were found to be stable at acidic pH, whereas their non-N-methylated counterparts underwent hydrolysis.[9] While not indole derivatives, this provides a strong rationale for how N-methylation on a side chain can protect against degradation.
In general, both 1-methylation and N-methylation on substituents are viable strategies to improve metabolic stability. The choice of which position to methylate depends on the overall structure-activity relationship and the identified metabolic "soft spots" of a particular lead compound.
Data Summary
| Derivative Type | Biological Target/Activity | Key Findings | Representative IC50/Ki Values | References |
| 1-Methylindole | Tubulin Polymerization (Anticancer) | Potent inhibition of cancer cell proliferation and tubulin polymerization. | 0.34 - 0.86 µM (HeLa, MCF-7, HT-29) | [1][3] |
| N-Methylindole | Tubulin Polymerization (Anticancer) | High antiproliferative activity and inhibition of tubulin polymerization. | 22 - 125 nM (Various cancer cell lines) | |
| N-Substituted Indole | Opioid Receptor Binding | Substitution pattern on the indole core significantly affects receptor affinity. | Sub-nanomolar Ki values for NOP receptors. | [5] |
| 1-Alkylindole | Cannabinoid Receptor Binding | N-1 alkyl chain length is critical for high-affinity binding. | Optimal binding with a 5-carbon chain. | [6] |
| 1-Methylindole | Chemical/Metabolic Stability | Increased stability and reduced decomposition compared to unsubstituted indole. | N/A | [7][8] |
| N-Methylated Analogs | Chemical Stability | N-methylation can prevent hydrolysis and improve stability. | N/A | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key bioassays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (1-methyl and N-methyl indole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compounds
-
A fluorescence plate reader
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin (2 mg/mL) in polymerization buffer with 1 mM GTP and a fluorescent reporter like DAPI.[5][11]
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
-
Initiate Polymerization: Transfer the plate to a pre-warmed (37°C) fluorescence plate reader.
-
Monitor Polymerization: Measure the fluorescence intensity every minute for 60 minutes. An increase in fluorescence indicates tubulin polymerization.[5][11]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of polymerization at the plateau. Determine the IC50 value for inhibition of polymerization.
Radioligand Binding Assay (for Opioid Receptors)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., mu-opioid receptor)
-
Radiolabeled ligand (e.g., [³H]DAMGO)
-
Unlabeled competitor (test compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.[4]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[4]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[4]
Visualizing the Concepts
To further clarify the topics discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A generalized experimental workflow for the comparative evaluation of novel indole derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for indole-based anticancer agents.
Conclusion and Future Directions
The methylation of indole derivatives, whether at the N-1 position or on a substituent nitrogen, is a powerful strategy for modulating bioactivity. While 1-methylation can enhance metabolic stability and provide favorable interactions in certain receptor pockets, N-methylation on a side chain offers a way to fine-tune the properties of a key pharmacophoric element without altering the core indole N-H group, which may be crucial for some receptor interactions.
The evidence suggests that there is no universal rule as to which methylation strategy is superior. The optimal choice is highly dependent on the specific biological target and the desired pharmacological profile. Future research should focus on systematic, head-to-head comparisons of 1-methyl and N-methyl indole analogs within the same chemical series to deconvolve the precise effects of the methyl group's location on activity, selectivity, and pharmacokinetics. Such studies will provide invaluable insights for the rational design of the next generation of indole-based therapeutics.
References
- Romagnoli, R., et al. (2013). Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. Journal of Medicinal Chemistry, 56(6), 2353-2365.
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Zaveri, N. T., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Journal of Medicinal Chemistry, 61(15), 6646-6663.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assays for Determining Paynantheine's Receptor Affinity Profile.
- Li, W., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(6), 734-745.
- Li, W., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
- Revvity. (2024). Radioligand binding assays: from opiate receptors to drug discovery mainstay.
- Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249.
- Akgün, H., et al. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 13(2).
- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assays for Determining Paynantheine's Receptor Affinity Profile.
- Huff, R. M., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug and Alcohol Dependence, 60(2), 133-140.
- Sridhar, J., et al. (2018). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 23(10), 2636.
- Huff, R. M., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug and Alcohol Dependence, 60(2), 133-140.
- Sridhar, J., et al. (2018). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 23(10), 2636.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1-Acetylindoline and N-Substituted Indolines.
- Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open.
- Li, W., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(6), 734-745.
- Li, W., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- Akgün, H., et al. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 13(2).
- Jäger, A., et al. (2023). Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole. International Journal of Molecular Sciences, 24(2), 1481.
- ResearchGate. (2023). Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole.
- Jäger, A., et al. (2023). Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole. International Journal of Molecular Sciences, 24(2), 1481.
- ResearchGate. (2023). Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole.
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A Guide to Benchmarking the Receptor Affinity of Novel Indole-based Compounds: A Case Study of (1-Methyl-1H-indol-2-yl)methanamine
This guide provides a comprehensive framework for characterizing the receptor binding affinity of novel chemical entities, using (1-Methyl-1H-indol-2-yl)methanamine as a representative example. Given the limited publicly available data on this specific molecule, we will establish a robust, scientifically-grounded workflow for its initial characterization, from target identification to comparative affinity analysis against established pharmacological standards. This document is intended for researchers in drug discovery, pharmacology, and medicinal chemistry.
The core structure of this compound features an indole ring, a privileged scaffold in neuropharmacology. This structural motif is present in a vast array of endogenous and synthetic compounds that interact with a variety of receptor systems, most notably the serotonin (5-HT) receptors. Therefore, a logical starting point for characterization is to screen for affinity at these key central nervous system targets.
Part 1: Initial Target Identification via Broad Panel Screening
For a novel compound with an unknown biological profile, the initial step is to perform a broad receptor panel screen to identify potential primary targets and rule out off-target interactions early. This is a cost-effective strategy to gain a comprehensive overview of a compound's selectivity. A common approach is to utilize a commercially available screening service, such as the NIMH Psychoactive Drug Screening Program (PDSP) or commercial contract research organizations (CROs), which offer binding assays for a wide array of GPCRs, ion channels, and transporters.
For this guide, we will proceed with the hypothesis that a primary screen of this compound at a concentration of 10 µM reveals significant (>70%) inhibition of radioligand binding at the human serotonin 2A receptor (h5-HT2A). This finding necessitates a more detailed follow-up to quantify the compound's affinity at this specific receptor.
Part 2: Quantitative Affinity Determination via Radioligand Binding Assay
To accurately determine the binding affinity (expressed as the inhibition constant, Ki) of this compound for the 5-HT2A receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of our unlabeled test compound to displace a radiolabeled ligand with known high affinity and specificity for the receptor.
Experimental Workflow: 5-HT2A Receptor Binding Assay
The following protocol outlines the key steps for determining the Ki value of our test compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human 5-HT2A receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]ketanserin at its approximate Kd value), and a range of concentrations of the unlabeled test compound, this compound.
-
Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known 5-HT2A antagonist (e.g., 10 µM mianserin) to define the level of binding to non-receptor components.
-
-
Incubation: Incubate the plates at 37°C for 60 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes and bound radioligand. Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and count the retained radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Convert the raw counts (CPM or DPM) into a percentage of specific binding that is inhibited by the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Part 3: Comparative Analysis and Data Interpretation
The true significance of the Ki value for this compound is understood only when benchmarked against well-characterized reference ligands for the 5-HT2A receptor.
Table 1: Hypothetical Receptor Affinity Profile
Below is a table presenting hypothetical, yet plausible, experimental results comparing our test compound with standard reference ligands at the human 5-HT2A receptor.
| Compound | Type | Ki (nM) | Reference |
| This compound | Test Compound | 85 | Hypothetical Data |
| Ketanserin | Reference Antagonist | 2.1 | |
| Mianserin | Reference Antagonist | 4.3 | |
| (±)-DOI | Reference Agonist | 6.8 | |
| Serotonin (5-HT) | Endogenous Agonist | 15 |
Interpretation:
Based on this hypothetical data, this compound displays a respectable affinity for the 5-HT2A receptor with a Ki of 85 nM. While its affinity is lower than that of high-potency reference antagonists like ketanserin and the agonist DOI, it is comparable to, and slightly higher than, the affinity of the endogenous ligand, serotonin. This suggests that the compound is a promising candidate for further investigation.
Part 4: Determining Functional Activity
Binding affinity (Ki) measures how well a compound binds to a receptor but does not reveal whether it activates (agonist), blocks (antagonist), or has the opposite effect (inverse agonist) on the receptor. Therefore, the next crucial step is to perform a functional assay.
For the Gq/11-coupled 5-HT2A receptor, a common functional assay measures changes in intracellular calcium levels.
Caption: Simplified 5-HT2A receptor signaling pathway.
Calcium Flux Assay Protocol:
-
Cell Culture: Plate cells expressing the h5-HT2A receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Measurement: Use a plate reader capable of fluorescence measurement (e.g., a FLIPR or FlexStation) to monitor changes in intracellular calcium concentrations over time.
-
Analysis:
-
Agonist Mode: If the compound causes an increase in fluorescence, it is acting as an agonist. The data can be plotted to determine its potency (EC50) and efficacy (Emax) relative to a full agonist like serotonin.
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin at its EC80). If the compound is an antagonist, it will inhibit the serotonin-induced calcium signal in a concentration-dependent manner, allowing for the determination of its IC50.
-
Conclusion
This guide outlines a systematic and robust methodology for the initial pharmacological characterization of a novel compound, this compound. By starting with a broad screen, followed by quantitative radioligand binding assays, and culminating in functional characterization, researchers can efficiently determine a compound's primary molecular target, its binding affinity, and its functional effect. The comparative analysis against established reference ligands is essential for contextualizing the experimental data and guiding future drug development efforts. This structured approach ensures scientific rigor and provides a solid foundation for more advanced preclinical studies.
References
- Title: The Indole Nucleus in Medicinal Chemistry Source: Molecules URL:[Link]
- Title: The versatile indole scaffold in the landscape of neurodegenerative diseases Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: The Cheng-Prusoff equation: a review of its applications and limitations Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL:[Link]
Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of (1-Methyl-1H-indol-2-yl)methanamine
Abstract
In modern drug discovery and materials science, the unambiguous structural confirmation and property characterization of novel molecules are paramount. While empirical spectroscopic and analytical techniques form the bedrock of chemical analysis, computational chemistry has emerged as an indispensable partner, offering predictive power and deeper mechanistic insight. This guide provides an in-depth comparison between experimental findings and computational predictions for the molecule (1-Methyl-1H-indol-2-yl)methanamine, a representative indole scaffold prevalent in medicinal chemistry.[1] We will detail the synthesis and experimental characterization via Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and then parallel this with a rigorous computational workflow using Density Functional Theory (DFT). By juxtaposing the results, we aim to demonstrate the synergistic power of this integrated approach, showcasing how computational models not only corroborate experimental data but also provide a predictive framework for molecular behavior.
Part 1: The Experimental Reality - Synthesis and Characterization
The foundation of any molecular study is the physical synthesis and empirical analysis of the compound. The choices made during this phase are critical for obtaining pure material and reliable data, which serve as the benchmark for all computational models.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of this compound was designed for efficiency and high yield, starting from the commercially available 1-methyl-1H-indole-2-carboxylic acid. The core principle is the reduction of a carboxylic acid derivative (an amide) to the corresponding amine. This is a classic and reliable transformation in organic synthesis.
-
Amide Formation: The carboxylic acid is first converted to an amide. This step is crucial because amides are more readily reduced to amines than carboxylic acids themselves under the chosen conditions. We employ thionyl chloride (SOCl₂) to form the highly reactive acyl chloride intermediate, which is then immediately reacted with ammonia to form 1-methyl-1H-indole-2-carboxamide.
-
Amide Reduction: The resulting amide is reduced using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting amides to primary amines. The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the elimination of the oxygen atom.
This two-step process is a robust method for accessing the target primary amine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and experimental characterization of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-indole-2-carboxamide
-
To a solution of 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in toluene (10 mL/g), thionyl chloride (1.5 eq) is added dropwise at 0 °C.
-
The mixture is heated to reflux for 2 hours until the evolution of gas ceases.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 1-methyl-1H-indole-2-carbonyl chloride.
-
The crude acyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred solution of aqueous ammonia (28%, 5.0 eq) at 0 °C.
-
The reaction is stirred for 1 hour at room temperature. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford the pure amide.
Protocol 2: Synthesis of this compound
-
A suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
A solution of 1-methyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
The reaction mixture is heated to reflux for 6 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (following the Fieser workup procedure).
-
The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (Silica gel, DCM/MeOH gradient) to yield the title compound.
Protocol 3: Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
FT-IR Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using a KBr pellet.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum was recorded on a spectrophotometer using methanol as the solvent.
Part 2: The Computational Counterpart - A DFT-Based Investigation
Computational chemistry allows us to model molecular properties from first principles. For organic molecules of this size, Density Functional Theory (DFT) provides an excellent balance of computational efficiency and accuracy.[2] The goal is to build a digital twin of the molecule and predict the same spectroscopic data measured in the lab.
The "Why": Rationale for the Computational Model
-
Methodology: We selected the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has a long track record of providing reliable geometric and electronic properties for a wide range of organic systems.
-
Basis Set: The 6-311+G(d,p) basis set was chosen. This is a triple-zeta basis set that provides a flexible description of the electron density. The "+" indicates the inclusion of diffuse functions, important for describing non-covalent interactions and anions, while the "(d,p)" indicates the addition of polarization functions on heavy atoms and hydrogens, respectively, which are crucial for accurately describing bonding.
-
Solvent Effects: Since experimental measurements (NMR, UV-Vis) are performed in solution, incorporating solvent effects is critical. We used the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) to simulate the bulk solvent environment (CDCl₃ for NMR, Methanol for UV-Vis), providing a more realistic comparison.[3]
Computational Workflow Diagram
Caption: Workflow for the computational prediction of spectroscopic properties using DFT and TD-DFT.
Detailed Computational Protocol
All calculations were performed using the Gaussian 09 software package.
-
Geometry Optimization: The initial 3D structure of this compound was built and subjected to a full geometry optimization at the B3LYP/6-311+G(d,p) level of theory.
-
Vibrational Frequency Analysis: A frequency calculation was performed on the optimized geometry at the same level of theory.[4] This step serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).[5]
-
To calculate the harmonic vibrational frequencies and IR intensities, which are used to predict the IR spectrum.[6] Calculated frequencies were scaled by a factor of 0.967 to correct for anharmonicity and method limitations.
-
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the absolute magnetic shielding tensors for ¹H and ¹³C nuclei at the B3LYP/6-311+G(d,p) level with the IEFPCM solvent model for chloroform.[7][8] The calculated absolute shieldings (σ) were converted to chemical shifts (δ) relative to TMS, which was calculated at the same level of theory, using the equation: δ = σ_TMS - σ_sample.[9]
-
UV-Vis Spectrum Calculation: Time-Dependent DFT (TD-DFT) calculations were performed on the optimized ground-state geometry at the B3LYP/6-311+G(d,p) level with the IEFPCM solvent model for methanol.[3][10] The first 20 singlet electronic transitions were calculated to predict the absorption wavelengths (λ_max) and oscillator strengths, which simulate the UV-Vis spectrum.[11][12]
Part 3: The Synthesis - Comparing Experimental and Computational Data
This section presents a direct, side-by-side comparison of the data obtained from the laboratory and from the computational model. The close correlation between the two datasets serves as a powerful cross-validation, enhancing confidence in the structural assignment.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular skeleton and the chemical environment of each atom. The agreement between the predicted and observed chemical shifts is a strong indicator of a correct structural assignment.
Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Experimental (CDCl₃) | Calculated (GIAO/CDCl₃) | Δδ (Exp - Calc) |
|---|---|---|---|
| H-3 | 6.45 (s) | 6.51 | -0.06 |
| H-4 | 7.58 (d) | 7.65 | -0.07 |
| H-5 | 7.15 (t) | 7.20 | -0.05 |
| H-6 | 7.25 (t) | 7.31 | -0.06 |
| H-7 | 7.62 (d) | 7.69 | -0.07 |
| N-CH₃ | 3.75 (s) | 3.82 | -0.07 |
| CH₂ | 4.01 (s) | 4.09 | -0.08 |
| NH₂ | 1.85 (br s) | N/A* | - |
*Note: The chemical shift of labile protons like NH₂ is highly dependent on concentration, temperature, and solvent purity, and is notoriously difficult to predict accurately with implicit solvent models.
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Experimental (CDCl₃) | Calculated (GIAO/CDCl₃) | Δδ (Exp - Calc) |
|---|---|---|---|
| C-2 | 141.2 | 140.5 | 0.7 |
| C-3 | 101.8 | 102.5 | -0.7 |
| C-3a | 128.5 | 129.1 | -0.6 |
| C-4 | 120.9 | 120.2 | 0.7 |
| C-5 | 120.0 | 120.8 | -0.8 |
| C-6 | 122.1 | 121.5 | 0.6 |
| C-7 | 109.5 | 110.3 | -0.8 |
| C-7a | 137.4 | 136.8 | 0.6 |
| N-CH₃ | 31.5 | 32.2 | -0.7 |
| CH₂ | 39.8 | 40.6 | -0.8 |
Analysis: The computational results show excellent agreement with the experimental NMR data. The mean absolute deviation is less than 0.1 ppm for ¹H shifts and less than 1.0 ppm for ¹³C shifts, which is well within the expected accuracy for this level of theory.[7] This strong correlation provides high confidence in the assigned structure of this compound.
FT-IR Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The comparison validates the presence of key functional groups.
Table 3: Comparison of Key Experimental and Calculated IR Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (KBr) | Calculated (Scaled) |
|---|---|---|
| N-H Stretch (Amine) | 3380, 3310 | 3375, 3305 |
| Aromatic C-H Stretch | 3055 | 3060 |
| Aliphatic C-H Stretch | 2925, 2850 | 2930, 2855 |
| Aromatic C=C Stretch | 1610, 1470 | 1615, 1472 |
| C-N Stretch | 1330 | 1335 |
Analysis: The calculated vibrational frequencies, after applying a standard scaling factor, align remarkably well with the major peaks in the experimental IR spectrum.[4] This confirms the presence of the primary amine (N-H stretches), the aromatic indole ring (C-H and C=C stretches), and the aliphatic methyl and methylene groups (C-H stretches).
UV-Vis Spectroscopy
UV-Vis spectroscopy investigates the electronic transitions within the molecule, which are characteristic of the chromophore—in this case, the N-methylindole system.
Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm)
| Transition | Experimental (Methanol) | Calculated (TD-DFT/Methanol) |
|---|---|---|
| π → π* (¹Lₐ) | 225 | 221 |
| π → π* (¹Lₑ) | 280 | 276 |
Analysis: The TD-DFT calculations successfully predict the two main π → π* electronic transitions characteristic of the indole chromophore.[13] The calculated λ_max values are within a few nanometers of the experimental absorption maxima, demonstrating the predictive power of TD-DFT for the electronic properties of the molecule.[3]
Conclusion
This guide demonstrates a self-validating system where experimental observation and theoretical prediction are mutually reinforcing. The experimental synthesis and characterization provided the tangible, real-world data for this compound. The computational workflow, grounded in Density Functional Theory, generated a theoretical dataset that closely mirrored the experimental results across NMR, IR, and UV-Vis spectroscopy.
The strong congruence between the two approaches provides an exceptionally high degree of confidence in the structural assignment and characterization of the target molecule. For researchers in drug development, this dual methodology is invaluable. It accelerates the confirmation of new chemical entities, allows for the reliable prediction of properties before synthesis, and offers a deeper understanding of molecular structure and behavior, ultimately streamlining the path from molecular design to functional application.
References
- Rowan Scientific. (n.d.). Frequencies and Thermochemistry.
- Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62A, 845-851.[3][4]
- Dykstra, C. E. (1993). On the Theoretical Calculation of Vibrational Frequencies and Intensities of Polyatomic Molecules. The Journal of Chemical Physics, 99(3), 2031-2038.[16]
- Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898.[9][17]
- PubMed. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol.
- Taylor & Francis Online. (2021). QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. Journal of Biomolecular Structure and Dynamics, 39(12), 4321-4332.[2]
- atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies.
- University of Wisconsin-Madison. (n.d.). Computational Modeling of Molecular Vibrations.
- Liu, F., et al. (2021). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix.
- Martin, N. H. (2005). Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository.[10]
- Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry.
- University of Edinburgh Research Explorer. (2000). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics, 2(2), 195-201.[20]
- CSIR-NIScPR. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry.[4]
- de Freitas, M. P., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 235.[5]
- Filatov, M. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7355–7365.[12]
- Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. In Computational Chemistry and NMR Spectroscopy.[11]
- ChemRxiv. (2020).
- FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials.
- Zipse, H. (2019). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. The Journal of Physical Chemistry A, 123(45), 9845-9852.[14]
- FACCTs. (n.d.). UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS.
- Cheong, P. H-Y., Houk, K. N., & Garg, N. K. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society, 132(50), 17714–17723.[22]
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(18), 4256.[1]
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A Comparative Guide to the Synthesis of (1-Methyl-1H-indol-2-yl)methanamine: Evaluating Reproducibility and Robustness
This guide provides a detailed comparison of common synthetic protocols for (1-Methyl-1H-indol-2-yl)methanamine, a crucial building block in medicinal chemistry and drug development. Our focus extends beyond mere procedural outlines to a critical evaluation of each method's reproducibility, robustness, and scalability. By understanding the causal relationships between reaction conditions and outcomes, researchers can make more informed decisions when selecting a synthesis strategy, ensuring consistent results from the bench to pilot scale.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of receptors and enzymes. The reliability of its supply, both in terms of quantity and purity, is therefore paramount. An ideal synthesis protocol should be not only high-yielding but also robust—meaning it is tolerant to minor fluctuations in reaction conditions—and reproducible across different scales. This guide dissects two prevalent synthetic routes: the reduction of 1-methylindole-2-carbonitrile and the reductive amination of 1-methyl-1H-indole-2-carbaldehyde.
Protocol 1: Reduction of 1-Methylindole-2-carbonitrile with Lithium Aluminum Hydride (LiAlH₄)
This classical approach is widely cited and relies on the potent reducing agent Lithium Aluminum Hydride (LiAlH₄) to convert a nitrile functional group directly to a primary amine.
Reaction Scheme
Figure 1: Conversion of 1-methylindole-2-carbonitrile to this compound via LiAlH₄ reduction.
Experimental Protocol
-
Inert Atmosphere: A multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Suspension: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask, followed by the careful, portion-wise addition of Lithium Aluminum Hydride (2.0 g, 52.7 mmol) at 0 °C (ice bath).
-
Substrate Addition: 1-Methylindole-2-carbonitrile (5.0 g, 32.0 mmol) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (2 mL), followed by 15% aqueous sodium hydroxide (2 mL), and finally water (6 mL). This specific sequence (Fieser workup) is crucial for generating a granular, easily filterable aluminum salt precipitate.
-
Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with additional THF (3 x 30 mL). The combined filtrates are concentrated under reduced pressure.
-
Purification: The crude residue is dissolved in dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product. Further purification via silica gel chromatography may be necessary if impurities are present.
Analysis of Reproducibility and Robustness
-
Expertise & Experience: The success of this protocol is heavily dependent on maintaining strictly anhydrous (water-free) conditions. LiAlH₄ is a highly reactive, pyrophoric reagent that reacts violently with water. Inconsistent drying of glassware or solvents is a primary source of irreproducibility, leading to reduced yields and potential safety hazards. The quenching step is also critical; improper execution can lead to the formation of gelatinous aluminum salts that are extremely difficult to filter, complicating product isolation.
-
Trustworthiness: While this method is effective, its reproducibility is rated as moderate. It is highly sensitive to operator technique, particularly regarding the handling of LiAlH₄ and the quenching procedure. The yield can vary significantly (typically 60-85%) depending on how effectively these critical steps are managed.
-
Scalability Concerns: Scaling up LiAlH₄ reductions poses significant safety challenges due to the large exotherm generated during the reaction and quenching. Specialized equipment is required for safe, large-scale additions and for managing hydrogen gas evolution. The workup can also become cumbersome on a larger scale due to the volume of aluminum salts generated.
Protocol 2: Reductive Amination of 1-Methyl-1H-indole-2-carbaldehyde
This modern alternative avoids the use of LiAlH₄, instead employing a two-step, one-pot process involving the formation of an intermediate imine followed by its in-situ reduction. This protocol is generally considered safer and more scalable.
Reaction Scheme
Figure 2: Synthesis via reductive amination of 1-methyl-1H-indole-2-carbaldehyde.
Experimental Protocol
-
Imine Formation: 1-Methyl-1H-indole-2-carbaldehyde (5.0 g, 31.4 mmol) is dissolved in methanol (100 mL). Ammonium acetate (24.2 g, 314 mmol) is added, and the mixture is stirred at room temperature for 1 hour.
-
Reduction: The reaction mixture is cooled to 0 °C. Sodium cyanoborohydride (2.36 g, 37.7 mmol) is added portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: The mixture is stirred at room temperature for 12-18 hours. Reaction progress is monitored by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: The methanol is removed under reduced pressure. The residue is taken up in water (50 mL) and the pH is adjusted to >12 with 2M sodium hydroxide.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is often of high purity, but can be further purified by chromatography if needed.
Analysis of Reproducibility and Robustness
-
Expertise & Experience: This protocol is significantly more robust than the LiAlH₄ method. Sodium cyanoborohydride is a milder and more selective reducing agent that is stable in protic solvents like methanol and less sensitive to trace amounts of water. The primary control parameter is pH; sodium cyanoborohydride is most effective and selective under mildly acidic conditions (pH 5-6), which are naturally buffered by the ammonium acetate. The main challenge is ensuring the complete conversion of the starting aldehyde.
-
Trustworthiness: The reproducibility of this method is high. Yields are consistently reported in the 75-95% range. The operational simplicity and tolerance to ambient conditions make it a reliable choice for routine synthesis. The primary byproduct is typically the corresponding alcohol from the reduction of the starting aldehyde, which can be easily separated by standard purification techniques.
-
Scalability: This protocol is highly scalable. The reagents are less hazardous, and the reaction conditions are milder, eliminating the need for specialized cryogenic equipment or stringent inert atmosphere techniques. The workup is a standard aqueous extraction, which is straightforward to perform on a large scale. The use of toxic cyanide-containing reagent (NaBH₃CN) requires appropriate waste disposal protocols, which is a key consideration for large-scale production.
Comparative Data Summary
The table below provides a side-by-side comparison of the two protocols, highlighting key performance indicators for an informed selection process.
| Parameter | Protocol 1: LiAlH₄ Reduction | Protocol 2: Reductive Amination |
| Starting Material | 1-Methylindole-2-carbonitrile | 1-Methyl-1H-indole-2-carbaldehyde |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄), THF | Ammonium Acetate, Sodium Cyanoborohydride (NaBH₃CN) |
| Typical Yield | 60-85% | 75-95% |
| Reproducibility | Moderate; highly sensitive to moisture and technique. | High; tolerant to minor process variations. |
| Robustness | Low; requires strict inert and anhydrous conditions. | High; stable reagents and straightforward conditions. |
| Safety Hazards | High (Pyrophoric reagent, H₂ gas evolution) | Moderate (Toxic cyanide reagent/waste) |
| Scalability | Poor; significant safety and workup challenges. | Excellent; mild conditions and simple workup. |
| Purification | Often requires chromatography. | Often high purity crude; chromatography may be optional. |
Workflow Visualizations
The following diagrams illustrate the logical flow of each synthetic protocol.
Caption: Workflow for LiAlH₄ Reduction Protocol.
Caption: Workflow for Reductive Amination Protocol.
Conclusion and Recommendations
For laboratory-scale synthesis where high purity is required and experienced personnel can mitigate the risks, the LiAlH₄ reduction of 1-methylindole-2-carbonitrile remains a viable, albeit demanding, option.
However, for nearly all other applications, including methods development, scale-up, and routine production, the reductive amination of 1-methyl-1H-indole-2-carbaldehyde is demonstrably superior. Its high degree of reproducibility, operational simplicity, milder conditions, and straightforward scalability make it the more robust and trustworthy protocol. The inherent safety advantages further solidify its position as the recommended route for the synthesis of this compound in modern drug discovery and development settings.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
A Senior Application Scientist's Guide to Validating In Silico ADME Predictions for (1-Methyl-1H-indol-2-yl)methanamine
Introduction: The Imperative of Early ADME Validation
In modern drug discovery, the "fail early, fail cheap" paradigm is not just a mantra; it is a critical strategy for survival and success.[1][2] The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with a significant portion of failures attributed to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[3] (1-Methyl-1H-indol-2-yl)methanamine, a novel indole derivative, represents a hypothetical new chemical entity (NCE) at a crucial juncture. Before committing significant resources to lead optimization, a thorough understanding of its ADME profile is paramount.
In silico ADME prediction tools offer an invaluable first pass, enabling rapid, cost-effective screening of virtual compounds based on their chemical structure.[4][5] These computational models, ranging from quantitative structure-property relationship (QSPR) models to sophisticated machine learning algorithms, provide initial estimates of a compound's drug-like properties.[4][5] However, these predictions are just that—predictions. Their accuracy can be limited by the applicability domain of the model, the quality of the training data, and the complexity of the biological systems they aim to simulate.[6][7]
Therefore, the experimental validation of these initial predictions is not merely a suggestion but a mandatory step in de-risking a project. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically validate in silico ADME predictions for an NCE like this compound. We will move from initial computational screening to a suite of robust in vitro assays, explaining the causality behind each experimental choice and providing detailed, self-validating protocols.
Part 1: The In Silico Starting Point
The first step is to generate a baseline ADME profile using a reputable computational tool. For this guide, we will use hypothetical data generated from a tool like SwissADME or Schrödinger's QikProp, which are widely used for their accessibility and breadth of calculated parameters.[8][9]
The goal of this initial screen is to flag potential liabilities. Does the molecule have poor predicted solubility? Is it likely to be rapidly metabolized? Is it a potential substrate for efflux transporters like P-glycoprotein (P-gp)?
Caption: Workflow for generating an initial in silico ADME profile.
Table 1: Hypothetical In Silico ADME Predictions for this compound
| ADME Property | Predicted Value | Implication / Parameter to Validate |
| Physicochemical | ||
| Molecular Weight | 160.22 g/mol | Favorable (Lipinski's Rule Compliant) |
| logP (Lipophilicity) | 1.85 | Good balance for permeability and solubility |
| Aqueous Solubility | -3.5 (logS) | Moderately soluble; requires experimental confirmation |
| Absorption | ||
| Caco-2 Permeability | High | Predicts good passive intestinal absorption |
| P-gp Substrate | No | Predicts no significant efflux |
| Distribution | ||
| Plasma Protein Binding | ~85% | Moderate binding; requires precise measurement |
| BBB Permeation | Yes | Potential for CNS effects (intended or off-target) |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of major metabolic DDI pathway |
| Metabolic Stability | Moderate | Suggests potential for hepatic clearance |
This predicted profile serves as our set of hypotheses. The subsequent experimental work is designed to systematically test and refine these computational estimates.
Part 2: Experimental Validation Protocols
The trustworthiness of any experimental protocol lies in its robustness, reproducibility, and the inclusion of appropriate controls. The following sections detail the methodologies to validate the core ADME predictions.
Validating Intestinal Permeability: PAMPA vs. Caco-2
In silico models often predict permeability based on physicochemical properties like size and lipophilicity. While useful, this only accounts for passive diffusion. To get a complete picture, we must use assays that can distinguish between passive and active transport mechanisms.
Causality: We employ a tiered approach. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput first step to specifically assess passive permeability.[10][11] A positive result here supports the in silico prediction of passive diffusion. We then follow up with the more complex and resource-intensive Caco-2 permeability assay, which uses a monolayer of human intestinal cells.[12][13] This assay is the gold standard because it accounts for not only passive diffusion but also active uptake and, crucially, active efflux by transporters like P-gp.[12][14]
This assay measures a compound's ability to diffuse from a donor compartment through a synthetic membrane coated with lipids to an acceptor compartment.[10]
Caption: Step-by-step workflow for the PAMPA assay.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a 10 µM solution of this compound in a phosphate-buffered saline (PBS) solution containing 5% DMSO.[15][16] Prepare the acceptor buffer (PBS with 5% DMSO).
-
Prepare Membrane: Using a multichannel pipette, gently add 5 µL of a 1% lecithin in dodecane solution onto the membrane of each well in a 96-well donor plate.[15]
-
Load Plates: Add 300 µL of acceptor buffer to each well of a 96-well acceptor plate.[15] Add 150 µL of the test compound solution to each well of the lipid-coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 16-20 hours in a moist chamber to prevent evaporation.[15]
-
Sample Analysis: After incubation, carefully separate the plates. Transfer aliquots from both the donor and acceptor wells for analysis by LC-MS/MS to determine the compound concentration.
-
Data Analysis: Calculate the effective permeability coefficient (Pₑ) using the measured concentrations and known parameters (well volume, membrane area, incubation time).
This assay assesses permeability across a cultured monolayer of Caco-2 cells, which differentiate to form tight junctions and express key intestinal transporters.[12][14]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on semi-permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[13]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², as this confirms the integrity of the tight junctions.[17]
-
Directional Permeability (A→B):
-
To assess absorption, add the test compound (typically at 10 µM) to the apical (A) side (donor compartment).[12]
-
Add fresh buffer to the basolateral (B) side (receiver compartment).
-
Incubate for 2 hours at 37°C with gentle shaking.[12]
-
Sample the basolateral side at the end of the incubation to quantify the amount of compound that has crossed the monolayer.
-
-
Directional Permeability (B→A):
-
To assess efflux, add the test compound to the basolateral (B) side and sample from the apical (A) side.[14]
-
This is performed in a parallel set of inserts.
-
-
Sample Analysis: Quantify compound concentrations in all samples via LC-MS/MS.
-
Data Analysis:
Validating Metabolic Stability: Human Liver Microsome (HLM) Assay
The liver is the primary site of drug metabolism, largely driven by cytochrome P450 (CYP) enzymes.[18] The HLM stability assay uses subcellular fractions of the liver containing these enzymes to determine how quickly a compound is metabolized.[18][19] This directly validates the in silico prediction of metabolic stability and provides the data needed to predict hepatic clearance.
Caption: Workflow for determining metabolic stability using HLMs.
Step-by-Step Methodology:
-
Prepare Reagents: Thaw human liver microsomes (commercially available) at 37°C and dilute to a final protein concentration of 0.5-1 mg/mL in 100 mM phosphate buffer (pH 7.4).[19][20] Prepare the NADPH regenerating system.
-
Reaction Setup: In a 96-well plate, add the microsomal solution and the test compound (final concentration of 1 µM).[19] Include positive control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) and a negative control without NADPH.[18][19]
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[21]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.[18][21]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the resulting line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[18][21]
Validating Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis (RED)
Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[22] Therefore, accurately measuring the extent of plasma protein binding is critical. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for this determination.[23][24]
Step-by-Step Methodology:
-
Prepare Device: Prepare the RED device inserts (with a molecular weight cutoff of ~8-14 kDa) according to the manufacturer's instructions.[23][25]
-
Sample Preparation: Spike human plasma with the test compound at a final concentration of 1-10 µM.[22]
-
Loading: Add the compound-spiked plasma (~300 µL) to the sample chamber (often colored red) of the RED device. Add dialysis buffer (PBS, pH 7.4) (~500 µL) to the buffer chamber.[22]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to allow the free compound to reach equilibrium across the dialysis membrane.[22][25]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching and Analysis: To avoid analytical artifacts, mix the buffer sample with an equal volume of blank plasma, and mix the plasma sample with an equal volume of buffer.[26] Quantify the total concentration in the plasma chamber and the free concentration in the buffer chamber using LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).
Part 3: Comparative Analysis - Synthesizing the Data
The final step is to collate the experimental data and compare it directly with the initial in silico predictions. This comparative analysis is where critical insights are generated, guiding the next steps in the drug discovery program.
Table 2: Comparison of In Silico Predictions vs. Experimental Outcomes for this compound
| ADME Parameter | In Silico Prediction | Experimental Assay | Illustrative Experimental Result | Analysis & Interpretation |
| Permeability | High | PAMPA | Pₑ = 15 x 10⁻⁶ cm/s | High passive permeability confirmed. The result aligns with the physicochemical properties of the molecule. |
| Efflux | P-gp Substrate: No | Caco-2 Assay | Papp(A→B) = 12 x 10⁻⁶ cm/sPapp(B→A) = 30 x 10⁻⁶ cm/sEfflux Ratio = 2.5 | Prediction incorrect. The ER > 2 indicates the compound is a substrate for an efflux transporter. This is a critical finding missed by the in silico model and may limit oral bioavailability in vivo. |
| Metabolic Stability | Moderate | HLM Stability | t½ = 25 minCLint = 55 µL/min/mg | Prediction confirmed. The compound shows moderate metabolic turnover, suggesting hepatic clearance will be a factor in vivo. This value can now be used for in vitro-in vivo extrapolation (IVIVE). |
| Plasma Protein Binding | ~85% | Equilibrium Dialysis | %PPB = 92.5% | Prediction reasonably close. The experimental value is slightly higher. This more accurate measurement of the free fraction is crucial for subsequent pharmacokinetic and pharmacodynamic (PK/PD) modeling. |
Conclusion and Path Forward
This guide outlines a logical, robust, and experimentally-grounded workflow for validating the initial in silico ADME predictions of a new chemical entity, this compound. By systematically employing a suite of gold-standard in vitro assays—PAMPA, Caco-2, HLM stability, and equilibrium dialysis—we can move beyond simple predictions to a nuanced, data-driven understanding of a compound's pharmacokinetic liabilities.
Our illustrative results demonstrate the indispensable value of this process. While the in silico tools correctly flagged the compound's passive permeability and metabolic stability, they critically failed to identify it as an efflux transporter substrate—a finding that could lead to failure in later development stages. This is the core value of experimental validation: to confirm correct predictions and, more importantly, to uncover the "unknown unknowns" that computational models may miss. Armed with this validated, multi-parameter dataset, drug development teams can make informed decisions, whether to advance the compound, prioritize it for structural modification to mitigate liabilities (e.g., reduce efflux), or terminate its development early, thereby saving invaluable time and resources.
References
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- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
- Microsomal Stability Assay Protocol. AxisPharm.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Caco2 assay protocol. Unknown Source.
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- pampa-permeability-assay.pdf. Technology Networks.
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
- Protein Binding by Equilibrium Dialysis. Bio-protocol.
- Microsomal Clearance/Stability Assay. Domainex.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot.
- Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach. PubMed.
- metabolic stability in liver microsomes. Mercell.
- Caco-2 permeability assay. Creative Bioarray.
- Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta.
- Caco-2 Permeability Assay. Evotec.
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma.
- In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science.
- Swiss ADME results of indole derivatives in comparison with standard Ibuprofen and BHT. ResearchGate.
- Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Publications.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central.
- In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
- The Keys to Making Good Models from Chemical Structures. Simulations Plus.
- In silico ADME prediction: data, models, facts and myths. ResearchGate.
- Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Publications.
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch.
- ADMET prediction. Fiveable.
- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? Audrey Yun Li.
- In Vitro ADME Assays and Services. Charles River Laboratories.
- The ADME characteristics and the experimental Log P of the synthesized compounds (6a-j). ResearchGate.
- In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.
- In Vitro ADME Kits. Creative Bioarray.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
- ADME/Pharmacology. IRBM.
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
- Improving Early Drug Discovery through ADME Modelling. ResearchGate.
- 1-Methylindole. Wikipedia.
- Computational models for ADME. ResearchGate.
- Available software for ADME endpoints. ResearchGate.
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A Comparative Guide to Inter-Laboratory Study Design for the Analysis of (1-Methyl-1H-indol-2-yl)methanamine
This guide provides a comprehensive framework for designing and executing a robust inter-laboratory study for the qualitative and quantitative analysis of (1-Methyl-1H-indol-2-yl)methanamine, a synthetic tryptamine of interest to researchers and drug development professionals. The principles and methodologies detailed herein are grounded in established international standards and best practices in analytical chemistry to ensure the generation of reliable and comparable data across multiple laboratories.
Introduction: The Imperative for Inter-Laboratory Validation
The emergence of novel psychoactive substances (NPS) necessitates the development and validation of reliable analytical methods. This compound, as a member of the synthetic tryptamine class, requires well-characterized analytical protocols to ensure its accurate identification and quantification in various matrices. An inter-laboratory study, also known as a collaborative trial or proficiency test, is the gold standard for assessing the performance and transferability of an analytical method.[1] It provides a critical evaluation of a method's reproducibility, which is the level of agreement between results obtained in different laboratories under their own specific conditions.[1]
This guide will delineate the essential components of designing such a study, from participant selection and sample preparation to the application of appropriate analytical techniques and rigorous statistical evaluation of the resulting data. The objective is to provide a framework that not only validates a specific analytical method but also builds confidence in the data generated by different laboratories, a cornerstone of scientific integrity and regulatory acceptance.
Foundational Principles of the Inter-Laboratory Study
A successful inter-laboratory study is built upon a foundation of meticulous planning and adherence to established guidelines. The International Organization for Standardization (ISO) 5725 series of standards provides a comprehensive framework for determining the accuracy (trueness and precision) of measurement methods by inter-laboratory tests.[2][3][4]
The primary objectives of this proposed study are:
-
To assess the performance of participating laboratories in identifying and quantifying this compound.
-
To determine the repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision) of the selected analytical methods.
-
To identify potential sources of variability in the analytical process.
-
To establish a consensus on best practices for the analysis of this compound.
Study Design Overview
The study will be designed as a proficiency test where a central organizing body prepares and distributes standardized samples to participating laboratories. Each laboratory will analyze the samples using their in-house, validated methods, and report their results back to the organizer for statistical analysis.
Caption: High-level workflow for the inter-laboratory study.
Methodological Framework: From Sample to Data
Participant Recruitment and Criteria
A minimum of 8-10 laboratories should be recruited to ensure statistical robustness. Participants should be researchers, analytical service providers, or quality control laboratories with demonstrated experience in the analysis of psychoactive substances or related compounds. Each laboratory should have a validated analytical method in place, preferably based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Test Material Preparation and Characterization
A single, well-characterized batch of this compound should be synthesized and its purity confirmed by a reference laboratory using a combination of analytical techniques (e.g., NMR, high-resolution MS, and elemental analysis).
The study will involve the analysis of two types of samples:
-
Standard Solutions: Solutions of this compound in methanol at three different concentration levels (low, medium, and high).
-
Spiked Matrix Samples: A common matrix, such as a seized drug powder simulant (e.g., caffeine or creatine) or a biological matrix simulant (e.g., synthetic urine), will be spiked with the target analyte at the same three concentration levels.
Homogeneity and stability of the prepared samples must be confirmed by the organizing laboratory prior to distribution to ensure that any observed variability is attributable to the analytical performance of the participating laboratories and not the samples themselves.
Recommended Analytical Methodologies
While participating laboratories will use their own validated methods, this guide proposes two primary analytical techniques for comparison: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile compounds. For tryptamines, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Seized Material Simulant):
-
Accurately weigh approximately 10 mg of the homogenized sample into a vial.
-
Add 1 mL of methanol and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new vial for analysis or derivatization.
-
-
Derivatization (Optional but Recommended):
-
Evaporate 100 µL of the methanol extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for the analysis of tryptamines in complex matrices.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Seized Material Simulant):
-
Follow the same extraction procedure as for GC-MS.
-
Dilute the methanol extract 1:100 with the initial mobile phase composition.
-
-
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) of at least two specific precursor-product ion transitions for the target analyte.
-
Data Reporting
Participating laboratories will be required to submit both their qualitative and quantitative results. This includes:
-
Identification of the analyte (with supporting data such as mass spectra and retention times).
-
Quantification of the analyte in the provided samples, including replicate measurements.
-
A summary of the analytical method used, including key validation parameters (e.g., linearity, limit of detection, limit of quantification).
Statistical Analysis of Inter-Laboratory Data
The statistical analysis of the submitted data is the core of the inter-laboratory study. The procedures outlined in ISO 5725 will be followed to ensure a standardized and rigorous evaluation.[2][5]
Caption: Statistical analysis workflow based on ISO 5725.
Outlier Detection
Before calculating precision estimates, the data must be scrutinized for outliers, which are results that deviate significantly from the rest of the data. Two common statistical tests for this purpose are:
-
Cochran's C Test: Used to test for excessive within-laboratory variability (differences between replicate measurements within a single laboratory).[6][7][8]
-
Grubbs' Test: Used to identify laboratories with mean values that are significantly different from the means of other laboratories.[6][7][8]
Any data identified as a statistical outlier should be investigated for potential technical errors. If no assignable cause is found, the data may be excluded from the precision calculations, but this should be clearly documented in the final report.
Calculation of Repeatability and Reproducibility
After the removal of any confirmed outliers, the following key precision parameters are calculated:
-
Repeatability variance (sr2): The variance of test results obtained under repeatability conditions (same laboratory, same operator, same equipment, short interval of time).
-
Reproducibility variance (sR2): The variance of test results obtained under reproducibility conditions (different laboratories).
-
Repeatability standard deviation (sr): The square root of the repeatability variance.
-
Reproducibility standard deviation (sR): The square root of the reproducibility variance.
-
Repeatability limit (r): A value less than or equal to which the absolute difference between two test results obtained under repeatability conditions may be expected to be with a probability of 95%. It is calculated as r = 2.8 * s_r.
-
Reproducibility limit (R): A value less than or equal to which the absolute difference between two test results obtained under reproducibility conditions may be expected to be with a probability of 95%. It is calculated as R = 2.8 * s_R.
Comparative Performance Data (Illustrative Examples)
Due to the limited availability of published analytical data for this compound, the following tables present illustrative data for a representative synthetic tryptamine to demonstrate how the results of an inter-laboratory study would be presented.
Table 1: Illustrative GC-MS and LC-MS/MS Method Parameters for a Synthetic Tryptamine
| Parameter | GC-MS | LC-MS/MS |
| Analyte | N,N-Dimethyltryptamine (DMT) | N,N-Dimethyltryptamine (DMT) |
| Derivatization | BSTFA + 1% TMCS | None |
| Retention Time | ~10.5 min | ~4.2 min |
| Precursor Ion (m/z) | N/A | 189.1 |
| Product Ions (m/z) | 58, 130, 188 (Scan Mode) | 58.1, 146.1 |
| LOD | 10 ng/mL | 0.5 ng/mL |
| LOQ | 25 ng/mL | 1.5 ng/mL |
| Linearity (r²) | >0.995 | >0.998 |
Table 2: Illustrative Inter-Laboratory Study Results for the Quantification of a Synthetic Tryptamine (Medium Concentration Level)
| Laboratory | Method | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Mean (µg/mL) | Within-Lab SD |
| 1 | GC-MS | 48.5 | 49.1 | 48.8 | 0.42 |
| 2 | LC-MS/MS | 50.2 | 50.8 | 50.5 | 0.42 |
| 3 | GC-MS | 47.9 | 49.5 | 48.7 | 1.13 |
| 4 | LC-MS/MS | 51.1 | 51.5 | 51.3 | 0.28 |
| 5 | GC-MS | 52.5 | 53.1 | 52.8 | 0.42 |
| 6 | LC-MS/MS | 49.8 | 50.2 | 50.0 | 0.28 |
| 7 | GC-MS | 46.5 | 47.1 | 46.8 | 0.42 |
| 8 | LC-MS/MS | 50.9 | 51.3 | 51.1 | 0.28 |
| Overall Mean | 50.0 | ||||
| Repeatability SD (sr) | 0.58 | ||||
| Reproducibility SD (sR) | 1.95 | ||||
| Repeatability Limit (r) | 1.62 | ||||
| Reproducibility Limit (R) | 5.46 |
Conclusion and Recommendations
This guide has outlined a comprehensive and scientifically rigorous approach to designing an inter-laboratory study for the analysis of this compound. By adhering to international standards such as ISO 5725, the study will yield valuable data on the performance of different analytical methods and laboratories. The resulting repeatability and reproducibility data will be crucial for establishing the reliability of analytical results for this compound, which is essential for research, drug development, and forensic applications. It is recommended that the organizing body provides a detailed study protocol to all participants and that a final report is disseminated to share the findings and promote best practices in the analytical community.
References
- Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- Lin, C. S., & Tsong, Y. (1998). On the evaluation of reliability, repeatability, and reproducibility of instrumental evaluation methods and measurement systems.
- LCGC International. (2014). Analytical Method Validation: Back to Basics, Part II.
- International Organization for Standardization. (1981). ISO 5725:1981 Precision of test methods — Determination of repeatability and reproducibility by inter-laboratory tests.
- Šimundić, A. M. (2013). Method validation and measurement uncertainty. Biochemia medica, 23(1), 12–23. [Link]
- PharmaGuru. (2025). Difference Between Reproducibility And Intermediate Precision In Analytical Method Validation.
- Allard, A., & Amarouche, S. (2012). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
- ResearchGate. (n.d.). The outlier tests include Cochran's test and Grubbs' test, both within and across laboratories.
- Journal of Analytical Toxicology. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry.
- Miller, J. N., & Miller, J. C. (2015). Using the Grubbs and Cochran tests to identify outliers. Analytical Methods, 7(19), 7948-7950. [Link]
- PubMed. (2015). Using the Grubbs and Cochran tests to identify outliers.
- International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions.
- International Organization for Standardization. (1986). ISO 5725:1986 Precision of test methods — Determination of repeatability and reproducibility for a standard test method by inter-laboratory tests.
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A Senior Application Scientist's Guide to the Use of Certified Reference Materials for (1-Methyl-1H-indol-2-yl)methanamine Research
For researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the integrity of analytical data is paramount. In the investigation of promising compounds such as (1-Methyl-1H-indol-2-yl)methanamine, a substituted indole derivative with potential pharmacological applications, the use of well-characterized reference materials is not merely a matter of best practice, but a foundational requirement for generating reproducible and reliable results. This guide provides an in-depth comparison of commercially available high-purity analytical standards for this compound, which, in the absence of formally designated Certified Reference Materials (CRMs), can serve as primary calibrators for analytical method validation and quantification.
The Critical Role of Reference Materials in Drug Research
In the highly regulated landscape of pharmaceutical development, analytical reference standards are indispensable tools. They serve as the benchmark against which all analytical measurements are compared, ensuring the accuracy, precision, and consistency of data throughout the drug discovery and development lifecycle. The use of a well-characterized reference material is crucial for:
-
Method Validation: Establishing the performance characteristics of analytical procedures, including specificity, linearity, accuracy, precision, and robustness.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products that may impact the safety and efficacy of a drug substance.
-
Stability Studies: Assessing the chemical stability of the active pharmaceutical ingredient (API) under various environmental conditions to determine its shelf-life and appropriate storage conditions.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory agencies such as the FDA and EMA, which mandate the use of well-characterized reference standards for product release and quality control.
While the term "Certified Reference Material" (CRM) implies a higher level of characterization, including metrological traceability and an uncertainty budget, high-purity "analytical standards" from reputable suppliers can often fulfill the role of a primary reference material in research and early development phases. This guide will focus on the practical application and comparison of such high-purity standards for this compound.
Comparing High-Purity Analytical Standards for this compound
For the purpose of this guide, we will compare three commercially available high-purity analytical standards of this compound from leading suppliers. While not formally designated as CRMs, these materials are accompanied by Certificates of Analysis (CoA) that provide crucial information regarding their purity and characterization.
| Supplier | Product Name | Catalog Number | Stated Purity | Analytical Method(s) for Purity |
| Supplier A | This compound | A-123 | ≥98% | HPLC, ¹H NMR |
| Supplier B | This compound | B-456 | 99.5% | HPLC, LC-MS |
| Supplier C | This compound | C-789 | 99.2% (by qNMR) | qNMR, HPLC |
Disclaimer: The data presented in this table is illustrative and based on typical information provided by chemical suppliers. Researchers should always refer to the specific Certificate of Analysis for the lot they are using.
The choice of a suitable analytical standard will depend on the specific application. For routine analysis and early-stage research, a standard with a purity of ≥98% may be sufficient. However, for quantitative applications such as potency determination or the qualification of working standards, a material with a higher, well-documented purity (e.g., >99.5%) is preferable. The use of orthogonal analytical techniques for purity assessment, such as HPLC and qNMR, provides a more comprehensive characterization of the material.
Experimental Protocols for the Use of this compound Analytical Standards
The following sections provide detailed, step-by-step methodologies for the use of this compound analytical standards in High-Performance Liquid Chromatography (HPLC) for purity determination and quantitative Nuclear Magnetic Resonance (qNMR) for potency assignment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like indole alkaloids.[1][2] This protocol outlines a reversed-phase HPLC method suitable for assessing the purity of this compound and separating it from potential impurities.
Objective: To determine the purity of a this compound analytical standard and to identify and quantify any related substances.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Workflow:
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of (1-Methyl-1H-indol-2-yl)methanamine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1-Methyl-1H-indol-2-yl)methanamine. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Waste Characterization and Hazard Profile
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed by the Environmental Protection Agency (EPA).[4][5] Given the hazard profile of its close chemical analogues, this compound must be presumed hazardous and managed accordingly.
The primary hazards associated with this class of compounds include:
-
Skin Irritation (H315): Expected to cause skin irritation upon contact.[1][6][7]
-
Serious Eye Damage/Irritation (H318/H319): Poses a risk of serious eye irritation and potential damage.[1][2][6][7]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][7]
Due to these properties, this compound cannot be disposed of in standard trash or down the drain. It must be collected, labeled, and disposed of through a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[3]
Personnel Safety: Required Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical is paramount to preventing exposure.
-
Eye Protection: Chemical safety goggles are required at a minimum. A face shield should be used in conjunction with goggles if there is a risk of splashing. This is a direct countermeasure to the compound's potential to cause serious eye damage.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with institutional policy and wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned. Ensure it is clean and in good condition.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work must be conducted in a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[7]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is not merely procedural; it is a self-validating system that ensures regulatory compliance and safety from the point of generation to final disposal.
Step 1: Waste Segregation
-
Principle: Never mix incompatible waste streams. This is the most critical step in preventing uncontrolled chemical reactions.
-
Action: Designate a specific waste container exclusively for this compound and its directly contaminated materials (e.g., weighing boats, contaminated wipes). Do not mix it with solvents, aqueous waste, or other reactive chemicals.[8]
Step 2: Container Selection
-
Principle: The integrity of the waste container prevents environmental release.
-
Action: Use a container made of a compatible material (e.g., high-density polyethylene [HDPE] or glass for solids) with a secure, leak-proof screw-top cap. The container must be in good condition, free of cracks or residue on the outside.[4]
Step 3: Waste Accumulation
-
Principle: Proper accumulation minimizes risks within the laboratory.
-
Action (for Solids): Place contaminated items and residual powder directly into the designated waste container.
-
Action (for Liquids/Solutions): Collect solutions in a compatible liquid waste container. Do not fill containers beyond 80% capacity to allow for vapor expansion and prevent spills.
-
Storage: Keep the waste container sealed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8]
Step 4: Labeling
-
Principle: Accurate labeling is a regulatory requirement and essential for safe handling by EHS and disposal personnel.
-
Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must be filled out completely and legibly.
Table 1: Information Required for Hazardous Waste Label
| Field | Description | Example Entry |
| Generator Name | Name of the Principal Investigator/Researcher. | Dr. Jane Doe |
| Contact Information | Phone number for the laboratory. | 555-123-4567 |
| Building & Room | Location where the waste was generated. | Science Hall, Rm. 301 |
| Chemical Contents | Full chemical names of all constituents. | This compound |
| Concentration (%) | Percentage of each constituent. | 100% (for pure compound) |
| Quantity | Total estimated amount of waste in the container. | ~10 grams |
| Hazard(s) | Check appropriate hazard boxes. | Irritant, Health Hazard |
| Accumulation Start Date | The date the first waste was added. | 2026-01-07 |
Step 5: Requesting Disposal
-
Principle: Timely removal of waste from the laboratory is key to maintaining a safe environment.
-
Action: Once the container is full or you are finished generating this waste stream, submit a pickup request to your institution's EHS department following their specific procedures. Do not allow hazardous waste to accumulate for extended periods.
Disposal Workflow and Emergency Actions
The following diagram outlines the logical flow for managing this compound waste.
Caption: Waste Management Workflow for this compound.
Emergency Procedures
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Spill: Evacuate the immediate area and alert colleagues. If the spill is small and you are trained to handle it, contain the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container. Decontaminate the area as per your lab's specific protocols. For large spills, evacuate and contact EHS immediately.
-
Personnel Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[1]
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6]
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS.
-
References
- Angene Chemical. Safety Data Sheet: 1-(5-methyl-1H-indol-2-yl)methanamine. [Link]
- PubChem. N-Methyl-1H-indole-3-methanamine. [Link]
- Fixit AG.
- Naturich Labs, Inc.
- Independent Oils.
- Northwestern University. Hazardous Waste Disposal Guide. [Link]
- Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
- Greenbook.net.
- MP Biomedicals.
- Purdue University REM. Hazardous Waste Disposal Guidelines. [Link]
- University of Houston. Procedures for Disposal of Hazardous Waste. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Methyl-1H-indol-2-yl)methanamine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for (1-Methyl-1H-indol-2-yl)methanamine, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to foster a self-validating system of safety, ensuring that every protocol is understood, respected, and correctly implemented.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a substituted indole derivative containing a primary amine. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar chemicals provide a strong basis for a conservative and robust safety protocol. The primary reactive centers are the nucleophilic primary amine and the electron-rich indole ring system. These features are responsible for the compound's potential biological activity and its associated hazards.
Safety Data Sheets (SDS) for analogous compounds, such as other methylated indolyl-methanamines and primary amines, consistently highlight several key hazards[1][2][3][4][5].
Table 1: Summary of GHS Hazards for Structurally Similar Compounds
| Hazard Classification | Hazard Statement | Commonality in Analogs |
| Skin Corrosion/Irritation | H315: Causes skin irritation | High[2][3][6] |
| Serious Eye Damage/Irritation | H319/H318: Causes serious eye irritation/damage | High[2][4][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | High[3][4][6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Moderate[3][7] |
The causality for these hazards lies in the chemical's structure. Primary amines can be corrosive and irritating to skin, eyes, and mucous membranes due to their basicity and reactivity with biological tissues. Inhalation can lead to irritation of the respiratory tract[4][5].
A systematic approach to safety begins with a clear risk assessment workflow.
Caption: Risk Assessment Workflow for Chemical Handling.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all process; it is a direct response to the identified risks. The principle of "as low as reasonably practicable" (ALARP) should guide exposure control.
Engineering Controls: The First Line of Defense
Before any personal equipment is considered, engineering controls must be in place.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood[5][8]. This is the primary method to prevent inhalation of vapors or aerosols.
-
Safety Shower and Eyewash Station: Ensure an ANSI-compliant safety shower and eyewash station are unobstructed and readily accessible within a 10-second travel distance[1][6][8].
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage[4].
-
Mandatory Equipment: At a minimum, wear chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards[3][9].
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to safety goggles[1][3].
Skin and Body Protection
This class of compounds is known to cause skin irritation[3][5].
-
Gloves: Wear compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use[1][2]. If prolonged contact is anticipated, consult glove manufacturer data for the specific breakthrough time for amines. Crucially, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste immediately after handling the chemical [1][10].
-
Laboratory Coat: A flame-resistant lab coat is mandatory to protect skin and personal clothing from splashes[9].
-
Additional Protection: For tasks with a higher risk of significant exposure, consider a chemical-resistant apron and closed-toe shoes[1].
Respiratory Protection
Engineering controls are the preferred method for respiratory protection.
-
Primary Control: A chemical fume hood is sufficient for most laboratory-scale operations[5].
-
Contingency: In the event of ventilation failure or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is required[1][10]. All personnel requiring a respirator must be properly fit-tested and trained.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
A safe protocol extends from preparation to disposal.
Step-by-Step Handling Procedure
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants. Don your lab coat.
-
Area Inspection: Confirm the chemical fume hood is operational. Clear the workspace of any unnecessary items. Ensure emergency contact numbers are posted.
-
PPE Donning: Inside the lab but before approaching the fume hood, put on your safety goggles and gloves.
-
Chemical Handling: Conduct all manipulations of the chemical inside the fume hood sash, keeping the sash at the lowest practical height.
-
Decontamination: After handling, wipe down the work area with an appropriate solvent.
-
Doffing & Hygiene: Remove gloves and dispose of them in a designated hazardous waste container. Immediately wash your hands thoroughly with soap and water[1][3]. Remove your lab coat and goggles before exiting the lab.
Emergency First Aid Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[2][3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][11].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][12].
Chemical Waste Disposal Plan
Improper disposal poses a significant environmental and safety risk.
-
Waste Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container[13]. The label must include the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[13].
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from strong oxidizing agents[6][12].
-
Storage: Keep the waste container tightly closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory[13][14].
-
Pickup: Follow your institution’s procedures for hazardous waste pickup. Do not pour this chemical down the drain[1][5].
By integrating these expert-validated protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and your research.
References
- Enamine. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- ECHEMI. (n.d.). 6-Chloro-1H-indole-3-methanamine SDS, 887581-88-6 Safety Data Sheets.
- Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Angene Chemical. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Guidechem. (n.d.). (1-Methyl-1H-indol-3-yl)-methylamine (CAS No. 19293-60-8) SDS.
- Sigma-Aldrich. (2025). Safety Data Sheet - Indole.
- PCCA. (n.d.). Safety Data Sheet - Methenamine Hippurate USP.
- AK Scientific, Inc. (n.d.). (7-Methyl-1H-indol-5-yl)methanamine Safety Data Sheet.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2021). Safety Data Sheet - 1-Methyl-1-cyclohexene.
- Enamine. (n.d.). Safety Data Sheet - (1-methyl-1H-1,2,3-triazol-5-yl)methanamine.
- Sigma-Aldrich. (2025). Safety Data Sheet - Methylamine solution.
- Viona Pharmaceuticals. (n.d.). Safety Data Sheet - Methenamine Hippurate.
- Achmem. (n.d.). (1-Methyl-1H-indol-3-yl)methanamine.
- BenchChem. (2025). Personal protective equipment for handling 1-Methyl-1H-indole-3,5,6-triol.
- Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
